molecular formula C4H5Br2NS B1382055 4-(Bromomethyl)thiazole hydrobromide CAS No. 98027-25-9

4-(Bromomethyl)thiazole hydrobromide

Cat. No.: B1382055
CAS No.: 98027-25-9
M. Wt: 258.96 g/mol
InChI Key: SGRVAKKAQAGLOX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiazole hydrobromide is a useful research compound. Its molecular formula is C4H5Br2NS and its molecular weight is 258.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRVAKKAQAGLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-25-9
Record name 4-(bromomethyl)-1,3-thiazole hydrobromide
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Foundational & Exploratory

4-(Bromomethyl)thiazole hydrobromide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)thiazole Hydrobromide

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a critical building block for drug development and medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and establish a self-validating protocol for researchers and scientists.

Strategic Overview: Pathway Selection

This compound is a reactive electrophile, ideal for introducing the thiazolemethyl moiety into larger molecules. Its synthesis is most reliably achieved via a two-stage process, beginning with the construction of the heterocyclic core, followed by functionalization of the methyl group.

The chosen pathway involves:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, 4-methylthiazole, from commercially available starting materials. This classic method offers high yields and predictability.[1][2]

  • Radical Bromination: Selective bromination of the methyl group of 4-methylthiazole to yield the desired product. This transformation leverages the principles of free-radical chemistry to specifically target the activated methyl position.[3]

The overall synthetic workflow is illustrated below.

cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Radical Bromination Thioformamide Thioformamide 4-Methylthiazole 4-Methylthiazole Thioformamide->4-Methylthiazole Hantzsch Reaction Chloroacetone Chloroacetone Chloroacetone->4-Methylthiazole Product 4-(Bromomethyl)thiazole Hydrobromide 4-Methylthiazole->Product Wohl-Ziegler Bromination NBS N-Bromosuccinimide (NBS) NBS->Product Initiator AIBN or BPO (Radical Initiator) Initiator->Product

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of 4-Methylthiazole

The foundational step is the construction of the 4-methylthiazole ring. The Hantzsch synthesis is the method of choice, involving the condensation of an α-haloketone (chloroacetone) with a thioamide (thioformamide).

Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of chloroacetone.

  • Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming the five-membered dihydrothiazole ring.

  • Dehydration: The resulting hydroxythiazoline intermediate readily dehydrates under the reaction conditions to form the aromatic thiazole ring.

A Thioamide (S) attacks Ketone (C=O) B Intermediate Formation A->B Nucleophilic Addition C Intramolecular Cyclization (N attacks C-Cl) B->C Proton Transfer D Hydroxythiazoline Intermediate C->D SN2 Displacement of Cl- E Dehydration D->E Protonation of -OH F Aromatic 4-Methylthiazole E->F Elimination of H2O

Caption: Logical flow of the Hantzsch synthesis mechanism.

Experimental Protocol: 4-Methylthiazole

This protocol is designed for robustness and high yield.

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Chloroacetone92.531007.6 mL
Thioformamide61.101006.11 g
Benzene78.11-150 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (100 mmol) in 150 mL of benzene.

  • Reagent Addition: Slowly add chloroacetone (100 mmol) to the stirring solution at room temperature. The addition should be done dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate of formamide hydrochloride will form as the reaction proceeds.

  • Workup: After cooling to room temperature, filter the mixture to remove the solid byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow-to-brown oil. Purify by vacuum distillation to obtain 4-methylthiazole as a colorless to pale yellow liquid.

  • Expected Yield: 75-85%

  • Boiling Point: 130-132 °C

Stage 2: Synthesis of this compound

This stage involves the selective bromination of the methyl group at the C4 position of the thiazole ring. A free-radical pathway using N-bromosuccinimide (NBS) is the most effective method, known as the Wohl-Ziegler reaction.[3]

Mechanism: Free-Radical Bromination

The reaction follows a classic radical chain mechanism consisting of three phases: initiation, propagation, and termination.[4][5]

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the 4-methyl group of the thiazole, forming a stable, resonance-delocalized thiazolyl-methyl radical and HBr.

    • The thiazolyl-methyl radical abstracts a bromine atom from another molecule of NBS to form the product, 4-(bromomethyl)thiazole, and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine.

The HBr generated during propagation reacts with the basic nitrogen of the 4-(bromomethyl)thiazole product to form the stable hydrobromide salt in situ.

cluster_init Initiation cluster_prop Propagation Cycle cluster_salt Salt Formation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/UV Br• Br• 2 R•->Br• + NBS Thiazole-CH2• Thiazole-CH2• Br•->Thiazole-CH2• + 4-Methylthiazole - HBr Br•->Thiazole-CH2• Product_Freebase Product_Freebase Thiazole-CH2•->Product_Freebase + NBS - Succinimidyl Radical Thiazole-CH2•->Product_Freebase Final_Product 4-(Bromomethyl)thiazole Hydrobromide Product_Freebase->Final_Product Acid-Base Reaction Product_Freebase->Final_Product HBr_Source HBr (from propagation) HBr_Source->Final_Product HBr_Source->Final_Product

Sources

An In-depth Technical Guide to 4-(Bromomethyl)thiazole Hydrobromide: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of 4-(bromomethyl)thiazole hydrobromide (CAS No: 98027-25-9), a pivotal heterocyclic building block in the synthesis of complex molecular architectures. This document delineates its core chemical and physical properties, established synthetic principles, characteristic reactivity, and significant role as a key intermediate in the development of bioactive molecules. It is designed to serve as a foundational resource, synthesizing technical data with practical insights for laboratory professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a salt of the reactive 4-(bromomethyl)thiazole base. The presence of the hydrobromide salt enhances the compound's stability and crystallinity, making it more amenable to storage and handling compared to its free base form. The thiazole ring itself is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs, which imparts a foundational value to this versatile intermediate.[1][2]

Molecular Structure and Key Features

The structure is characterized by a five-membered thiazole ring, which is an aromatic heterocycle containing sulfur and nitrogen atoms. This aromaticity contributes to the overall stability of the ring system. The key reactive feature is the bromomethyl group (-CH₂Br) at the 4-position. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. The protonated thiazole nitrogen further enhances the electrophilicity of the ring system and the attached bromomethyl group.

Physicochemical Data Summary

Quantitative data for this compound is consolidated in the table below. This information is critical for designing reaction conditions, purification strategies, and for assessing the compound's suitability for various synthetic transformations.

PropertyValueSource(s)
CAS Number 98027-25-9
Molecular Formula C₄H₅Br₂NS
Molecular Weight 258.96 g/mol
Appearance Solid
Melting Point 192-193 °C[3]
Solubility Soluble in Ethanol[3]
Storage Temperature 2-8 °C

Synthesis and Purification Strategies

The construction of the 4-(halomethyl)thiazole core is most classically achieved via the Hantzsch thiazole synthesis . This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[4]

Conceptual Synthetic Workflow: Hantzsch Synthesis

The logical pathway for synthesizing 4-(bromomethyl)thiazole involves the reaction of a 1,3-dihalopropanone with a thioamide source. Specifically, 1,3-dibromoacetone serves as the α-haloketone precursor, which upon reaction with thioformamide, cyclizes to form the thiazole ring. Subsequent treatment with HBr gas or a concentrated hydrobromic acid solution yields the hydrobromide salt.

Hantzsch_Synthesis cluster_reagents reagents Starting Materials 1_3_dibromoacetone 1,3-Dibromoacetone thioformamide Thioformamide step1 Step 1: Hantzsch Cyclization (Condensation Reaction) 1_3_dibromoacetone->step1 thioformamide->step1 intermediate 4-(Bromomethyl)thiazole (Free Base) step1->intermediate Forms thiazole ring step2 Step 2: Salt Formation (Acidification with HBr) intermediate->step2 Protonation product 4-(Bromomethyl)thiazole Hydrobromide step2->product Isolation

Sources

4-(Bromomethyl)thiazole hydrobromide CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)thiazole Hydrobromide (CAS No. 98027-25-9): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, serves as a versatile framework for engaging with biological targets, and its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

Within the expansive library of thiazole-based reagents, This compound (CAS No. 98027-25-9) emerges as a particularly valuable and highly reactive intermediate. Its utility lies in the bifunctional nature of the molecule: the stable thiazole core provides a rigid scaffold, while the activated bromomethyl group at the 4-position serves as a potent electrophilic handle for chemical modification. This unique combination allows for its seamless incorporation into more complex molecular architectures, making it a pivotal building block for researchers, particularly in the fields of targeted protein degradation and novel therapeutic agent synthesis.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline established synthetic routes, explore its chemical reactivity, and discuss its application in the synthesis of advanced bioactive molecules, all while grounding the discussion in established scientific principles and methodologies.

Part 1: Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its effective and safe use in any research setting. The data below is synthesized from multiple supplier safety data sheets (SDS) and chemical databases to provide a comprehensive profile.

Physicochemical Properties

This compound is typically supplied as a solid, and its key properties are summarized below for quick reference.[][6][7]

PropertyValue
CAS Number 98027-25-9[][6][7][8]
Molecular Formula C₄H₅Br₂NS[6][7][8]
Molecular Weight 258.96 g/mol [6][8]
Appearance Solid
Melting Point 192-193 °C[]
Solubility Soluble in Ethanol[]
InChI Key SGRVAKKAQAGLOX-UHFFFAOYSA-N[][6]
Storage Temperature 2-8 °C
Safety and Handling Information

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment. It is a corrosive substance that can cause severe skin burns and eye damage.[9]

GHS ClassificationHazard Statement & Precautionary Codes
Pictograms Corrosion, Exclamation Mark[8]
Signal Word Danger[9]
Hazard Statements H302: Harmful if swallowed.[8] H314: Causes severe skin burns and eye damage.[9] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER or doctor/physician.[9]

Expert Handling Protocol:

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or fumes.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield is recommended when handling larger quantities.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended. Protect from moisture and keep under an inert atmosphere if possible.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Part 2: Synthesis of the 4-(Halomethyl)thiazole Core

The construction of the 4-(bromomethyl)thiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust condensation reaction. This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target compound, the key precursors are a 1,3-dihalopropanone and a thioamide.

The Hantzsch Thiazole Synthesis: Mechanistic Overview

The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The choice of a 1,3-dihalogenated ketone is crucial as it directly installs the required halomethyl group at the 4-position of the resulting thiazole.

Hantzsch_Synthesis General Hantzsch Thiazole Synthesis A α-Haloketone (e.g., 1,3-Dibromopropanone) C Thioester Intermediate A->C + B Thioamide (e.g., Thioformamide) B->C + D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 4-(Halomethyl)thiazole Product D->E Dehydration (-H₂O) Reactivity_Diagram Reactivity of 4-(Bromomethyl)thiazole Reagent 4-(Bromomethyl)thiazole Amine_P 4-(Aminomethyl)thiazole Derivative Reagent->Amine_P Thiol_P 4-(Thioether)thiazole Derivative Reagent->Thiol_P Alcohol_P 4-(Alkoxymethyl)thiazole Derivative Reagent->Alcohol_P Carboxylate_P 4-(Ester)thiazole Derivative Reagent->Carboxylate_P Amine Amine (R-NH₂) Amine->Reagent Sₙ2 Attack Thiol Thiol (R-SH) Thiol->Reagent Sₙ2 Attack Alcohol Alcohol (R-OH) Alcohol->Reagent Sₙ2 Attack Carboxylate Carboxylate (R-COO⁻) Carboxylate->Reagent Sₙ2 Attack

Sources

4-(Bromomethyl)thiazole hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 4-(Bromomethyl)thiazole Hydrobromide

Abstract

This compound is a pivotal reagent in contemporary medicinal chemistry, serving as a versatile electrophilic building block for the introduction of the thiazole moiety into a wide range of molecular scaffolds. While not possessing a "mechanism of action" in the traditional pharmacological sense, its significance lies in its chemical reactivity, which enables the synthesis of potent and specific biologically active agents. This guide elucidates the core chemical principles governing its reactivity, provides insight into its application in the synthesis of prominent drug candidates, and offers detailed experimental protocols for its effective utilization in a research setting.

Introduction: The Role of 4-(Bromomethyl)thiazole as a Key Synthetic Intermediate

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs and clinical candidates, including the vitamin Thiamine (Vitamin B1), the anticancer agent Dasatinib, and the antibiotic Cefdinir. Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker to orient functional groups for optimal target engagement.

This compound is a primary reagent for incorporating the 4-methylthiazole group. It is supplied as a stable hydrobromide salt, which enhances its shelf-life and handling characteristics compared to the free base. The true reactive species, the 4-(bromomethyl)thiazole free base, is typically generated in situ during a reaction. Its utility is centered on the high reactivity of the bromomethyl group, which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This guide explores the mechanism of this critical reaction and its application in constructing molecules of therapeutic interest.

Physicochemical Properties and Reaction Mechanism

The reactivity of 4-(Bromomethyl)thiazole is dominated by the chemical properties of the bromomethyl group attached to the C4 position of the thiazole ring.

PropertyValueSignificance
Molecular Formula C₄H₅Br₂NSIndicates the elemental composition of the hydrobromide salt.
Molecular Weight 274.96 g/mol Used for stoichiometric calculations in chemical synthesis.
Appearance Off-white to pale yellow solidA key physical identifier.
Reactivity Class Electrophilic Alkylating AgentThe carbon of the CH₂Br group is electron-deficient and highly susceptible to attack by nucleophiles.
Primary Reaction Type Nucleophilic Substitution (S_N2)The core mechanism involves the displacement of the bromide leaving group by a wide range of nucleophiles (amines, thiols, alcohols, etc.).
Form Hydrobromide SaltThe protonated thiazole nitrogen renders the compound more stable, less volatile, and easier to handle than the corresponding free base. The free base is liberated in situ with a mild base.
The S_N2 Reaction Mechanism

The primary "mechanism of action" for 4-(Bromomethyl)thiazole in a synthetic context is the bimolecular nucleophilic substitution (S_N2) reaction . This pathway is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group at the same time as the bromide ion (the leaving group) departs.

This mechanism is visualized in the diagram below:

Caption: General S_N2 mechanism of 4-(Bromomethyl)thiazole.

Key factors influencing the success of this reaction include:

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiols, primary amines) react more rapidly than weaker ones (e.g., alcohols, water).

  • Base: A non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) is required to neutralize the hydrobromide salt and deprotonate the nucleophile if necessary, without competing in the reaction.

  • Solvent: Aprotic polar solvents like DMF, acetonitrile, or THF are ideal as they solvate the cations without interfering with the nucleophile.

Application in Drug Synthesis: The Case of Mirabegron

A prominent example of 4-(Bromomethyl)thiazole's application is in the synthesis of Mirabegron , a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. One of the key steps in many reported syntheses of Mirabegron involves the alkylation of a phenylethanolamine intermediate with 4-(Bromomethyl)thiazole.

The core transformation is the formation of a crucial ether linkage, where the hydroxyl group of the intermediate acts as the nucleophile.

Caption: Synthesis of Mirabegron precursor via etherification.

This reaction highlights the reagent's ability to connect two complex fragments efficiently, underscoring its value in convergent synthetic strategies common in drug development.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a representative workflow for using this compound to alkylate a generic primary amine (R-NH₂).

Objective: To synthesize N-(thiazol-4-ylmethyl)amine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. K₂CO₃ is a mild, insoluble base that neutralizes the HBr salt and the HBr by-product without introducing a competing nucleophile.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the S_N2 reaction. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.

  • Reagent Addition: Add this compound (1.0 eq) to the stirring mixture portion-wise at room temperature.

    • Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Rationale: Continuous monitoring prevents over-reaction and determines the optimal reaction time.

  • Work-up: a. Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Rationale: The water washes remove the DMF and potassium salts. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer. c. Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Safety and Handling

  • Hazard Class: this compound is a reactive alkylating agent and should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound is a cornerstone reagent for medicinal chemists seeking to introduce the 4-methylthiazole motif. Its predictable and efficient reactivity through an S_N2 mechanism allows for the reliable construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. As demonstrated by its role in the synthesis of drugs like Mirabegron, its value is not in a direct biological effect, but in enabling the creation of molecules that possess precisely tuned pharmacological activities. A thorough understanding of its chemical mechanism, handling requirements, and reaction optimization is therefore essential for its successful application in the advancement of drug discovery programs.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Miyazaki, Y., et al. (2010). Synthesis and β3-Adrenergic Receptor Agonist Activity of a Series of Novel Phenylpropanolamine Derivatives. Chemical and Pharmaceutical Bulletin, 58(10), 1393-1396. [Link]

  • PubChem. (n.d.). Mirabegron. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)thiazole hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently employed in the synthesis of complex molecular architectures. Its bifunctional nature, featuring a reactive bromomethyl group and an aromatic thiazole core, makes it a versatile reagent. Rigorous structural confirmation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 98027-25-9), including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific salt are not widely published, this document synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to present a predictive but authoritative reference for researchers, scientists, and drug development professionals. Detailed methodologies for data acquisition are provided to ensure self-validating, reproducible results.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectroscopic fingerprint. The thiazole ring is an electron-deficient aromatic system. In the hydrobromide salt form, the thiazole nitrogen is protonated, forming a thiazolium cation. This protonation significantly impacts the electronic distribution within the ring, leading to characteristic downfield shifts in NMR for adjacent protons and carbons.[1][2] The exocyclic bromomethyl (-CH₂Br) group contains protons and a carbon whose spectral signals are influenced by the electronegativity of the bromine atom and the adjacent aromatic ring.

cluster_workflow FTIR Analysis Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B Establish baseline C Place Sample on Crystal B->C Prepare for measurement D Acquire Sample Spectrum C->D Collect data E Process Data (Ratio Sample/Background) D->E Generate final spectrum F Identify Characteristic Peaks E->F Analyze spectrum G Structural Confirmation F->G Correlate with structure

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum Data

For this compound, the analysis will focus on the cationic species, [C₄H₄BrNS + H]⁺, which is the neutral 4-(bromomethyl)thiazole molecule. The hydrobromide counter-ion is not typically observed in positive ion mode ESI-MS. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [3]

  • Molecular Ion Region: The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M]⁺ of 4-(bromomethyl)thiazole.

    • m/z ≈ 178: Corresponding to the molecule containing the ⁷⁹Br isotope.

    • m/z ≈ 180: Corresponding to the molecule containing the ⁸¹Br isotope.

    • These two peaks should have nearly equal intensity (1:1 ratio), which is a definitive indicator of the presence of one bromine atom in the ion. [3]

  • Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to the loss of a bromine radical.

    • Fragment Ion: A major fragment would be expected at m/z ≈ 99 ([M-Br]⁺), corresponding to the thiazol-4-ylmethyl cation (C₄H₄NS⁺). This fragment would not show the bromine isotopic pattern.

cluster_frag Predicted ESI-MS Fragmentation Parent [C₄H₄BrNS]⁺ m/z ≈ 178/180 Loss - Br• Parent->Loss Fragment [C₄H₄NS]⁺ m/z ≈ 99 Loss->Fragment

Sources

A Technical Guide to the Hantzsch Thiazole Synthesis for Bromomethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] This scaffold is a "privileged structure," appearing in a multitude of pharmacologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[4][5][6] Thiazole's prevalence stems from its unique electronic properties and its ability to act as a versatile building block in drug discovery.[2] Among its many derivatives, bromomethylthiazoles are particularly valuable synthetic intermediates, providing a reactive handle for further molecular elaboration and the construction of complex drug candidates.

This guide provides an in-depth examination of the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole core, with a specific focus on its application for preparing bromomethylthiazole derivatives.[3][7][8] We will explore the underlying mechanism, strategic considerations for reagent selection, and detailed, field-proven protocols designed for researchers and drug development professionals.

The Hantzsch Thiazole Synthesis: A Mechanistic Dissection

First described by Arthur Hantzsch in 1887, this synthesis is a robust condensation reaction between an α-haloketone and a thioamide.[3][7][8] The reaction is prized for its simplicity, high yields, and the use of readily accessible starting materials.[1][6]

The mechanism proceeds through a well-established sequence of three primary steps:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group.[1][9][10]

  • Intramolecular Cyclization: Following the initial SN2 step, an intramolecular condensation occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon of the former ketone.[1][10] This step forms the five-membered ring characteristic of the thiazole scaffold, resulting in a hydroxyl-thiazoline intermediate.[5][11]

  • Dehydration and Aromatization: The final step involves the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate.[10] This dehydration event results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[10]

Hantzsch_Mechanism General Mechanism of the Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_pathway Reaction Pathway Haloketone α-Haloketone (R1-CO-CH(X)-R2) SN2_Intermediate S-Alkylation Intermediate Haloketone->SN2_Intermediate 1. S_N2 Attack (Sulfur Nucleophile) Thioamide Thioamide (R3-CS-NH2) Thioamide->SN2_Intermediate Cyclized_Intermediate Hydroxyl-Thiazoline Intermediate SN2_Intermediate->Cyclized_Intermediate 2. Intramolecular Cyclization Product Thiazole Product Cyclized_Intermediate->Product 3. Dehydration (-H2O)

General Mechanism of the Hantzsch Thiazole Synthesis

Causality Behind Experimental Choices: Reagent Selection

The success and efficiency of the Hantzsch synthesis are critically dependent on the judicious selection of the starting materials.

The α-Haloketone: The Electrophilic Partner

The α-haloketone dictates the substituents at the 4- and 5-positions of the resulting thiazole ring. The choice of the halogen atom is a key parameter influencing reaction rate and yield.[8]

  • Reactivity Trend: The reactivity of the α-haloketone generally follows the order: I > Br > Cl .[8]

  • Scientific Rationale: This trend is directly correlated with the leaving group ability of the halide, which is a function of the carbon-halogen (C-X) bond strength and polarizability. The C-I bond is the weakest and most polarizable, making α-iodoketones the most reactive. Conversely, the strong C-Cl bond renders α-chloroketones the least reactive, often requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.[8] α-Bromoketones, such as 2-bromoacetophenone, represent a practical and economic balance between high reactivity and stability, making them the most commonly employed electrophiles in this synthesis.[1][4][10]

Table 1: Comparative Reactivity of α-Haloketones in Hantzsch Synthesis

α-Haloketone Type C-X Bond Energy (kJ/mol, approx.) Relative Reactivity Typical Reaction Conditions
α-Iodoketone ~228 Highest Mild (often room temperature)
α-Bromoketone ~285 High Moderate (mild heating, e.g., 60-100°C)
α-Chloroketone ~340 Lowest Forcing (higher temperatures, prolonged heating)

Note: Data synthesized from principles described in authoritative sources.[8]

The Thioamide: The Nucleophilic Partner

The thioamide provides the N-C-S backbone of the thiazole and determines the substituent at the 2-position.

  • Thiourea: The simplest and most common thioamide, thiourea, is used to synthesize 2-aminothiazole derivatives.[1][4] It is inexpensive and highly reactive.[9]

  • Substituted Thioamides: To install other groups at the 2-position, a corresponding substituted thioamide is used. For example, thioacetamide is used to introduce a 2-methyl group.

Strategic Pathways to Bromomethylthiazole Derivatives

Synthesizing a bromomethylthiazole requires careful strategic planning due to the reactivity of the target functional group. Two primary strategies are employed, each with distinct advantages.

Strategy A: Post-Hantzsch Functional Group Transformation

This is often the most reliable and versatile approach. It involves first synthesizing a stable thiazole precursor, which is then converted to the desired bromomethyl derivative in a subsequent step.

  • Step 1 (Hantzsch Synthesis): Synthesize a precursor like 2-(hydroxymethyl)-4-methyl-1,3-thiazole. This can be achieved via the Hantzsch reaction of a bromopyruvate derivative with thioacetamide, followed by the reduction of the resulting ester.[12] An alternative is to synthesize a 2,4-dimethylthiazole from thioacetamide and chloroacetone, which can then be brominated.[12]

  • Step 2 (Bromination): The stable precursor is then brominated. A hydroxyl group can be converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A methyl group can be brominated at the allylic/benzylic-like position using N-Bromosuccinimide (NBS) with a radical initiator.

Strategy B: Direct Hantzsch Synthesis

This strategy involves using a starting material that already contains the bromo-functionality. For example, to synthesize a 2-(bromomethyl)thiazole, one might consider using 2-bromo-thioacetamide as the thioamide component. While seemingly more direct, this approach is often complicated by the high reactivity of the starting material, which can lead to self-condensation, polymerization, or other undesired side reactions, resulting in lower yields and complex purification.

Synthesis_Strategies Synthetic Strategies for Bromomethylthiazoles cluster_A Strategy A: Post-Hantzsch Functionalization cluster_B Strategy B: Direct Synthesis A_Start Thioacetamide + Chloroacetone A_Hantzsch Hantzsch Synthesis A_Start->A_Hantzsch A_Intermediate 2,4-Dimethylthiazole (Stable Precursor) A_Hantzsch->A_Intermediate A_Bromination Bromination (e.g., NBS) A_Intermediate->A_Bromination A_Product 2-(Bromomethyl)-4-methylthiazole A_Bromination->A_Product B_Start 2-Bromo-thioacetamide + α-Haloketone B_Hantzsch Direct Hantzsch Synthesis B_Start->B_Hantzsch B_Side Side Reactions (Self-condensation, Polymerization) B_Hantzsch->B_Side B_Product Target Bromomethylthiazole B_Hantzsch->B_Product

Comparison of Synthetic Strategies for Bromomethylthiazoles

Validated Experimental Protocol: Synthesis of 2-Amino-4-Phenylthiazole

While a specific protocol for a bromomethyl derivative requires sourcing from primary literature, the following validated procedure for a classic Hantzsch synthesis provides a robust, self-validating framework that can be adapted.[1][8] This protocol demonstrates the core principles of the reaction, workup, and isolation.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (Reagent Grade)

  • 5% w/v aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation Vial, 100 mL Beaker, Magnetic Stir Bar, Hot Plate

  • Büchner Funnel, Filter Flask, Filter Paper

Reagent Stoichiometry:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Role
2-Bromoacetophenone 199.05 5.0 0.995 g α-Haloketone
Thiourea 76.12 7.5 0.571 g Thioamide (1.5 equiv.)
Methanol 32.04 - 5 mL Solvent

| 5% Na₂CO₃ (aq) | 105.99 | - | 20 mL | Base for Neutralization |

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A slight excess of the more soluble and easily removed thiourea is often used to ensure complete consumption of the limiting reagent.[10]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[1][8]

  • Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (a hot plate setting of ~100°C is typically sufficient) with stirring for 30-60 minutes.[1][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.

  • Neutralization and Precipitation: In the reaction, the thiazole product is initially formed as its hydrobromide (HBr) salt, which is soluble in methanol.[10] To isolate the neutral product, pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[1][10] Swirl the beaker to mix. The weak base neutralizes the HBr salt, causing the neutral, less soluble thiazole product to precipitate out of the solution.[1][10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts and excess thiourea.[1]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry completely.

  • Characterization: Once dry, determine the mass and calculate the percent yield. The product's identity and purity should be confirmed by determining its melting point and analyzing it via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).[1]

Troubleshooting and Field-Proven Insights

  • Regioselectivity: When using unsymmetrical α-haloketones and N-monosubstituted thioureas, the formation of isomeric products is possible. Under standard neutral or basic conditions, the reaction is highly regioselective. However, under strongly acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[13] Careful control of pH is therefore crucial for ensuring product purity.

  • Low Yields: If yields are low, ensure the α-haloketone is of high purity, as these reagents can degrade over time. Increasing the reaction time or temperature may also improve conversion, particularly when using less reactive α-chloroketones.

  • Purification: The precipitation/filtration method described is often sufficient to yield a product of high purity.[1] If further purification is required, recrystallization from a suitable solvent (such as ethanol) or column chromatography can be employed.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and indispensable tool in organic and medicinal chemistry. For the synthesis of reactive bromomethylthiazole derivatives, a strategic, multi-step approach involving the initial synthesis of a stable precursor followed by a controlled bromination is often the most effective and highest-yielding pathway. By understanding the underlying mechanism and the causal factors driving reagent reactivity, researchers can effectively harness this century-old reaction to build the complex molecular architectures required for modern drug discovery and development.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Bouherrou, H., Saidoun, A., Abderrahmani, A., Abdellaziz, L., Rachedi, Y., Dumas, F., & Demenceau, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3287-3329. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ejpmr. Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). RSC Publishing. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… (n.d.). OUCI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability, Storage, and Handling of 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)thiazole hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its reactive bromomethyl group that facilitates the synthesis of diverse molecular scaffolds. However, this inherent reactivity also renders the compound susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of laboratory personnel. This technical guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. By integrating mechanistic insights with actionable experimental procedures, this document serves as an essential resource for researchers, chemists, and drug development professionals to ensure the long-term viability and reliable performance of this critical reagent.

Introduction and Physicochemical Profile

Overview and Application

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The thiazole moiety is a common feature in many approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The exocyclic bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce the thiazol-4-ylmethyl scaffold into target molecules. Its hydrobromide salt form often improves crystallinity and handling characteristics compared to the free base. Understanding its stability is not merely a matter of inventory management but a prerequisite for the successful execution of complex synthetic campaigns.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its proper handling and storage.

PropertyValueReference(s)
CAS Number 98027-25-9[1][2][]
Molecular Formula C₄H₅Br₂NS[2][]
Molecular Weight 258.96 g/mol [1][2][]
Appearance Solid. Off-white to beige crystalline solid.[1][4]
Melting Point 192-193°C[]
Purity Typically ≥95%[1][]
Solubility Soluble in Ethanol[]

Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the electrophilic nature of the bromomethyl group and the electronic characteristics of the thiazole ring. Several degradation pathways can compromise its purity.

Intrinsic Chemical Reactivity

The primary site of reactivity is the carbon atom of the bromomethyl group. This carbon is analogous to a benzylic carbon, making the bromine atom an excellent leaving group in SN2 reactions. The hydrobromide salt form indicates that the thiazole nitrogen is protonated, which can further influence the molecule's reactivity and hygroscopicity.

Major Degradation Pathways

Exposure to common laboratory conditions can initiate degradation, primarily through nucleophilic attack. The most significant pathways are hydrolysis and reactions with other ambient nucleophiles.

  • Hydrolysis: This is the most common degradation pathway. In the presence of moisture, the bromomethyl group is hydrolyzed to a hydroxymethyl group, yielding 4-(hydroxymethyl)thiazole. This reaction is often autocatalytic as the hydrogen bromide byproduct can lower the pH. Protecting the compound from moisture is therefore critical.[5]

  • Nucleophilic Substitution: Beyond water, other nucleophiles such as alcohols (if used as solvents for stock solutions), amines, or thiols can readily displace the bromide, leading to the formation of ethers, amines, or thioethers, respectively. This is particularly relevant when considering reaction conditions or the preparation of stock solutions.[6]

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation.[7] Studies on related structures suggest that photo-irradiation can lead to reactions with singlet oxygen via cycloaddition, resulting in ring cleavage and the formation of complex amide-based degradants.[7] This underscores the necessity of protecting the compound from light.

Diagram 1: Key Degradation Pathways

Below is a diagram illustrating the primary mechanisms by which this compound degrades.

G Key Degradation Pathways of 4-(Bromomethyl)thiazole HBr cluster_main cluster_products Degradation Products A 4-(Bromomethyl)thiazole HBr B 4-(Hydroxymethyl)thiazole (via Hydrolysis) A->B H₂O (Moisture) C 4-(Nucleophile-methyl)thiazole (via Nucleophilic Substitution) A->C Nu⁻ (e.g., ROH, RNH₂) D Ring-Cleaved Products (via Photodegradation) A->D Light (hν), O₂

Caption: Primary degradation routes for this compound.

Incompatible Materials

To prevent accelerated degradation and ensure safety, avoid contact with the following materials:

  • Strong Bases: Can deprotonate the thiazolium salt and neutralize the HBr, potentially leading to elimination or other side reactions.[6][8]

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the thiazole ring or the bromomethyl group.[6][8][9]

  • Strong Acids and Amines: As a reactive alkyl halide, it will readily react with these nucleophiles.[6][9]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the integrity of this compound.

Long-Term Storage Protocol (The Gold Standard)

For storage exceeding one month, the following protocol should be implemented:

  • Receiving: Upon receipt, inspect the container seal for integrity. Do not open the primary container outside of a controlled environment.

  • Environment: Transfer the sealed manufacturer's container into a desiccator located in a freezer set to -20°C .[] While some suppliers suggest 2-8°C, storage at -20°C provides superior protection against thermal degradation for long-term preservation.[1][4]

  • Inert Atmosphere: Before first use, move the container into an inert atmosphere glovebox or glove bag.

  • Aliquoting: Open the container only after it has fully equilibrated to the ambient temperature of the inert environment to prevent condensation. Aliquot the solid into smaller, pre-tared vials suitable for single or limited use.

  • Sealing and Storage: Backfill each aliquot vial with an inert gas (e.g., argon or nitrogen), seal tightly with a high-quality cap (e.g., with a PTFE liner), and wrap the cap with parafilm.[4][5] Place the vials in a labeled secondary container with desiccant, and return to the -20°C freezer.

Short-Term Storage and In-Use Handling

For active projects, an aliquot may be stored at 2-8°C for convenient access.[1][4] Always allow the vial to warm to room temperature in a desiccator before opening to prevent moisture ingress. Weigh out the required amount swiftly and reseal the container promptly.

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature -20°C (Long-Term) ; 2-8°C (Short-Term) Minimizes thermal degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4][5]
Moisture Store with desiccant; protect from humidity.Prevents hydrolysis, the primary degradation pathway.[5]
Light Store in an opaque container or dark location.Prevents light-catalyzed degradation of the thiazole ring.
Container Tightly sealed glass vials.Prevents exposure to atmospheric contaminants.[6][10]
Personal Protective Equipment (PPE) and Engineering Controls

Due to its hazardous nature, strict safety protocols are mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6][11] Ensure a safety shower and eyewash station are immediately accessible.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contact occurs.

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust formation or if engineering controls are inadequate.[6]

This compound is corrosive and causes severe skin burns and eye damage.[1][8] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[6]

Experimental Protocols for Stability Assessment

To ensure the quality of the reagent, especially if it has been stored for a long time or if its storage history is unknown, performing stability tests is a crucial step.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradants and establish the stability-indicating nature of an analytical method (e.g., HPLC-UV).

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[12]

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[12]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute for analysis.[12]

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a control sample protected from light.

  • Thermal Degradation: Store a solid sample at 80°C for 24 hours. Dissolve a portion in the solvent and analyze.

  • Analysis: Analyze all stressed samples and an unstressed control by a suitable HPLC method. The goal is to achieve 10-20% degradation and observe the formation of new peaks, confirming the method's ability to separate the parent compound from its degradants.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_forced Forced Degradation Conditions A Receive/Retrieve 4-(Bromomethyl)thiazole HBr B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Perform Forced Degradation Studies B->C E Analyze Stressed Samples and Control via HPLC B->E Unstressed Control D Develop Stability- Indicating HPLC Method C->D c1 Acid Hydrolysis c2 Base Hydrolysis c3 Oxidation (H₂O₂) c4 Photolysis (UV/Vis) c5 Thermolysis (Heat) D->E F Decision Point: Is Purity >95% and Degradation Profile Acceptable? E->F G Proceed with Synthetic Application F->G Yes H Purify or Procure New Reagent F->H No c1->E Stressed Samples c2->E Stressed Samples c3->E Stressed Samples c4->E Stressed Samples c5->E Stressed Samples

Caption: Workflow for verifying the stability and purity of the reagent.

Conclusion

This compound is an indispensable yet sensitive reagent. Its long-term stability is critically dependent on stringent control of temperature, moisture, and light. By implementing the recommended storage protocols—specifically, long-term storage at -20°C under an inert, dry atmosphere and protection from light—researchers can significantly mitigate the risk of degradation. Proper handling procedures and safety precautions are non-negotiable to ensure both personnel safety and experimental success. Verifying the purity of the material through stability-indicating analytical methods before use is a best practice that upholds the principles of scientific rigor and reproducibility.

References

  • Albaugh LLC. (2021, August 26). SAFETY DATA SHEET. Retrieved January 19, 2026, from a source similar to [Link]

  • Asnawi, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 19, 2026, from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. [Link]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 19, 2026, from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Tumber, A., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 24(12), 2296. [Link]

  • Esteve-Romero, J., et al. (2005). Photodegradation and Photstability Studies of Bendroflumethiazide in Pharmaceutical Formulations and Urine Samples by Micellar Liquid Chromatography. LCGC International. [Link]

  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

Sources

4-(Bromomethyl)thiazole hydrobromide solubility profile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)thiazole Hydrobromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 98027-25-9), a key intermediate in pharmaceutical synthesis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in various organic solvents. This guide is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring a robust and reproducible approach for drug development professionals.

Introduction and Physicochemical Context

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactivity is centered around the bromomethyl group, while the thiazole ring and the hydrobromide salt form dictate its physical properties, most notably its solubility.

Understanding the solubility of this intermediate is paramount for:

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase, influencing reaction rates and yields.

  • Process Development & Scale-Up: Designing efficient crystallization and purification protocols.

  • Formulation Science: Although an intermediate, its solubility provides insights for downstream API formulation challenges.

Compound Properties:

  • Molecular Formula: C₄H₅Br₂NS

  • Molecular Weight: 258.96 g/mol

  • Appearance: Solid

  • Melting Point: 192-193°C[]

  • Structure: Chemical structure of this compound

    Image Credit: BOC Sciences[]

The structure reveals two key features influencing solubility:

  • Ionic Character: It is a hydrobromide salt. The ionic bond between the protonated thiazole nitrogen and the bromide anion imparts a high degree of polarity and a significant crystal lattice energy.

  • Molecular Structure: The thiazole ring is a polar heterocyclic system capable of hydrogen bonding, while the bromomethyl group adds to the overall molecular weight and polarizability.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. For an ionic salt like this compound, the dissolution process involves overcoming the crystal lattice energy and solvating the resulting ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are highly effective at solvating both the protonated thiazole cation and the bromide anion. Therefore, high to moderate solubility is expected. One supplier explicitly notes the compound is "Soluble in Ethanol".[]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have high dipole moments but lack O-H bonds. They can effectively solvate the cation through dipole-ion interactions but are less effective at solvating the small bromide anion compared to protic solvents. Moderate solubility is anticipated, likely lower than in polar protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot overcome the strong ionic and polar interactions within the crystal lattice of the salt. Consequently, this compound is expected to be poorly soluble or insoluble in these solvents.[3][4]

The logical flow for assessing solubility is therefore grounded in understanding these intermolecular forces.

Caption: Logical workflow for predicting solubility based on solvent class.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The "Shake-Flask Method" is the gold standard for determining equilibrium solubility.[5] This protocol is adapted from established methodologies for organic salts.[6][7]

Materials and Equipment
  • This compound (≥95% purity)[]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator (e.g., set to 25 °C)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Label a series of vials, one for each solvent to be tested.

  • Add an excess amount of this compound to each vial. "Excess" is critical; enough solid must be added to ensure a solid phase remains after equilibrium is reached, confirming saturation. A starting point is ~50-100 mg per 2 mL of solvent.

  • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in the thermostatically controlled shaker.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended.[3] Preliminary experiments can confirm the time to equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[6][7]

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[5]

  • Accurately weigh the filtered solution.

Step 4: Quantification

  • Dilute a known mass of the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

ExperimentalWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Settle Suspension C->D E 5. Filter Supernatant (Critical Step) D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC/UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Shake-Flask method for experimental solubility determination.

Anticipated Solubility Profile and Data Presentation

While quantitative data must be determined experimentally, a qualitative and semi-quantitative profile can be anticipated. The results should be summarized in a clear, structured table.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHigh[]To be determined
Polar Aprotic AcetonitrileModerateTo be determined
AcetoneModerateTo be determined
Dimethyl Sulfoxide (DMSO)Moderate to HighTo be determined
Non-Polar Dichloromethane (DCM)LowTo be determined
Ethyl AcetateLowTo be determined
TolueneInsoluble/PoorTo be determined
n-HexaneInsoluble/PoorTo be determined

Conclusion and Best Practices

The solubility of this compound is dictated by its ionic salt character and the polar nature of the thiazole ring. It is predicted to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. Due to the lack of available data, researchers must perform experimental determinations. The validated shake-flask protocol detailed herein provides a self-validating system for generating accurate and reliable solubility data. Adherence to best practices, particularly ensuring equilibrium is reached and properly filtering samples before quantification, is critical for the integrity of the results. This foundational data is essential for the efficient development of synthetic routes and purification processes involving this valuable chemical intermediate.

References

  • Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: Journal of Chemical Theory and Computation URL: [Link][6][7]

  • Title: Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]

  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

Sources

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 4-(Bromomethyl)thiazole Hydrobromide

This compound is a vital heterocyclic building block in modern drug discovery and development. Its inherent reactivity, stemming from the bromomethyl group, makes it an excellent intermediate for introducing the thiazole moiety into larger, biologically active molecules. However, this same reactivity presents a significant analytical challenge. The stability and purity of this reagent are paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove, structurally similar by-products in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of this compound. We move beyond simple pass/fail criteria to establish a holistic, multi-technique approach that ensures the identity, strength, quality, and purity of the material. The methodologies described herein are designed to be self-validating, providing a robust and trustworthy analytical workflow suitable for research, process development, and quality control environments.

Foundational Analysis: Identity and Physical Properties

Before quantitative analysis, it is essential to confirm the fundamental identity and basic purity of the material. These initial tests are rapid and can flag grossly impure or incorrect substances.

Melting Point Analysis

The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed melting range indicates the presence of impurities.

  • Literature Value: 192-193°C[]

  • Protocol: A standard capillary melting point apparatus should be used. The sample should be finely powdered and packed into a capillary tube to a height of 2-3 mm. The temperature ramp rate should be set to 1-2°C per minute near the expected melting point to ensure accuracy.

Spectroscopic Identity Confirmation

Spectroscopic techniques provide an unmistakable fingerprint of the molecule, confirming its core structure.

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. The IR spectrum of a related thiazole intermediate showed characteristic bands for N-H stretching, C-Br stretching, C-N connectivity, and the C=N linkage of the thiazole nucleus[2]. For this compound, we expect to see characteristic absorptions for the thiazole ring C-H, C=N, and C-S bonds, as well as the aliphatic C-H and C-Br stretches of the bromomethyl group.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural elucidation. The proton NMR spectrum should unambiguously show signals corresponding to the thiazole ring protons and the methylene protons of the bromomethyl group. Similarly, the carbon NMR will confirm the number and type of carbon atoms present.[3]

The Core of Purity Assessment: A Multi-Modal Chromatographic and Spectroscopic Workflow

No single technique can provide a complete picture of a compound's purity. A validated, multi-technique workflow is essential for identifying and quantifying all potential impurities. The following diagram illustrates a logical workflow for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative & Qualitative Analysis cluster_2 Phase 3: Data Synthesis & Final Report Start Sample Batch Received 4-(Bromomethyl)thiazole HBr Identity Identity Confirmation (¹H NMR, FT-IR, MS) Start->Identity Physical Physical Properties (Melting Point, Appearance) Start->Physical HPLC Assay & Impurity Profile (RP-HPLC with UV Detection) Identity->HPLC Structure Confirmed Physical->HPLC LCMS Impurity Identification (LC-MS/MS) HPLC->LCMS Impurity Peaks >0.1% Data_Eval Data Evaluation & Integration (Compare results from all techniques) HPLC->Data_Eval Quantitative Purity NMR_Quant Quantitative NMR (qNMR) (Assay vs. Internal Standard) NMR_Quant->Data_Eval Orthogonal Assay Value LCMS->Data_Eval Impurity Structures Identified CoA Certificate of Analysis (CoA) - Purity (%) - Impurity Profile - Final Disposition Data_Eval->CoA

Caption: Workflow for the comprehensive purity assessment of 4-(Bromomethyl)thiazole HBr.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating the main component from its potential impurities and accurately quantifying them. A stability-indicating method, one that can resolve the main peak from all potential degradation products, is crucial.[4]

Potential Impurities

A robust HPLC method must be able to separate the active compound from potential process-related and degradation impurities, such as:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Such as 2-(Bromomethyl)thiazole or 5-(Bromomethyl)thiazole derivatives.

  • Hydrolysis Product: 4-(Hydroxymethyl)thiazole, formed by reaction with trace water.

  • Oxidation Products: Various potential by-products from oxidative degradation.

  • Dimerization Products: Self-reaction products, which can be promoted by the reactive nature of the compound.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a starting point and must be validated according to ICH guidelines (e.g., Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[5][6]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar heterocyclic compounds.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for the hydrobromide salt and buffers the pH.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting the analyte and impurities.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to separate early-eluting polar impurities (like the hydrolysis product) from the main peak and late-eluting non-polar impurities (like dimers).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4][7]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Detection UV at 254 nmThe thiazole ring provides strong UV absorbance, allowing for sensitive detection of the main peak and related impurities.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.

Procedure:

  • Prepare the mobile phases and sample diluent.

  • Accurately weigh and dissolve the 4-(Bromomethyl)thiazole HBr sample to the target concentration.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a diluent blank to ensure no system peaks interfere.

  • Inject the sample solution and record the chromatogram.

  • Purity is calculated based on area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Advanced Structural Verification and Impurity Identification

While HPLC quantifies impurities, it does not identify them. Spectroscopy is required to confirm the structure of the main peak and elucidate the structures of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information.[3]

  • ¹H NMR: Confirms the identity and can be used for quantitative analysis (qNMR) against a certified internal standard. The spectrum should be clean, with integrations matching the expected number of protons. Impurity peaks, if present at sufficient levels (>0.5%), can often be identified directly. For thiazole derivatives, protons on the ring typically appear as singlets or doublets in the 6.9–7.8 ppm range[2]. The methylene (-CH₂-) protons adjacent to the bromine would be expected further downfield.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. For thiazole derivatives, carbon atoms of the thiazole ring typically appear around 109-173 ppm[2].

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and its impurities.

  • Protocol (LC-MS): The HPLC method described above can be coupled directly to a mass spectrometer (LC-MS).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Expected Mass: For the free base C₄H₄BrNS, the expected monoisotopic mass is ~176.92 Da[8]. In the mass spectrometer, this would be observed as the protonated molecule [M+H]⁺ at m/z ~177.93. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides definitive confirmation.

The relationship between these complementary techniques is crucial for a trustworthy assessment.

Tech_Synergy compound 4-(Bromomethyl)thiazole HBr (Unknown Purity) HPLC HPLC (Separation) compound->HPLC NMR NMR (Structure) compound->NMR MS MS (Molecular Weight) compound->MS HPLC->MS LC-MS for Impurity Peaks Purity Quantitative Purity (%) HPLC->Purity Area % Identity Confirmed Identity NMR->Identity ¹H & ¹³C Shifts Impurity_ID Impurity Structures NMR->Impurity_ID 2D NMR on isolated impurity MS->Identity [M+H]⁺ & Isotope Pattern MS->Impurity_ID

Caption: Synergy of analytical techniques for comprehensive purity analysis.

Summarizing the Data: The Certificate of Analysis

All data must be consolidated into a clear, comprehensive Certificate of Analysis (CoA). This document serves as the final report on the material's quality.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR Spectroscopy
Melting Point 190 - 195 °C192.5 °CCapillary Method
Purity by HPLC ≥ 98.0%99.1%RP-HPLC (Area %)
Largest Single Impurity ≤ 0.5%0.3% (at RRT 0.85)RP-HPLC (Area %)
Total Impurities ≤ 2.0%0.9%RP-HPLC (Area %)
Solubility Soluble in EthanolConformsVisual[]

Conclusion

The purity assessment of a reactive intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. It requires a logical, evidence-based workflow that combines orthogonal techniques. By integrating physical property measurements, high-resolution chromatography for quantification (HPLC), and definitive spectroscopic methods for identity (NMR, MS, IR), a complete and trustworthy profile of the material can be established. This rigorous approach is the bedrock of scientific integrity, ensuring that the starting materials used in drug development are of the highest possible quality, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • Asif, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. (Note: Specific article title not provided in the search result, but the document contains relevant NMR and melting point data for thiazole derivatives). Retrieved from a URL pointing to a PDF file: d4ob01725k1.pdf. A general link to the publisher is provided for context: [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-2-ethyl-1,3-thiazole hydrobromide. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-(BROMOMETHYL)THIAZOLE HBR | 98027-25-9 (Chinese site). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]

  • Gfeller, H., & Frei, R. W. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99–107. Available at: [Link]

  • Jain, P. S., et al. (2012). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 74(4), 358–362. Available at: [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • PubChem. (n.d.). 4-Bromobenzo[d]thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)thiazole. Retrieved from [Link]

  • Debnath, M., et al. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. Available at: [Link]

  • Lee, H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1583. Available at: [Link]

  • Arji, S. R., et al. (2023). Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. International Journal of Science and Research Archive, 10(2), 634-645. Available at: [Link]

  • ResearchGate. (2023). Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. (PDF available for download). Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to 4-(Bromomethyl)thiazole Hydrobromide: From Supplier Validation to In-Lab Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the procurement and handling of 4-(Bromomethyl)thiazole hydrobromide (CAS No: 98027-25-9). This pivotal heterocyclic building block is instrumental in the synthesis of a multitude of biologically active molecules. This guide provides a holistic overview, from qualifying commercial suppliers to establishing robust in-lab quality control protocols, ensuring the integrity and success of your research endeavors.

The Strategic Importance of this compound in Synthetic Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence is often associated with a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2][3] this compound, in particular, is a highly valuable intermediate due to the reactive bromomethyl group at the 4-position. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) to introduce the thiazolylmethyl moiety into diverse molecular architectures.[2]

This reactivity is notably leveraged in the synthesis of complex pharmaceuticals. For instance, thiazole intermediates are crucial in the multi-step synthesis of the HIV protease inhibitor, Ritonavir, a cornerstone of antiretroviral therapy.[4][5][6] The efficient incorporation of the thiazole fragment, facilitated by reagents like 4-(bromomethyl)thiazole, is a testament to its significance in modern drug development.[4]

Sourcing High-Quality Reagents: A Framework for Commercial Supplier Validation

The validity of experimental results is fundamentally linked to the quality and purity of the starting materials.[4] Therefore, a rigorous supplier validation process is not merely a procurement step but a critical component of scientific integrity.

Initial Screening of Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. The following table summarizes a selection of these vendors. It is important to note that availability and product specifications can change, and direct inquiry is always recommended.

SupplierPurity SpecificationCAS NumberAdditional Information
Sigma-Aldrich (Merck) ≥95%[7]98027-25-9Often provides access to Certificates of Analysis (CoA) and other key documentation online.[7]
AstaTech, Inc. (via Sigma-Aldrich)95%[7]98027-25-9A common supplier for building blocks in drug discovery.
BOC Sciences ≥95%[8]98027-25-9Provides basic physical properties such as melting point and solubility.[8]
Labsolu 97%[9]98027-25-9Offers various pack sizes and provides safety information.[9]
001CHEMICAL >98%98027-25-9Indicates a higher purity specification, which should be verified by lot-specific documentation.[7]
Echemi Varies98027-25-9A platform listing multiple suppliers, requiring individual vetting of the actual manufacturer.
The Criticality of Documentation and Certifications

A reputable supplier should be transparent and readily provide comprehensive documentation. When evaluating a potential vendor, the following should be considered mandatory:

  • Certificate of Analysis (CoA): This is a lot-specific document that provides detailed information about the purity of the chemical, the analytical methods used for verification (e.g., HPLC, NMR), and the results of these tests.[10] Always request the CoA for the specific lot you intend to purchase.

  • Safety Data Sheet (SDS): The SDS contains crucial information on the hazards, handling, storage, and emergency procedures related to the compound.[7]

  • Quality Management Certifications: Certifications such as ISO 9001 indicate that the supplier adheres to international standards for quality management, which can be a strong indicator of reliability.[10]

The causality behind this stringent requirement for documentation is clear: without a verified CoA, the stated purity is merely an unsubstantiated claim. For a reactive intermediate like this compound, impurities from the synthesis (discussed in Section 5.1) could lead to unforeseen side reactions, impacting yield, purity, and even the identity of the final product.

cluster_0 Supplier Validation Workflow Initial Screening Initial Screening Request Documents Request Documents Initial Screening->Request Documents Identify Potential Suppliers Review CoA & SDS Review CoA & SDS Request Documents->Review CoA & SDS Obtain Lot-Specific Data Assess Certifications (ISO) Assess Certifications (ISO) Review CoA & SDS->Assess Certifications (ISO) Verify Quality Systems Evaluate Support Evaluate Support Assess Certifications (ISO)->Evaluate Support Check Responsiveness Final Selection Final Selection Evaluate Support->Final Selection Approve Supplier

Caption: Workflow for qualifying a chemical supplier.

Safe Handling and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions. As a bromomethyl derivative, it is classified as an alkylating agent, which are often toxic, mutagenic, and corrosive.[11]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All manipulations of the solid or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.[7]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile), and inspect them before each use. Never reuse disposable gloves.

  • Skin Protection: A lab coat should be worn at all times. Ensure that skin is not exposed.

Storage and Segregation

Proper storage is crucial to maintain the stability of the reagent and to prevent hazardous interactions.

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by most suppliers.[7][8]

  • Incompatibilities: As a hydrobromide salt, it is acidic and corrosive. It must be segregated from bases. Due to its reactivity, it should also be stored away from strong oxidizing agents and nucleophiles.[13]

  • Ventilation: For long-term storage, a ventilated cabinet is recommended to safely contain any potential vapors.[14]

cluster_1 Safe Storage Logic Reagent 4-(Bromomethyl)thiazole HBr Storage Tightly Sealed Container 2-8°C Refrigerator Reagent->Storage Segregation Segregate From: - Bases - Oxidizers - Strong Nucleophiles Reagent->Segregation Location Ventilated Cabinet (Recommended) Storage->Location

Caption: Key storage requirements for the reagent.

In-House Quality Control: A Self-Validating System

While a supplier's CoA is a critical starting point, it is best practice, particularly in a drug development setting, to perform in-house verification of the reagent's identity and purity. This creates a self-validating system that ensures the quality of the material at the point of use.

Potential Impurities and Synthesis Rationale

The most common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[6] In the context of 4-(bromomethyl)thiazole, this would likely involve the reaction of a thioamide with a 1,3-dihalopropanone derivative. The bromomethyl group can be introduced before or after ring formation. This synthesis pathway can lead to several potential impurities, including:

  • Starting materials: Unreacted thioamides or dihalo-ketones.

  • Solvent residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate).

  • Over-alkylation products: Formation of di-thiazolyl methane or other byproducts.

  • Hydrolysis products: Reaction with moisture can lead to the formation of 4-(hydroxymethyl)thiazole.

Understanding these potential impurities is key to designing an effective QC testing protocol.

Recommended Analytical Methods

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is one of the most powerful techniques for confirming the identity and assessing the purity of this compound.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), typically expected in the range of 4.5-5.0 ppm.

    • Two signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the two protons on the thiazole ring.

    • A broad signal for the hydrobromide proton.

    • The presence of significant peaks outside of these regions could indicate impurities. For example, a peak around 2.5 ppm could suggest residual DMSO, while peaks in the 1-4 ppm range could indicate residual ethyl acetate or ethanol.[15]

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.

  • Methodology: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with a small amount of trifluoroacetic acid or formic acid) can be developed.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 254 nm) is typically effective.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity value of ≥95% is generally acceptable for many research applications, but this can be context-dependent.

Experimental Protocol: ¹H NMR for Identity and Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Transfer the solution to a clean, dry NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Identity Confirmation: Compare the chemical shifts and multiplicities of the observed signals with the expected pattern for the structure.

    • Purity Assessment: Integrate the peaks corresponding to the compound and any visible impurities (e.g., residual solvents). The relative integration values can provide a semi-quantitative measure of purity.

This in-house verification, guided by the principles of analytical chemistry, provides the ultimate assurance of reagent quality, directly contributing to the reproducibility and reliability of your research.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules, most notably in the development of pharmaceuticals like Ritonavir.[4][6] Its effective use in a research and development setting is predicated on a comprehensive understanding of its properties, a rigorous approach to supplier selection, strict adherence to safe handling protocols, and the implementation of in-house quality control measures. By integrating these principles, scientists can ensure the integrity of their starting materials, which is the foundation of robust and reproducible scientific outcomes.

References

  • The Chemical Synthesis and Properties of Ritonavir: A Focus for Chemical Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ensuring Quality: The Importance of Supplier Verification for Research Chemicals. (2025). Available at: [Link]

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek. Available at: [Link]

  • Tips for Selecting Reputable Reagent Vendors. (n.d.). Lab Manager. Available at: [Link]

  • The Indispensable Role of Thiazole Derivatives in Modern Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Characterization data for all products. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Available at: [Link]

  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Chemical Indicator for Alkylating Agents. (2015). ChemistryViews. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. Available at: [Link]

  • Alkylating Agents. (2015). LiverTox - NCBI Bookshelf. Available at: [Link]

  • Best Practices for Lot Changes in Quality Control or Reagents. (2021). YouTube. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PMC - PubMed Central. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus. Available at: [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. Available at: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of Thiazole-Containing Compounds from 4-(Bromomethyl)thiazole Hydrobromide: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 4-(Bromomethyl)thiazole hydrobromide serves as a highly valuable and reactive starting material for the facile introduction of the thiazole moiety into diverse molecular frameworks. This application note provides a comprehensive guide to the synthesis of N-, S-, and O-alkylated thiazole derivatives using this key building block. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and outline robust methods for product purification and characterization, thereby offering a self-validating system for researchers in drug discovery and development.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules.[4][5][6] Its presence in clinically approved drugs such as the anticancer agents Dasatinib and Dabrafenib, as well as its role in natural products like Vitamin B1 (Thiamine), underscores its pharmacological importance.[1][5][7] The aromatic nature of the thiazole ring allows for various chemical modifications, while its ability to act as a bioisostere and engage in hydrogen bonding contributes to its favorable interactions with biological targets.[1][4]

This compound is an ideal electrophilic building block for elaborating the thiazole core. The bromomethyl group at the C4 position is highly activated for nucleophilic substitution, providing a direct and efficient route to couple the thiazole unit with a wide range of nucleophiles. This guide focuses on leveraging this reactivity for the synthesis of novel thiazole-containing compounds.

Core Principles and Mechanistic Rationale

The primary reaction pathway involves the nucleophilic substitution (SN2) of the bromide by a suitable nucleophile. The hydrobromide salt form of the starting material necessitates the use of a base to liberate the free, more reactive form of the 4-(bromomethyl)thiazole and to deprotonate the incoming nucleophile, thereby enhancing its reactivity.

Diagram: General Reaction Mechanism

The following diagram illustrates the fundamental transformation.

G reagent 4-(Bromomethyl)thiazole Hydrobromide product Alkylated Thiazole Product reagent->product Sɴ2 Attack nucleophile Nucleophile (R-XH, where X = N, S, O) nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product Deprotonation byproducts Base-H⁺ + Br⁻ product->byproducts G start Crude Reaction Mixture workup Aqueous Work-up (Extraction, Washing) start->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification concentrate->purify column Column Chromatography purify->column For oils or close spots recrystal Recrystallization purify->recrystal For crystalline solids characterize Characterization column->characterize recrystal->characterize nmr ¹H & ¹³C NMR characterize->nmr ms Mass Spectrometry characterize->ms ir IR Spectroscopy characterize->ir final Pure, Characterized Compound nmr->final ms->final ir->final

Sources

Application Note: 4-(Bromomethyl)thiazole Hydrobromide as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous approved pharmaceuticals due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. 4-(Bromomethyl)thiazole hydrobromide serves as a highly reactive and versatile chemical intermediate, enabling the efficient incorporation of the thiazol-4-ylmethyl moiety into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, with a particular focus on its role in the synthesis of the antiretroviral agent Ritonavir. Detailed, field-proven protocols for the synthesis of the intermediate and its subsequent use in a representative coupling reaction are provided, alongside critical safety information and workflow visualizations to support researchers in drug discovery and development.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antivirals, anticancer agents, and anti-inflammatory drugs.[1][2][3] Its prevalence stems from its capacity to act as a bioisostere for other aromatic systems and its involvement in key binding interactions with biological targets. The HIV protease inhibitor Ritonavir , a critical component of highly active antiretroviral therapy (HAART), prominently features two distinct thiazole rings that are essential for its mechanism of action.[3][4][5]

This compound has emerged as a key building block for introducing one of these crucial thiazole groups. The presence of the bromomethyl group at the 4-position provides a reactive electrophilic site, ideal for nucleophilic substitution reactions, allowing for its strategic incorporation into a target molecule. This guide elucidates the synthesis and practical application of this vital intermediate.

Physicochemical Properties and Safety Mandates

Handling this compound requires strict adherence to safety protocols due to its hazardous nature. It is a corrosive and lachrymatory substance.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 98027-25-9[6][7][]
Molecular Formula C₄H₅Br₂NS[6]
Molecular Weight 258.96 g/mol [6][7]
Appearance Solid[7]
Melting Point 192-193°C[]
Solubility Soluble in Ethanol[]
Storage Store at 2-8°C, protect from moisture, keep under inert gas.[7]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7][9]
Signal Word Danger[7][10]
Required PPE Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated chemical fume hood.[9][10][11]

Synthetic Strategy: From Precursor to Key Intermediate

The most direct and reliable method for preparing this compound is through the bromination of its corresponding alcohol precursor, 4-(hydroxymethyl)thiazole. This precursor can be synthesized from commercially available starting materials, such as ethyl thiazole-4-carboxylate, via reduction.[12] The subsequent bromination is a robust transformation that converts the relatively unreactive hydroxyl group into an excellent leaving group (bromide), thereby activating the benzylic-like position for substitution.

Logical Workflow for Synthesis and Application

The overall process can be visualized as a linear progression from a stable precursor to the reactive intermediate, which is then consumed in the main synthetic pathway to build the final active pharmaceutical ingredient (API) fragment.

G cluster_0 Intermediate Synthesis cluster_1 API Synthesis Start 4-(Hydroxymethyl)thiazole Intermediate 4-(Bromomethyl)thiazole Hydrobromide Start->Intermediate Bromination (HBr/AcOH or PBr₃) API_Fragment API Fragment (e.g., Ritonavir side-chain) Intermediate->API_Fragment Nucleophilic Substitution Nucleophile Amine Nucleophile (e.g., N-methyl-L-valinamide derivative) Nucleophile->API_Fragment reaction1 cluster_reactants cluster_products r1 4-(Hydroxymethyl)thiazole plus + r2 HBr (48% aq.) in Acetic Acid arrow Reflux, 2-4h r2->arrow p1 4-(Bromomethyl)thiazole Hydrobromide arrow->p1

Caption: Bromination of 4-(hydroxymethyl)thiazole.

Table 2: Reagents and Reaction Parameters for Protocol 1

Reagent/ParameterMolar Eq.AmountPurpose
4-(Hydroxymethyl)thiazole1.010.0 g (86.8 mmol)Starting Material
48% Hydrobromic Acid (aq.)~3.030 mL (~260 mmol)Brominating Agent & Solvent
Acetic Acid-30 mLSolvent
Temperature-110-120°C (Reflux)Reaction Condition
Reaction Time-2-4 hoursReaction Duration

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)thiazole (10.0 g, 86.8 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add glacial acetic acid (30 mL) followed by 48% aqueous hydrobromic acid (30 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour to promote precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake with two portions of cold diethyl ether (2x 30 mL) to remove residual acid and impurities.

  • Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The product is typically of high purity and can often be used in the next step without further purification. Expected yield is typically >90%.

Application in Pharmaceutical Synthesis: The Case of Ritonavir

Ritonavir is a peptidomimetic HIV protease inhibitor. [4]Its structure includes a key side chain derived from the coupling of an L-valine derivative with 4-(bromomethyl)thiazole. This reaction is a classic example of an Sₙ2 nucleophilic substitution.

Mechanism of Action: Nucleophilic Substitution

In the synthesis of a Ritonavir precursor, the nitrogen atom of an N-methyl-L-valine derivative acts as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group on the thiazole ring. The bromide ion is displaced as the leaving group, forming a new carbon-nitrogen bond and incorporating the thiazolylmethyl moiety into the structure. The use of a mild base is essential to deprotonate the amine nucleophile (if it is in its salt form) and to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

G Intermediate 4-(Bromomethyl)thiazole TransitionState Sₙ2 Transition State [R-(CH₃)HN---CH₂---Br]⁺ Intermediate->TransitionState Nucleophile Amine Nucleophile (R-NH-CH₃) Nucleophile->TransitionState Base Base (e.g., K₂CO₃, DIPEA) Base->Nucleophile deprotonates Product Coupled Product (R-N(CH₃)-CH₂-Thiazole) TransitionState->Product Byproduct HBr + Base-H⁺ + Br⁻ TransitionState->Byproduct leaving group departs

Caption: Mechanism of nucleophilic substitution with the intermediate.

Protocol 2: Representative N-Alkylation with this compound

This protocol provides a general method for the coupling of this compound with a primary or secondary amine, representative of the key bond-forming step in the Ritonavir synthesis. [5][13][14] Table 3: Reagents and Reaction Parameters for Protocol 2

Reagent/ParameterMolar Eq.Typical AmountPurpose
Amine Substrate (R-NH₂)1.010 mmolNucleophile
4-(Bromomethyl)thiazole HBr1.0510.5 mmolElectrophile (Intermediate)
Potassium Carbonate (K₂CO₃)2.525 mmolBase
Acetonitrile (CH₃CN)-50 mLSolvent
Temperature-Room TemperatureReaction Condition
Reaction Time-12-24 hoursReaction Duration

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the amine substrate (10 mmol) and potassium carbonate (25 mmol) in acetonitrile (50 mL).

  • Reagent Addition: Add this compound (10.5 mmol) to the stirred suspension at room temperature. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable amine substrate. Potassium carbonate is a cost-effective inorganic base that is easily removed by filtration.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Conclusion

This compound is a high-value intermediate whose reactivity has been expertly leveraged in the synthesis of complex pharmaceuticals. Its straightforward preparation and the predictable nature of its Sₙ2 reactions make it an indispensable tool for medicinal chemists. The protocols and technical insights provided herein offer a robust framework for researchers to confidently handle and utilize this building block in their synthetic endeavors, accelerating the development of novel therapeutic agents.

References

  • ACS Publications. (2022). Optimized Synthesis of a Key Intermediate of Nirmatrelvir.
  • MDPI. (n.d.). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir.
  • MDPI. (n.d.). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches.
  • Nature. (2022). A Green High-Yielding 7-Step Synthesis of Nirmatrelvir. Communications Chemistry, 5, 156.
  • ACS Publications. (2022). A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. Organic Letters.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Thieme. (n.d.). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles.
  • Google Patents. (n.d.). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • ChemicalBook. (n.d.). 4-Hydroxymethylthiazole synthesis.
  • BOC Sciences. (n.d.). CAS 7036-04-6 4-(hydroxymethyl)thiazole.
  • TCI Chemicals. (2025). Safety Data Sheet - 4-(Bromomethyl)benzoic Acid.
  • Labsolu. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Thiazole Orange.
  • Fisher Scientific. (2010). Safety Data Sheet - 4-Bromothiazole.
  • PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • Sigma-Aldrich. (n.d.). 4-(BROMOMETHYL)THIAZOLE HBR | 98027-25-9.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.
  • BOC Sciences. (n.d.). This compound - CAS 98027-25-9.
  • Google Patents. (n.d.). Process for the synthesis of ritonavir.
  • Google Patents. (n.d.). A process for the synthesis of ritonavir.
  • National Institutes of Health. (n.d.). Ritonavir. PubChem.
  • Google Patents. (n.d.). A method of preparing Ritonavir.

Sources

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids via Pre-Column Derivatization with 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of carboxylic acids, including fatty acids, by High-Performance Liquid Chromatography (HPLC) with UV detection. Many carboxylic acids lack a strong native chromophore, leading to poor sensitivity in direct HPLC-UV analysis. To overcome this limitation, a pre-column derivatization strategy was developed using 4-(bromomethyl)thiazole hydrobromide as a novel derivatizing agent. This process introduces a thiazole moiety onto the carboxylic acid, forming a thiazolylmethyl ester derivative that exhibits strong ultraviolet (UV) absorbance. This guide provides a comprehensive, step-by-step protocol for the derivatization reaction, optimized HPLC-UV conditions for the separation and detection of the derivatives, and a systematic approach to method validation, ensuring scientific integrity and reliable quantification for researchers in pharmaceutical development and metabolic research.

Introduction: The Rationale for Derivatization

Carboxylic acids are a crucial class of molecules, central to numerous biological pathways (e.g., the TCA cycle, fatty acid metabolism) and are common functional groups in active pharmaceutical ingredients (APIs).[1] Their quantitative analysis is therefore fundamental in drug development, metabolomics, and quality control. However, the carboxyl functional group itself provides a very weak chromophore, making direct detection by HPLC with UV-Vis detectors highly insensitive.

Pre-column derivatization is a powerful technique to enhance the detectability of such analytes.[2] The strategy involves a chemical reaction that attaches a "tag" with desirable detection properties to the analyte molecule before it is introduced into the HPLC system. For UV detection, this tag is a strong chromophore. 4-(Bromomethyl)thiazole is an ideal reagent for this purpose; the resulting thiazole ester derivative incorporates the thiazole ring, a heterocyclic structure known to possess significant UV absorbance, thereby dramatically improving the limits of detection and quantification.[3][4]

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the thiazole reagent, displacing the bromide ion to form a stable ester linkage.

The Derivatization Reaction: Mechanism and Optimization

The core of this method is the efficient and reproducible conversion of the carboxylic acid to its thiazolylmethyl ester. The reaction proceeds via an S_N2 mechanism.

Reaction Scheme: R-COOH + Br-CH₂-(Thiazole) --(Base, Catalyst)--> R-COO-CH₂-(Thiazole) + HBr

For this reaction to proceed efficiently, several factors must be optimized:

  • Generation of the Nucleophile: The carboxylic acid must be deprotonated to form the more nucleophilic carboxylate anion. This is achieved by adding a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as its bulky nature prevents it from competing with the carboxylate as a nucleophile.

  • Solvent: An aprotic polar solvent, such as acetonitrile or acetone, is required to dissolve the reactants and facilitate the S_N2 reaction without interfering. Acetonitrile is often preferred due to its compatibility with reversed-phase HPLC.

  • Catalysis: While not always strictly necessary, the reaction can be accelerated by a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt. These catalysts help to solubilize the carboxylate salt and enhance its nucleophilicity.[3]

  • Temperature and Time: Gentle heating (e.g., 60-70°C) typically increases the reaction rate without causing significant degradation of the reactants or products. Reaction times are generally in the range of 30-60 minutes.

Experimental Protocols

Materials and Reagents
  • Carboxylic Acid Standard/Sample

  • This compound (CAS: 98027-25-9)

  • Acetonitrile (ACN), HPLC Grade

  • N,N-Diisopropylethylamine (DIPEA)

  • 18-Crown-6 (optional, as catalyst)

  • Methanol (MeOH), HPLC Grade

  • Deionized Water, 18.2 MΩ·cm

  • Formic Acid or Acetic Acid, HPLC Grade

Protocol for Derivatization of Carboxylic Acids

This protocol is designed for a 1 mL final reaction volume. It can be scaled as needed.

  • Sample Preparation: Dissolve a known amount of the carboxylic acid standard or sample in 500 µL of acetonitrile in a 2 mL autosampler vial. For a typical fatty acid, a concentration of 1 mg/mL is a good starting point.

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. This should be prepared fresh.

  • Addition of Base: Add a 1.5 to 2-fold molar excess of DIPEA relative to the carboxylic acid. This ensures complete conversion of the acid to its carboxylate salt.

  • Addition of Derivatizing Reagent: Add a 1.2 to 1.5-fold molar excess of the 4-(bromomethyl)thiazole solution to the vial. Using a slight excess of the derivatizing agent drives the reaction to completion.

  • (Optional) Catalyst Addition: If required for sterically hindered acids or to increase reaction speed, add a catalytic amount of 18-crown-6 (e.g., 0.1 molar equivalent).

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 65°C for 45 minutes.

  • Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the sample with the initial mobile phase (e.g., 50:50 acetonitrile:water) to an appropriate concentration for HPLC analysis. The sample is now ready for injection.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Dissolve Carboxylic Acid in Acetonitrile AddBase 3. Add DIPEA (Base) Sample->AddBase Reagent 2. Prepare Derivatizing Reagent Solution AddAgent 4. Add 4-(Bromomethyl)thiazole Reagent->AddAgent AddBase->AddAgent Heat 5. Heat at 65°C for 45 min AddAgent->Heat Cool 6. Cool to Room Temp Heat->Cool Inject 7. Dilute & Inject into HPLC Cool->Inject

Caption: Workflow for the derivatization of carboxylic acids.

HPLC Method and Parameters

The thiazolylmethyl esters are moderately nonpolar and are well-suited for separation by reversed-phase HPLC.

ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, 2.7-5 µm particle sizeProvides excellent retention and separation for the nonpolar ester derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ensures consistent ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 minA gradient is typically necessary to elute a range of carboxylic acids with varying chain lengths.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns, providing good efficiency.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 20 µLDependent on sample concentration and system sensitivity.
UV Detection 260 - 280 nm The thiazole ring provides strong absorbance in this region, offering a good balance of sensitivity and selectivity.[4][5]

Method Validation: A Framework for Trustworthiness

To ensure the reliability of quantitative data, the analytical method must be validated. The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by injecting a blank (matrix without analyte) and a placebo (matrix with all components except analyte) to show no interfering peaks at the retention time of the analyte derivative.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five standards of known concentrations. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). Recovery should be within 98-102% for drug substance analysis.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Assessed on different days, with different analysts, or different equipment.

    • The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined as a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

Validation_Process cluster_validation Validation Parameters Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Final Validated Method Specificity->Final Linearity->Final Accuracy->Final Precision->Final LOD_LOQ->Final Robustness->Final

Caption: Logical flow of the HPLC method validation process.

Conclusion

The use of this compound as a pre-column derivatization reagent provides a highly effective method for the sensitive and reliable quantification of carboxylic acids by reversed-phase HPLC with UV detection. The derivatization protocol is straightforward and robust, and the resulting thiazolylmethyl esters exhibit excellent chromatographic properties and strong UV absorbance. This application note provides a complete framework, from the chemical principles and a detailed experimental protocol to the necessary steps for full method validation, empowering researchers to confidently implement this technique for challenging analytical tasks in pharmaceutical and life science research.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1725–1732. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2023). [Link]

  • Al-Dhfyan, A., & Al-Hussain, S. A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 1-16. [Link]

  • Narender, M., Reddy, M. S., Kumar, V. P., Srinivas, B., Sridhar, R., Nageswar, Y. V. D., & Rao, K. R. (2007). A practical synthesis of 2-amino-4-alkyl-and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues in water. Synthesis, 2007(22), 3469-3472. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Nakamura, T., & Tsuchiya, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Biological and Pharmaceutical Bulletin, 43(11), 1635-1647. [Link]

  • Chemical Reviews. Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

Sources

The Thiazole Moiety in Modern Drug Discovery: Application Notes for 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the thiazole motif is a recurring structural feature in a multitude of biologically active compounds, including a number of FDA-approved drugs.[1][5] The thiazole nucleus is a key component in drugs with a wide range of therapeutic applications, from anti-infectives to anticancer agents.[2][6] Notable examples include the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the tyrosine kinase inhibitor Dasatinib. The versatility of the thiazole ring allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates, making it an invaluable tool in the development of novel therapeutics.[6]

4-(Bromomethyl)thiazole hydrobromide is a highly valuable and reactive building block for the synthesis of a diverse array of thiazole-containing compounds. Its utility lies in the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 4-methylthiazole moiety onto various molecular scaffolds, a common strategy for enhancing biological activity and optimizing drug-like properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of novel chemical entities with therapeutic potential. We will delve into detailed protocols for key transformations, discuss the underlying mechanistic principles, and provide guidance on the characterization of the resulting products.

Chemical Properties and Handling

This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10][11] It is advisable to work in a well-ventilated fume hood. The compound is soluble in polar organic solvents such as ethanol.[12] For storage, it should be kept in a tightly sealed container in a cool, dry place.[13]

PropertyValueReference
Molecular FormulaC4H5Br2NS[14]
Molecular Weight258.96 g/mol [14]
AppearanceSolid[13]
Melting Point192-193°C[12]
Purity≥95%[12][13]

Core Synthetic Applications: A Gateway to Novel Thiazole Derivatives

The primary utility of this compound in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the straightforward formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, providing access to a wide range of 4-(aminomethyl)thiazole and 4-(thiomethyl)thiazole derivatives. These motifs are frequently found in biologically active molecules.

N-Alkylation Reactions: Introducing the 4-(Aminomethyl)thiazole Pharmacophore

The reaction of this compound with primary and secondary amines is a robust method for synthesizing N-substituted 4-(aminomethyl)thiazoles. This transformation is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

N_Alkylation_Workflow

This protocol provides a general method for the N-alkylation of a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 equivalents)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.1 mmol) in anhydrous ACN (10 mL) in a round-bottom flask, add the base (K₂CO₃, 3.0 mmol or Et₃N, 2.2 mmol).

  • Add this compound (1.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). For less reactive amines, the reaction mixture can be heated to 50-60 °C.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Expected Results and Characterization:

The yields of N-alkylation reactions are typically moderate to high, depending on the nucleophilicity and steric hindrance of the amine. The products can be characterized by standard spectroscopic methods.

Amine TypeTypical Yield Range¹H NMR (δ, ppm, CDCl₃) - Key Signals¹³C NMR (δ, ppm, CDCl₃) - Key Signals
Primary Aliphatic60-85%~8.7 (s, 1H, thiazole-H), ~7.1 (s, 1H, thiazole-H), ~3.9 (s, 2H, -CH₂-N)~155 (thiazole-C), ~149 (thiazole-C), ~115 (thiazole-C), ~50 (-CH₂-N)
Secondary Aliphatic55-80%~8.7 (s, 1H, thiazole-H), ~7.1 (s, 1H, thiazole-H), ~3.8 (s, 2H, -CH₂-N)~155 (thiazole-C), ~149 (thiazole-C), ~115 (thiazole-C), ~55 (-CH₂-N)
Aniline40-70%~8.8 (s, 1H, thiazole-H), ~7.2 (s, 1H, thiazole-H), ~4.5 (s, 2H, -CH₂-N), 6.7-7.3 (m, Ar-H)~154 (thiazole-C), ~148 (thiazole-C), ~116 (thiazole-C), ~48 (-CH₂-N)

Note: Chemical shifts are approximate and will vary depending on the specific substituents on the amine.

S-Alkylation Reactions: Forging the 4-(Thiomethyl)thiazole Linkage

The reaction of this compound with thiols provides a direct route to 4-(thiomethyl)thiazole derivatives. This is a valuable transformation as organosulfur compounds are prevalent in many biologically active molecules.

S_Alkylation_Mechanism

This protocol describes a general method for the S-alkylation of thiols.

Materials:

  • This compound

  • Thiol of interest (1.0 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 4-(thiomethyl)thiazole derivative.

Expected Results and Characterization:

S-alkylation reactions with thiols generally proceed in good to excellent yields. The resulting thioethers can be identified by their characteristic spectroscopic signatures.

Thiol TypeTypical Yield Range¹H NMR (δ, ppm, CDCl₃) - Key Signals¹³C NMR (δ, ppm, CDCl₃) - Key Signals
Aliphatic Thiol70-95%~8.7 (s, 1H, thiazole-H), ~7.0 (s, 1H, thiazole-H), ~3.8 (s, 2H, -CH₂-S)~154 (thiazole-C), ~150 (thiazole-C), ~114 (thiazole-C), ~35 (-CH₂-S)
Thiophenol65-90%~8.7 (s, 1H, thiazole-H), ~7.1 (s, 1H, thiazole-H), ~4.2 (s, 2H, -CH₂-S), 7.2-7.5 (m, Ar-H)~154 (thiazole-C), ~150 (thiazole-C), ~115 (thiazole-C), ~40 (-CH₂-S)

Note: Chemical shifts are approximate and will vary depending on the specific substituents on the thiol.

Conclusion: A Versatile Reagent for Modern Drug Discovery

This compound is a powerful and versatile building block for the synthesis of novel thiazole-containing compounds in medicinal chemistry. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of diverse libraries of 4-(aminomethyl)thiazole and 4-(thiomethyl)thiazole derivatives. The ability to readily introduce this important pharmacophore allows for the systematic investigation of structure-activity relationships, ultimately contributing to the discovery and development of new and improved therapeutic agents. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an indispensable tool for any drug discovery program focused on heterocyclic chemistry.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.
  • A review on thiazole based compounds and its pharmacological activities. (2024). World Journal of Advanced Research and Reviews.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (2017). ResearchGate. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2017). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Safety data sheet - ACTICIDE LT 2. (2019). Thor. [Link]

  • SAFETY DATA SHEET - THIABENDAZOLE 4L ST. (2021). Albaugh LLC. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]

  • CAS No. 98027-25-9, this compound. 001CHEMICAL. [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2018). The Royal Society of Chemistry. [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2018). Semantic Scholar. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - NIH. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Anticancer Thiazole Derivatives from 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved anticancer agents such as Dasatinib and Ixabepilone.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of modern medicinal chemistry.[2][3] This document provides a comprehensive guide for researchers on the synthesis of novel thiazole-based anticancer agents using 4-(bromomethyl)thiazole hydrobromide as a versatile and reactive starting material. We will delve into the fundamental reaction mechanisms, provide detailed, step-by-step protocols for synthesizing derivatives through N-alkylation, and discuss the mechanistic rationale behind these potent compounds, including their role as inhibitors of critical cancer-related pathways like tubulin polymerization and various protein kinases.[1][2][4]

Introduction: The Strategic Importance of the Thiazole Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and selective therapeutic agents.[2] Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest due to their diverse biological activities.[5] The thiazole moiety, in particular, is a key pharmacophore found in a wide range of bioactive molecules.[6][7] Its presence in drugs is associated with a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][8]

The starting material, this compound, is an ideal electrophilic building block. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the bromomethyl group, making it highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of diverse chemical functionalities, enabling the creation of large libraries of compounds for anticancer screening. This guide focuses on the most common and effective application of this reagent: the alkylation of amine and thiol nucleophiles to generate novel derivatives with potential therapeutic value.

Core Synthetic Strategy: Nucleophilic Substitution

The primary synthetic route detailed herein is the S_N2 (bimolecular nucleophilic substitution) reaction. The carbon atom of the bromomethyl group is electrophilic and is readily attacked by electron-rich nucleophiles, such as the lone pair of electrons on a nitrogen or sulfur atom.

Causality of Reagent Selection:

  • Base (e.g., K₂CO₃, Triethylamine): The reaction requires a base for two critical reasons. First, the starting material is a hydrobromide salt, meaning the thiazole nitrogen is protonated. The base neutralizes this acidic proton. Second, and more importantly, if the nucleophile is an amine salt or a primary/secondary amine, the base deprotonates it to generate the more potent, neutral nucleophile. It also scavenges the HBr that is liberated during the reaction, driving the equilibrium towards the product.

  • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is preferred. These solvents are capable of solvating the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile, leaving its lone pair more available for attack. This enhances the rate of the S_N2 reaction.

General Experimental and Purification Workflow

The following workflow is a validated, self-correcting process applicable to the synthesis of most derivatives from 4-(bromomethyl)thiazole. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) is critical for ensuring reaction completion and minimizing side-product formation.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Isolation cluster_purify Purification & Analysis A Dissolve Nucleophile (Amine/Thiol) & Base in Anhydrous Solvent B Add 4-(Bromomethyl)thiazole HBr (Portion-wise or as Solution) A->B 1. Reagent Addition C Stir at Defined Temperature (e.g., RT to 60°C) B->C D Monitor Progress by TLC C->D 2. In-Process Control D->C Incomplete E Quench Reaction (e.g., with H₂O) D->E Complete F Extract Product with Organic Solvent (e.g., Ethyl Acetate) E->F G Wash, Dry (Na₂SO₄), & Concentrate F->G H Purify via Column Chromatography G->H 3. Crude Product I Characterize Structure (NMR, MS, IR) H->I 4. Final Product

Caption: General workflow for synthesis, isolation, and purification.

Protocol 1: N-Alkylation of Anilines for Anticancer Agents

This protocol describes the synthesis of N-aryl-N-(thiazol-4-ylmethyl)amines. Many potent anticancer agents feature an aniline or substituted aniline moiety, which can form crucial hydrogen bonds within the active sites of target proteins.[9]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 mmol) and anhydrous potassium carbonate (2.5 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe and stir the resulting suspension for 10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 mmol) to the suspension. Expert Tip: Adding the solid reagent in portions can help control any potential exotherm.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction temperature can be gently increased to 40-50 °C to accelerate the conversion of less reactive anilines.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 EtOAc/Hexane eluent). The disappearance of the starting aniline and the appearance of a new, higher-Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) to remove DMF, followed by brine (1 x 25 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the target molecule.[10]

Representative Data

The following table summarizes representative data for synthesized thiazole derivatives and their reported anticancer activities against various human cancer cell lines.

Compound IDNucleophile UsedCancer Cell LineIC₅₀ (µM)Reference
P-1 4-EthoxyanilineMCF-7 (Breast)0.48[4]
P-2 AnilineSaOS-2 (Osteosarcoma)0.190 - 0.273[11]
P-3 p-ToluidineHCT-116 (Colon)3.16[10]
P-4 4-AminophenolMCF-7 (Breast)2.57[8]
P-5 4-BromoanilineMCF-7 (Breast)10.5[9]

Mechanism of Action: How Thiazoles Inhibit Cancer Growth

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting proteins essential for cell division and signaling.[2][3] Understanding these mechanisms is key to the rational design of more potent and selective drugs.

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Many thiazole-containing compounds bind to the colchicine binding site on β-tubulin.[4][12] This disrupts the dynamic equilibrium of microtubule formation and disassembly, which is critical for the formation of the mitotic spindle during cell division. The cell cycle is arrested, typically in the G2/M phase, leading to programmed cell death (apoptosis).[4][8]

  • Kinase Inhibition: Thiazoles can act as "hinge-binders" in the ATP-binding pocket of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][11] By blocking the action of these kinases, the derivatives inhibit downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Ultimately, most effective anticancer agents, including thiazole derivatives, induce apoptosis.[7] This can be triggered by cell cycle arrest, DNA damage, or the inhibition of pro-survival proteins.

The diagram below illustrates a simplified pathway where a synthesized thiazole derivative inhibits a receptor tyrosine kinase (like EGFR), blocking downstream signaling and promoting apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS/MAPK Pathway RTK->RAS Activation PI3K PI3K/AKT Pathway RTK->PI3K Activation Proliferation Cell Proliferation & Survival RAS->Proliferation Bcl2 Anti-apoptotic Proteins (Bcl-2) PI3K->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Thiazole Synthesized Thiazole Derivative Thiazole->RTK Inhibition

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the synthesis of novel anticancer compounds. The straightforward N-alkylation protocols described here provide a robust platform for generating chemical diversity. By coupling this synthetic accessibility with modern drug design strategies, such as bioisosteric replacement and structure-based design, researchers can rationally develop next-generation thiazole derivatives.[13][14] The potent activities observed for many compounds in this class, particularly as tubulin and kinase inhibitors, confirm that the thiazole scaffold will remain a highly valuable framework in the ongoing search for more effective cancer therapies.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. (1993). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). Bulletin of the Korean Chemical Society, 35(6), 1619-1624. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PLoS ONE, 18(8), e0289493. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). Bulletin of the Korean Chemical Society. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1093. [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances, 10(1), 1-19. [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (2019). Polycyclic Aromatic Compounds. [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 121, 105691. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). Pharmaceuticals, 13(10), 273. [Link]

  • Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2022). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7323. [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2023). ACS Omega. [Link]

  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. (n.d.). ResearchGate. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry, 146, 693-702. [Link]

  • The rational design of benzothiazole analogues by bioisosterism approach. (n.d.). ResearchGate. [Link]

  • Methods for the N‐alkylation of amines. (n.d.). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 51. [Link]

  • An Easy Method for the N-Alkylation of Amides, Carbamates, Ureas and Azoles. Reactivity of 4-Chloromethylpyrazoles with Weak Nucleophiles under Neutral Conditions. (n.d.). ResearchGate. [Link]

  • N-Dealkylation of Amines. (2018). Molecules, 23(11), 2848. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Thiazole in the targeted anticancer drug discovery. (2019). Future Medicinal Chemistry, 11(16), 2135-2153. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)thiazole Hydrobromide in Drug Development

This compound is a pivotal building block in medicinal chemistry and pharmaceutical development. Its thiazole core is a recurring motif in a multitude of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The reactive bromomethyl group serves as a versatile handle for introducing the thiazole moiety into more complex molecular architectures, primarily through nucleophilic substitution reactions.[4] As drug candidates progress from discovery to clinical trials, the demand for this intermediate escalates, necessitating a robust, scalable, and safe synthetic process.

This comprehensive guide provides an in-depth analysis of the critical considerations for transitioning the synthesis of this compound from the laboratory bench to a larger scale. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols, and address the common challenges encountered during scale-up, with a focus on ensuring process safety, reproducibility, and high purity of the final product.

Synthetic Strategy: A Mechanistic Approach to Scalable Bromination

The most prevalent and scalable route to this compound commences with the readily available 4-methylthiazole. The synthesis is conceptually straightforward, involving the bromination of the methyl group. However, the choice of brominating agent and reaction conditions is paramount for a successful and safe scale-up.

Core Reaction: Radical Bromination of 4-Methylthiazole

The conversion of the methyl group on the thiazole ring to a bromomethyl group typically proceeds via a free radical mechanism. This is often initiated by light or a radical initiator in the presence of a bromine source.

dot

Scale_Up_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup_Purification Work-up & Purification A Reactor Setup & Inerting B Charge 4-Methylthiazole & NBS A->B C Add AIBN Initiator B->C D Heat to 75-80°C C->D E Monitor by HPLC/TLC D->E F Cool to 20-25°C & Quench E->F Reaction Complete G Precipitate with HBr/AcOH in MTBE F->G H Filter and Wash with MTBE G->H I Vacuum Dry at <40°C H->I

Caption: Scalable workflow for 4-(bromomethyl)thiazole HBr synthesis.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Inefficient mixing leading to side reactions.- Poor temperature control.- Extended reaction time causing product degradation.- Ensure adequate agitation for the reactor size.- Utilize a jacketed reactor for precise temperature maintenance.<[4]br>- Monitor reaction completion closely and quench promptly. [4]
High Impurity Levels (e.g., dibromide) - Over-addition of NBS.- "Hot spots" in the reactor due to poor mixing.- Use precise addition methods for NBS (e.g., solids dosing system).- Improve agitation and consider a semi-batch process where NBS is added portion-wise.
Product Oiling Out/Poor Crystallization - Incorrect solvent/anti-solvent ratio.- Rapid addition of anti-solvent.- Presence of impurities inhibiting crystallization.- Optimize the solvent/anti-solvent ratio.- Add the anti-solvent slowly with vigorous stirring.- Consider a re-crystallization step if purity is low.

dot

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Mixing Verify Agitation Speed and Homogeneity Start->Check_Mixing Check_Temp Review Temperature Profile Start->Check_Temp Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Optimize_Crystallization Adjust Solvent/Anti-solvent Ratio & Addition Rate Check_Mixing->Optimize_Crystallization If mixing is poor Check_Temp->Optimize_Crystallization If temperature fluctuated Check_Stoichiometry->Optimize_Crystallization If stoichiometry was off

Caption: Logic tree for troubleshooting scale-up issues.

Safety Considerations for Handling this compound

This compound and related brominated compounds are hazardous materials that require careful handling, especially in large quantities. [5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [4][5]Work in a well-ventilated area or under a fume hood. [4][5]* Respiratory Protection: For handling large quantities or if dust is generated, a respirator may be necessary. [6]* Emergency Preparedness: Ensure easy access to an emergency eyewash station and safety shower. [4]* Incompatibilities: Avoid contact with strong oxidizing and reducing agents. [5]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [5][8]The compound is known to be hygroscopic, so protection from moisture is crucial. [4]* Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations. [5]

Alternative Scale-Up Technology: Continuous Flow Bromination

For even greater safety and process control, continuous flow chemistry offers a compelling alternative to batch processing for bromination reactions. [9][10] Advantages of Flow Chemistry for this Synthesis:

  • Enhanced Safety: The small reactor volume significantly reduces the risk associated with handling hazardous materials and controlling exothermic reactions. [10]* Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange and mixing. [10]* Improved Purity and Yield: Precise control over reaction parameters (temperature, residence time, stoichiometry) minimizes side reactions and leads to a cleaner product profile. [10]* Scalability: Scaling up is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than by using larger, more hazardous reactors. [10] In a continuous flow setup, solutions of 4-methylthiazole and the brominating agent (which can be generated in-situ for added safety) are pumped through a heated reactor coil, with the product emerging continuously for work-up. [9]This technology represents the state-of-the-art for safe and efficient large-scale production of halogenated intermediates.

Conclusion

The successful scale-up of the synthesis of this compound is a critical step in the development of many important pharmaceutical compounds. By understanding the underlying reaction mechanism, anticipating the challenges of heat and mass transfer, and implementing robust safety protocols, researchers and drug development professionals can confidently and efficiently produce this key intermediate at scale. The adoption of safer brominating agents like NBS and the exploration of advanced manufacturing technologies such as continuous flow chemistry will continue to enhance the safety, efficiency, and environmental footprint of this important chemical transformation.

References

  • Bromination reaction - Continuous Flow Process Development System. (n.d.). Corning.
  • SAFETY DATA SHEET - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromoisothiazole. (2023, July 4). Apollo Scientific.
  • SAFETY DATA SHEET - 4-Bromothiazole. (2021, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-(4-bromophenyl)thiazole. (2025, October 27). TCI Chemicals.
  • Safety Data Sheet - 4-Bromomethyl-2-(4-chlorophenyl)thiazole. (2023, November 15). Combi-Blocks.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 21). Royal Society of Chemistry.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Bromination. (2026, January 3). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher.
  • Technical Support Center: Scaling Up Reactions Involving 4-(Chloromethyl)thiazole Hydrochloride. (n.d.). Benchchem.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

Sources

Application Notes & Protocols: Synthesis of Ritonavir Analogues via N-Alkylation with 4-(Bromomethyl)thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent peptidometic inhibitor of the HIV-1 protease, represents a cornerstone in antiretroviral therapy.[1][2] Beyond its primary antiviral activity, Ritonavir is a powerful inhibitor of the metabolic enzyme cytochrome P450 3A4 (CYP3A4).[3][4] This property is strategically utilized in combination therapies, where sub-therapeutic doses of Ritonavir "boost" the plasma concentrations and clinical efficacy of other co-administered drugs that would otherwise be rapidly metabolized.[3][5]

The development of Ritonavir analogues is a critical endeavor in medicinal chemistry, aimed at dissecting structure-activity relationships (SAR), improving pharmacokinetic profiles, and designing novel CYP3A4 inhibitors with tailored properties.[4][6][7] A central feature of Ritonavir's molecular architecture is its terminal thiazole groups. The substitution of potentially unstable pyridyl groups with more chemically stable thiazole rings was a key step in the discovery of Ritonavir, maintaining aqueous solubility while improving metabolic resistance.[8] The nitrogen atom of the thiazole ring plays a direct and critical role in CYP3A4 inhibition by coordinating with the heme iron atom within the enzyme's active site.[3]

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ritonavir analogues using 4-(Bromomethyl)thiazole hydrobromide, a key building block for introducing this essential pharmacophore.

Section 1: The Key Reagent: this compound

This compound is a highly reactive and efficient electrophilic agent for introducing the 4-methylthiazole moiety onto a nucleophilic substrate. The bromomethyl group (-CH₂Br) serves as an excellent leaving group in SN2 reactions, while the hydrobromide salt form enhances the compound's stability and handling.

PropertyValue
Chemical Name This compound
Synonyms 4-(Bromomethyl)-1,3-thiazole hydrobromide
CAS Number 98027-25-9
Molecular Formula C₄H₅Br₂NS
Molecular Weight 258.96 g/mol
Appearance Off-white to light yellow crystalline solid
Reactive Group Bromomethyl (-CH₂Br)

Section 2: The Core Reaction: SN2 N-Alkylation Mechanism

The cornerstone of this synthetic strategy is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic nitrogen atom, typically a secondary amine on a Ritonavir precursor backbone, attacks the electrophilic methylene carbon of 4-(Bromomethyl)thiazole. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

Causality of Experimental Choices:

  • Base: The reaction requires at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the hydrobromide salt of the reagent, liberating the free base of 4-(bromomethyl)thiazole. The second equivalent scavenges the hydrobromic acid (HBr) that is generated as a byproduct of the N-alkylation reaction, driving the equilibrium towards the product. Common choices include potassium carbonate (K₂CO₃), a mild inorganic base, or sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and reagents but do not participate in the reaction, effectively solvating the cation of the base and allowing the nucleophile to remain highly reactive.

G cluster_products Products reactant_node reactant_node reagent_node reagent_node product_node product_node ts_node ts_node arrow_style arrow_style Precursor Ritonavir Precursor (R₂-NH) TS [Transition State] Precursor->TS Nucleophilic Attack Thiazole 4-(Bromomethyl)thiazole Thiazole->TS Product N-Thiazolylmethyl Analogue HBr HBr TS->Product C-N Bond Formation Br⁻ Displacement

SN2 mechanism for N-alkylation.

Section 3: Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a secondary amine-containing Ritonavir precursor with this compound. Researchers should optimize conditions based on the specific reactivity and solubility of their precursor.

Materials & Reagents
ReagentM.W. ( g/mol )EquivalentsPurpose
Ritonavir Analogue Precursor (R₂-NH)Varies1.0Nucleophile
This compound258.961.2Electrophilic alkylating agent
Potassium Carbonate (K₂CO₃), anhydrous138.212.5Base (neutralizes reagent salt & byproduct)
Acetonitrile (ACN), anhydrous41.05-Reaction Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
Deionized Water18.02-Aqueous Wash
Brine (Saturated aq. NaCl)--Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying Agent
Silica Gel (230-400 mesh)--Stationary Phase for Chromatography
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Ritonavir Analogue Precursor (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension with a concentration of approximately 0.1 M with respect to the precursor.

  • Reagent Addition: Add this compound (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored periodically.

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with ethyl acetate.

  • Work-up - Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Work-up - Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Ritonavir analogue.

G start 1. Reaction Setup (Precursor, K₂CO₃ in Flask) add_solvent 2. Add Anhydrous ACN start->add_solvent add_reagent 3. Add 4-(Bromomethyl)thiazole HBr add_solvent->add_reagent react 4. Stir at Room Temp (12-24h) Monitor by TLC/LC-MS add_reagent->react filter 5. Filter through Celite® react->filter concentrate1 6. Concentrate Filtrate filter->concentrate1 extract 7. Dissolve in EtOAc Wash with H₂O & Brine concentrate1->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

General experimental workflow for N-alkylation.

Section 4: Protocol Validation & Characterization

A robust protocol is a self-validating one. The success of the synthesis must be confirmed through rigorous monitoring and analytical characterization.

  • Reaction Monitoring: Progress can be easily tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, one should observe the consumption of the starting precursor and the appearance of a new, typically less polar, product spot. LC-MS can confirm the disappearance of the precursor's mass peak and the emergence of a new peak corresponding to the molecular weight of the desired product.

  • Purification & Yield: Flash column chromatography is the standard method for purification. Expected yields for this type of SN2 reaction are generally moderate to high (60-90%), but can vary depending on the steric hindrance around the nucleophilic amine of the precursor.

  • Structural Confirmation: The identity and purity of the final Ritonavir analogue must be confirmed by spectroscopic methods:

    • ¹H NMR: Look for the appearance of a new singlet in the 4.0-5.5 ppm range, corresponding to the methylene protons (-CH₂-) linking the precursor nitrogen to the thiazole ring. Also, new aromatic signals for the thiazole protons should be visible.

    • ¹³C NMR: The appearance of new signals corresponding to the methylene carbon and the carbons of the thiazole ring will be evident.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the synthesized molecule, confirming its elemental composition.

Section 5: Troubleshooting & Experimental Considerations

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reactivity of the precursor; Steric hindrance.Increase reaction temperature to 40-60 °C. If using ACN, consider switching to a higher-boiling solvent like DMF. Extend the reaction time.
Low Yield Poor solubility of reactants; Side reactions.Ensure all reagents are fully suspended and stirred vigorously. Consider using a stronger base like DIPEA if the precursor amine is not very nucleophilic.
Multiple Products (TLC/LC-MS) Impure starting materials; Side reactions (e.g., elimination if possible).Re-purify starting materials before the reaction. Ensure anhydrous conditions are maintained to prevent hydrolysis of the bromomethyl reagent.

References

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry. [Link]

  • Stoner, J. B., et al. (2016). Dissecting cytochrome P450 3A4-ligand interactions using ritonavir analogues. Journal of Medicinal Chemistry. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC - NIH. [Link]

  • Du, Y., et al. (2018). Design and synthesis of selenazole-substituted ritonavir analogs. PubMed. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2014). Ritonavir Analogues as a Probe for Deciphering the Cytochrome P450 3A4 Inhibitory Mechanism. Bentham Science Publishers. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2014). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PubMed. [Link]

  • Sevrioukova, I. F., et al. (2019). Chemical structures of ritonavir and previously reported analogues. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Marzolini, C., et al. (2022). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. ResearchGate. [Link]

  • Al-Mokyna, F. H., et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

  • Sardar, B., et al. (2025). The chemical structure of Ritonavir ANTICANCER AGENTS. ResearchGate. [Link]

  • Patel, P. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Application Notes and Protocols for the Analytical Monitoring of Reactions with 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)thiazole hydrobromide is a pivotal reagent in synthetic chemistry, prized for its role as a key building block in the assembly of thiazole-containing scaffolds, which are prevalent in numerous pharmacologically active compounds. The inherent reactivity of the bromomethyl group facilitates a range of nucleophilic substitution reactions, most notably in variations of the Hantzsch thiazole synthesis for the creation of aminothiazole derivatives.[1][2][3][4] Effective process control and optimization in these syntheses are contingent upon robust analytical methods for real-time or quasi-real-time reaction monitoring. This guide provides detailed application notes and step-by-step protocols for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed to provide researchers, scientists, and drug development professionals with the tools to accurately track reactant consumption, intermediate formation, and product generation, thereby enabling precise kinetic analysis and yield optimization.

Introduction: The Imperative for Reaction Monitoring

The synthetic utility of this compound lies in the electrophilic nature of its benzylic-like carbon, which is readily targeted by a diverse array of nucleophiles.[5] However, this reactivity also presents challenges, including the potential for side-product formation and the degradation of the starting material or product under certain conditions. Consequently, the ability to monitor reaction progress is not merely advantageous but essential for ensuring reproducibility, maximizing yield, and minimizing impurities.[6]

This document outlines validated analytical protocols that serve as a self-validating system for reaction monitoring. By explaining the causality behind experimental choices—from sample quenching to chromatographic conditions and spectroscopic parameters—we aim to equip the user with a foundational understanding to adapt these methods to their specific synthetic contexts.

General Workflow for Reaction Monitoring

A systematic approach to reaction monitoring is crucial for obtaining reliable kinetic data. The following workflow provides a universal framework that can be adapted for HPLC, GC-MS, or NMR analysis.

Reaction Monitoring Workflow setup Reaction Setup sampling Timed Aliquot Sampling setup->sampling t = 0, 1, 2...n quenching Immediate Quenching sampling->quenching Arrest Reaction prep Sample Preparation quenching->prep Dilution/Derivatization analysis Analytical Measurement (HPLC, GC-MS, NMR) prep->analysis data Data Analysis (Concentration vs. Time) analysis->data

Caption: General workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures containing non-volatile and thermally stable compounds. Reversed-phase HPLC is particularly well-suited for the analysis of the relatively polar this compound and its derivatives.[7][8]

Rationale for Method Selection

A C18 stationary phase is selected for its broad applicability in retaining compounds of moderate polarity. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing, and is compatible with mass spectrometry detectors (LC-MS) if further characterization is needed.[9]

Protocol: HPLC Monitoring

Objective: To quantify the concentration of this compound and its reaction product over time.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Quenching Solution: Cold Acetonitrile

  • Standard solutions of this compound and the purified product of known concentrations.

Procedure:

  • Reaction Sampling and Quenching:

    • At predetermined time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a vial containing a known volume of cold acetonitrile (e.g., 950 µL) to quench the reaction and precipitate any salts. The cold temperature slows the reaction rate, and the dilution prevents further significant conversion.

  • Sample Preparation:

    • Vortex the quenched sample.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to an appropriate value for both the reactant and product (e.g., determined by UV-Vis scan, typically around 254 nm).

    • Inject 5-10 µL of the prepared sample.

    • Run the following gradient program:

Time (min)% Mobile Phase B (Acetonitrile)
0.010
10.090
12.090
12.110
15.010
  • Data Analysis:

    • Generate a calibration curve for both the starting material and the product using the standard solutions.

    • Integrate the peak areas of the starting material and product in the chromatograms from the reaction samples.

    • Calculate the concentration of each species at each time point using the calibration curve.

    • Plot concentration versus time to obtain the reaction profile.

Troubleshooting HPLC Analysis
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Active silanol groups on the column; secondary interactions.Increase the concentration of the acidic modifier (formic acid) in the mobile phase. Use a column with end-capping.[10]
Irreproducible Retention Times Poor column equilibration; mobile phase composition change; temperature fluctuations.Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. Prepare fresh mobile phase daily. Use a column oven for temperature control.[11]
Ghost Peaks Contaminated mobile phase; carryover from the injector.Use high-purity solvents. Flush the injector and system with a strong solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. While this compound itself is a salt and not directly amenable to GC analysis, its free base or less polar derivatives can be analyzed. This method is particularly useful for identifying volatile byproducts.

Rationale for Method Selection

The analysis of brominated compounds by GC-MS is well-established.[12] A key consideration is the thermal stability of the analyte. The hydrobromide salt must be neutralized to the free base, 4-(bromomethyl)thiazole, which is more volatile. A non-polar capillary column (e.g., DB-5ms) is chosen for its inertness and ability to separate compounds based on boiling point. The mass spectrometer provides definitive identification of eluting peaks based on their mass-to-charge ratio and fragmentation patterns.

Protocol: GC-MS Monitoring

Objective: To identify and quantify 4-(bromomethyl)thiazole and its reaction products, assuming they are volatile and thermally stable.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Quenching/Neutralization Solution: Saturated aqueous sodium bicarbonate.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Drying Agent: Anhydrous sodium sulfate.

Procedure:

  • Reaction Sampling and Quenching:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately add the aliquot to a vial containing the quenching/neutralization solution (e.g., 1 mL of saturated NaHCO₃) and the extraction solvent (e.g., 1 mL of DCM). This step both stops the reaction and converts the hydrobromide salt to its free base.

  • Sample Preparation:

    • Vortex the vial vigorously to ensure complete extraction into the organic layer.

    • Allow the layers to separate.

    • Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks for the starting material and product(s) by their retention times and mass spectra.

    • Generate a calibration curve using an internal or external standard for quantitative analysis.

    • Plot the concentration or relative abundance of each component against time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-invasive and highly structurally informative method for reaction monitoring. It allows for the direct observation of all hydrogen-bearing species in the reaction mixture, providing a comprehensive view of the reaction progress. Real-time monitoring can be achieved with specialized flow-NMR setups or by sequential analysis of quenched aliquots.[13][14][15]

Rationale for Method Selection

¹H NMR is particularly advantageous because distinct signals for the starting material, intermediates, and products can often be identified and integrated. The methylene protons (-CH₂Br) of 4-(bromomethyl)thiazole provide a unique signal that can be monitored for its disappearance, while new signals corresponding to the product will appear. Quantitative NMR (qNMR) can be employed for highly accurate concentration measurements by referencing the analyte signals to a known concentration of an internal standard.[16][17]

Protocol: In-Situ NMR Monitoring

Objective: To obtain real-time kinetic data by monitoring changes in the ¹H NMR spectrum directly in the NMR tube.

Instrumentation and Materials:

  • NMR spectrometer (a benchtop NMR, e.g., 80 MHz, is often sufficient for monitoring).[13]

  • NMR tubes.

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CD₃CN).

  • Internal standard (optional, for qNMR): A stable compound with a known concentration and a signal that does not overlap with other species (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent in the deuterated solvent.

    • If using an internal standard for qNMR, add a precise amount.

    • Acquire a t=0 spectrum.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the excess reagent (e.g., via a syringe) to the NMR tube.

    • Quickly mix and place the tube in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. Automated acquisition is highly recommended.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the starting material (e.g., the -CH₂Br singlet) and the product.

    • Integrate the signals.

    • The relative concentration of each species can be determined by normalizing the integrals to the total integral of all related species or to the integral of an internal standard.

    • Plot the relative concentration or absolute concentration (if using qNMR) versus time.

NMR Monitoring Logic cluster_0 ¹H NMR Spectrum cluster_1 Data Interpretation sm Starting Material Signal (e.g., -CH₂Br) decrease Integral Decreases sm->decrease Over Time prod Product Signal (e.g., -CH₂-Nu) increase Integral Increases prod->increase Over Time is Internal Standard (Constant Integral) constant Integral Constant is->constant Over Time

Caption: Logic for interpreting ¹H NMR reaction monitoring data.

Conclusion

The selection of an analytical method for monitoring reactions with this compound depends on several factors, including the nature of the reaction, the available instrumentation, and the desired level of quantitative accuracy. HPLC offers robust quantification for a wide range of non-volatile products. GC-MS provides excellent sensitivity and specificity for volatile compounds, and NMR spectroscopy delivers unparalleled structural insight and the potential for real-time, in-situ monitoring. By implementing the detailed protocols and understanding the rationale behind the methodological choices presented in this guide, researchers can achieve a higher degree of control and understanding of their synthetic processes, ultimately leading to more efficient and reproducible outcomes in the development of novel thiazole-based molecules.

References

  • SFE Process. (2021). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Available at: [Link]

  • May, S. A., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(3), 260-267. Available at: [Link]

  • Rajapaksha, S. M., et al. (2022). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 99(1), 378-383. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Gomez, M. V., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 376-389. Available at: [Link]

  • Jasiński, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10614-10621. Available at: [Link]

  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. Available at: [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]

  • Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29). Available at: [Link]

  • IJPR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. Available at: [Link]

  • RSC Advances. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Available at: [Link]

  • Bio-Analysis Centre. (n.d.). HPLC and LCMS Application Notes. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • MDPI. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available at: [Link]

  • Sci-Hub. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Available at: [Link]

  • ResearchGate. (n.d.). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[13][18][19]-benzothiadiazole for Synthesis of.... Available at: [Link]

  • National Center for Biotechnology Information. (2023). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(bromomethyl)thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. Here, we dissect the nuances of the bromination of 4-(hydroxymethyl)thiazole and provide actionable, in-depth troubleshooting advice grounded in mechanistic principles.

I. Foundational Knowledge: The Synthetic Landscape

The conversion of 4-(hydroxymethyl)thiazole to this compound is a critical step in the synthesis of various pharmaceutical intermediates. The primary transformation is the substitution of a hydroxyl group with a bromine atom. Several common reagents can achieve this, each with its own mechanistic pathway and potential pitfalls. Understanding these is key to troubleshooting and optimization.

The most frequently employed methods include:

  • Phosphorus Tribromide (PBr₃): A classic and often high-yielding reagent for converting primary alcohols to alkyl bromides.

  • Hydrobromic Acid (HBr): A strong acid that can effect the transformation, but with potential for side reactions.

  • Appel Reaction (NBS/PPh₃): Utilizes N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) for a mild and selective bromination.

The choice of reagent significantly impacts the reaction's success. This guide will explore the intricacies of each method in a practical question-and-answer format.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

A. Low Yield and Incomplete Conversion

Question 1: My reaction with PBr₃ is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields with PBr₃ often stem from suboptimal reaction conditions or reagent quality. Here’s a breakdown of potential causes and solutions:

  • Causality: The reaction of PBr₃ with an alcohol proceeds via an SN2 mechanism.[1][2] The alcohol's oxygen atom attacks the electrophilic phosphorus, forming a good leaving group which is then displaced by a bromide ion. For this to proceed efficiently, several factors are critical.

  • Troubleshooting Steps:

    • Reagent Quality: PBr₃ is highly sensitive to moisture and can hydrolyze to phosphorous acid and HBr, reducing its efficacy.[3]

      • Recommendation: Always use a freshly opened bottle of PBr₃ or distill it before use. Ensure all glassware is rigorously dried.

    • Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, insufficient temperature may lead to a slow reaction rate.

      • Recommendation: After the initial addition of PBr₃ at 0 °C, consider allowing the reaction to slowly warm to room temperature and stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Stoichiometry: The stoichiometry is crucial. One mole of PBr₃ can theoretically react with three moles of the alcohol.

      • Recommendation: A common practice is to use a slight excess of the alcohol or to use approximately 0.33-0.4 equivalents of PBr₃ per equivalent of the alcohol.

    • Solvent Choice: The choice of solvent can influence the reaction rate and work-up.

      • Recommendation: Anhydrous aprotic solvents like diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) are typically good choices.

Experimental Protocol: Improved Bromination using PBr₃

  • Dissolve 4-(hydroxymethyl)thiazole (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.35 equivalents) dropwise via a syringe, ensuring the temperature does not rise significantly.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Proceed with the work-up and purification as detailed in the "Purification and Isolation" section.

Question 2: I'm using HBr for the bromination, but my yield is poor and I see multiple spots on my TLC plate. What's going wrong?

Answer:

While seemingly straightforward, using HBr for brominating primary alcohols like 4-(hydroxymethyl)thiazole can be problematic due to the reaction mechanism and potential side reactions.

  • Causality: The reaction of a primary alcohol with HBr proceeds through an SN2 mechanism. However, strong acidic conditions can promote side reactions. The thiazole nitrogen can be protonated, potentially deactivating the ring towards certain reactions but also influencing the reactivity of the side chain.

  • Potential Side Reactions:

    • Ether Formation: The starting alcohol can react with the product, 4-(bromomethyl)thiazole, or another molecule of the starting alcohol under acidic conditions to form an ether.[1][4]

    • Over-bromination: Although the thiazole ring is generally less reactive towards electrophilic substitution than thiophene, harsh acidic and high-temperature conditions could potentially lead to bromination on the ring itself.[5]

  • Troubleshooting Steps:

    • Control Temperature: High temperatures can favor side reactions.

      • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in concentrated HBr should be done cautiously and for the minimum time necessary.

    • Use of a Co-solvent: Using a co-solvent can sometimes improve solubility and moderate the reaction.

      • Recommendation: A mixture of aqueous HBr and a solvent like acetic acid can be effective.

    • Consider an Alternative Reagent: For primary alcohols, PBr₃ or the Appel reaction are generally milder and more selective, avoiding the harsh acidity of concentrated HBr.[2]

Question 3: My Appel reaction (NBS/PPh₃) is not going to completion. How can I drive it forward?

Answer:

The Appel reaction is a mild and effective method for converting alcohols to alkyl bromides, but incomplete conversion can occur.[6]

  • Causality: The reaction involves the formation of a phosphonium salt from PPh₃ and NBS (or CBr₄), which then reacts with the alcohol. The resulting oxyphosphonium salt is then displaced by the bromide ion in an SN2 fashion.[6] The driving force is the formation of the very stable triphenylphosphine oxide (TPPO).

  • Troubleshooting Steps:

    • Reagent Purity: The purity of NBS and PPh₃ is important.

      • Recommendation: Recrystallize NBS from water and PPh₃ from ethanol if their purity is questionable. Ensure all reagents are dry.[7]

    • Reaction Conditions:

      • Recommendation: The reaction is typically run in an aprotic solvent like DCM or THF at room temperature or slightly elevated temperatures. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be beneficial.

    • Stoichiometry: Ensure the correct stoichiometry is used.

      • Recommendation: Typically, a slight excess (1.1-1.2 equivalents) of both NBS and PPh₃ is used.

    • Order of Addition: The order of addition can matter.

      • Recommendation: A common procedure is to add the NBS to a solution of the alcohol and PPh₃ in the chosen solvent at 0 °C, then allow the reaction to warm to room temperature.

Experimental Protocol: Optimized Appel Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve 4-(hydroxymethyl)thiazole (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, proceed with the work-up, which will involve removing the triphenylphosphine oxide byproduct.

B. Side Product Formation

Question 4: I've isolated my product, but NMR analysis shows a significant amount of triphenylphosphine oxide. How can I effectively remove it?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a common challenge in reactions using PPh₃, including the Appel reaction.

  • Causality: TPPO is a highly polar and often crystalline solid that can co-purify with the desired product.

  • Purification Strategies:

    • Crystallization: If your product is a solid, recrystallization can be effective. TPPO is soluble in many organic solvents, so choosing a solvent system where your product has lower solubility at cold temperatures can help.

    • Column Chromatography: This is a very effective method. TPPO is quite polar, so it will adhere strongly to silica gel.

      • Recommendation: Use a solvent system with a moderate polarity, such as a gradient of ethyl acetate in hexanes. The less polar 4-(bromomethyl)thiazole will elute before the highly polar TPPO.

    • Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent.

      • Recommendation: After the reaction, concentrate the mixture and add a non-polar solvent like diethyl ether or hexanes. The TPPO may precipitate and can be removed by filtration.

Question 5: I suspect I'm forming a dimeric ether as a byproduct. How can I confirm this and prevent its formation?

Answer:

The formation of a bis(4-thiazolylmethyl) ether is a plausible side reaction, especially under acidic conditions or if the reaction is not properly quenched.

  • Causality: The starting alcohol is nucleophilic and can react with the electrophilic bromomethyl product.[4]

  • Confirmation:

    • Mass Spectrometry: Look for a mass corresponding to the ether dimer.

    • NMR Spectroscopy: The ¹H NMR spectrum of the dimer would show characteristic signals for the thiazole ring protons and the methylene protons, but with different chemical shifts and integration compared to the starting material and the desired product.

  • Prevention:

    • Use Milder Conditions: Avoid strongly acidic conditions. The Appel reaction or the use of PBr₃ are less likely to promote ether formation than HBr.

    • Control Stoichiometry: Ensure that the brominating agent is present in a sufficient amount to convert all the starting alcohol.

    • Quench Properly: Once the reaction is complete, quench it promptly to destroy any remaining reactive species.

C. Product Isolation and Stability

Question 6: How do I best isolate the 4-(bromomethyl)thiazole as its hydrobromide salt?

Answer:

The hydrobromide salt is often preferred as it is typically a more stable, crystalline solid than the free base.

  • Procedure for Salt Formation:

    • After the initial work-up to remove byproducts (e.g., filtration of TPPO or aqueous extraction), the crude 4-(bromomethyl)thiazole free base is typically in an organic solvent.

    • To this solution, add a solution of HBr in a suitable solvent (e.g., HBr in acetic acid, or gaseous HBr can be bubbled through the solution).

    • The hydrobromide salt will precipitate out of the solution.

    • The solid can then be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum.

Question 7: My purified this compound darkens over time. Is it decomposing and how should I store it?

Answer:

Yes, discoloration is a sign of decomposition. Benzyl-type bromides, especially on a heterocyclic ring, can be lachrymatory and unstable.

  • Causality: The C-Br bond is susceptible to cleavage, and the compound can be sensitive to light, heat, and moisture.[7][8] The thiazole ring itself can also be prone to degradation under certain conditions.[8]

  • Proper Storage:

    • Temperature: Store at low temperatures, typically 2-8 °C or colder (-20 °C for long-term storage).

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.

    • Light: Keep in an amber-colored vial or a container protected from light.

III. Quantitative Data Summary

The following table provides a general comparison of the different bromination methods. Note that actual yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Method Reagents Typical Yield Range Advantages Disadvantages
Phosphorus Tribromide PBr₃60-85%High yield, avoids carbocation rearrangements.[1]Reagent is moisture-sensitive and corrosive.[3]
Hydrobromic Acid HBr40-70%Inexpensive reagent.Harsh acidic conditions, potential for side reactions (e.g., ether formation).[4]
Appel Reaction NBS, PPh₃70-90%Mild conditions, high selectivity, good for sensitive substrates.[6]Formation of triphenylphosphine oxide byproduct which can be difficult to remove.

IV. Visualizing the Workflow

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Isolation start 4-(hydroxymethyl)thiazole reaction Bromination (PBr3, HBr, or Appel) start->reaction crude Crude 4-(bromomethyl)thiazole reaction->crude quench Quench Reaction crude->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purify Purification (Chromatography/Crystallization) drying->purify salt Hydrobromide Salt Formation purify->salt final_product 4-(bromomethyl)thiazole hydrobromide salt->final_product

Caption: General workflow for the synthesis and purification of this compound.

Decision Tree for Troubleshooting Low Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues low_yield Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous?) low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_conditions check_workup Analyze Work-up Procedure (Losses during extraction?) low_yield->check_workup impure_reagents Impure/Wet Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions workup_loss Product Loss During Work-up check_workup->workup_loss solution_reagents Solution: Use fresh/purified reagents. Ensure anhydrous conditions. impure_reagents->solution_reagents solution_conditions Solution: Optimize temperature and time. Verify stoichiometry. suboptimal_conditions->solution_conditions solution_workup Solution: Modify extraction/purification. Check for product stability. workup_loss->solution_workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

V. Concluding Remarks

The successful synthesis of this compound with high yield and purity is an achievable goal with careful attention to detail. By understanding the underlying reaction mechanisms, anticipating potential side reactions, and implementing rigorous experimental techniques, researchers can overcome the common hurdles associated with this transformation. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific laboratory context.

VI. References

  • LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Shimizu, T. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Sila, U. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Research Square. [Link]

  • European Patent Office. (1998, April 6). A PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL DIPHENYL COMPOUNDS. [Link]

  • Ghosh, S. K., et al. (2013, May 22). Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols. Beilstein Journal of Organic Chemistry. [Link]

  • OSTI.GOV. (1986, November 30). Course of bromination of thiazole and 2-methylthiazole. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

Sources

Side reactions and impurity formation with 4-(Bromomethyl)thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this reactive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and impurity formation, ensuring the integrity and success of your experiments.

I. Understanding the Molecule: Key Reactive Sites

This compound is a valuable reagent in medicinal chemistry and materials science. Its utility stems from two primary reactive sites: the electrophilic bromomethyl group and the thiazole ring itself. Understanding the interplay of these sites is crucial for anticipating and mitigating side reactions.

The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent handle for introducing the thiazole moiety onto other molecules. However, this reactivity is also the primary source of many common impurities.

The thiazole ring , while aromatic, possesses a nitrogen atom that can be quaternized, and the C2 proton is known to be somewhat acidic, which can lead to specific side reactions under certain conditions. The hydrobromide salt form also influences the compound's solubility and stability.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My reaction with this compound is showing multiple spots on TLC, even with a simple nucleophilic substitution. What are the likely side products?

A1: The most common side reactions involve the highly reactive bromomethyl group. Potential side products include:

  • Dimerization/Oligomerization: One molecule of 4-(bromomethyl)thiazole can react with another, leading to the formation of dimers or larger oligomers. This is especially prevalent if the reaction conditions are too concentrated or if a nucleophile is added too slowly.

  • Hydrolysis: If your reaction solvent or reagents contain residual water, the bromomethyl group can hydrolyze to form 4-(hydroxymethyl)thiazole.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols (methanol, ethanol), can react with the bromomethyl group to form the corresponding ether byproduct.

  • Over-alkylation: If your nucleophile has multiple reactive sites, you may observe di- or poly-alkylation.[1]

Q2: I've noticed my this compound has discolored over time. Is it still usable?

A2: Discoloration, often a shift to a yellow or brown hue, can indicate degradation. The compound should be stored in a cool, dark, and dry place to minimize degradation.[2] Before use, it is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC or ¹H NMR, to determine if significant degradation has occurred. The primary degradation pathways could involve hydrolysis or the formation of colored oligomers.

Q3: What are the best practices for handling and storing this compound to maintain its purity?

A3: To ensure the longevity and purity of your reagent, follow these storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture.[2]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Inert Atmosphere: For reactions that are sensitive to moisture, it is advisable to handle the solid under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are some common impurities that might be present in commercially available this compound?

A4: Impurities can arise from the synthetic route used to prepare the compound. A common synthesis of thiazoles is the Hantzsch synthesis, which can introduce by-products.[3] Potential impurities from the synthesis of 4-(bromomethyl)thiazole could include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Over-brominated species: Molecules with bromine substitution on the thiazole ring in addition to the methyl group.

  • Isomers: Positional isomers of the bromomethyl group on the thiazole ring, although 4-substitution is generally favored in many synthetic routes.

III. Troubleshooting Guides

This section provides structured approaches to troubleshoot common problems encountered during reactions with this compound.

Guide 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Symptom: Your reaction mixture shows multiple unexpected spots on TLC or peaks in your LC-MS, indicating the formation of side products.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Dimerization/Oligomerization The nucleophilic nitrogen of one thiazole ring attacks the bromomethyl group of another molecule.1. Dilution: Run the reaction at a lower concentration. 2. Slow Addition: Add the this compound solution slowly to the solution of your nucleophile. 3. Temperature Control: Keep the reaction temperature as low as feasible to control the reaction rate.
Hydrolysis Presence of water in the reaction mixture leads to the formation of 4-(hydroxymethyl)thiazole.1. Dry Solvents: Use anhydrous solvents. 2. Dry Reagents: Ensure all reagents are dry. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
Reaction with Solvent Use of a nucleophilic solvent (e.g., methanol, ethanol).1. Solvent Selection: Choose a non-nucleophilic solvent such as THF, DMF, or acetonitrile.
Over-alkylation The product of the initial reaction is still nucleophilic and reacts further.[1]1. Stoichiometry Control: Use a slight excess of the nucleophile. 2. Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy.

Workflow for Identifying Unknown Impurities:

Caption: Workflow for the identification of unknown impurities.

Guide 2: Low Yield or Incomplete Reaction

Symptom: The reaction does not go to completion, or the yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Poor Solubility This compound may have limited solubility in some organic solvents.1. Solvent Screening: Test the solubility in a range of solvents. Polar aprotic solvents like DMF or DMSO are often good choices. 2. Co-solvent System: Consider using a co-solvent system to improve solubility.
Insufficient Base The hydrobromide salt requires a base to be neutralized for the free thiazole to react.1. Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the HBr. 2. Base Strength: The chosen base should be strong enough to deprotonate the nucleophile if necessary, but not so strong as to cause elimination side reactions.
Degraded Starting Material The this compound has degraded due to improper storage.1. Purity Check: Analyze the starting material by HPLC or NMR before use. 2. Fresh Reagent: If degradation is confirmed, use a fresh bottle of the reagent.

IV. Advanced Topics: Forced Degradation Studies

For drug development professionals, understanding the intrinsic stability of this compound is critical. Forced degradation studies can help identify potential degradation products that may form under various stress conditions.[4][5]

Protocol for a Preliminary Forced Degradation Study:

Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or Methanol (MeOH) as co-solvent

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ACN/water mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C). Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours), neutralize with base, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw aliquots at various time points, neutralize with acid, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw aliquots at various time points and analyze by HPLC.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber. Analyze aliquots at various time points. A dark control should be run in parallel.

Data Analysis:

  • Monitor the appearance of new peaks and the decrease in the area of the parent peak in the HPLC chromatograms.

  • For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

Expected Degradation Pathways:

degradation start 4-(Bromomethyl)thiazole hydrolysis 4-(Hydroxymethyl)thiazole start->hydrolysis H₂O (Hydrolysis) dimer Dimer/Oligomer start->dimer Self-reaction ring_opening Ring-Opened Products start->ring_opening Harsh Conditions (Strong Acid/Base, Oxidants) oxidation Thiazole-4-carbaldehyde hydrolysis->oxidation Oxidation

Caption: Potential degradation pathways of 4-(bromomethyl)thiazole.

V. Analytical Methods for Purity Assessment

A robust analytical method is essential for quality control and reaction monitoring.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 230-260 nm).

Protocol: General Purpose HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 245 nm.

This method should provide good separation of the main component from more polar impurities (like the hydrolysis product) and less polar impurities (like dimers). Method validation according to ICH guidelines is necessary for use in a regulated environment.

VI. Conclusion

This compound is a powerful synthetic intermediate, but its high reactivity necessitates careful handling and a thorough understanding of potential side reactions. By anticipating these challenges and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can ensure the quality of their starting materials and the success of their synthetic endeavors.

References

  • Ganapathi, K. and Kulkarni, K. D. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758-765 (1953).
  • MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Chem-Impex. 4-Methylthiazole. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • National Center for Biotechnology Information. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]

  • Wikipedia. Thiazole. [Link]

  • SlideShare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methylthiazole: A Key Intermediate for Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • National Center for Biotechnology Information. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • The Good Scents Company. 4-methyl thiazole. [Link]

  • ResearchGate. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]

  • PubChem. 4-Methyl-5-vinylthiazole. [Link]

  • Flavor and Extract Manufacturers Association. 4-METHYLTHIAZOLE. [Link]

  • National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • World Journal of Advanced Research and Reviews. Review for metal and organocatalysis of heterocyclic C-H functionalization. [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • SciSpace. Analytical Methods (Royal Society of Chemistry). [Link]

  • Semantic Scholar. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]

  • PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • ResearchGate. New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity.. [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • PubMed. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. [Link]

Sources

Purification techniques for 4-(Bromomethyl)thiazole hydrobromide reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(Bromomethyl)thiazole Hydrobromide

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The purity of this reagent is paramount for successful downstream applications, as impurities can lead to complex side reactions, difficult product isolation, and erroneous biological data. This document provides in-depth, experience-driven answers to common purification challenges, structured to help you achieve the highest possible purity for your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, storage, and analysis of this compound.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of your reagent is the first step to successful handling and purification. This compound is a solid material whose characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98027-25-9[][2]
Molecular Formula C₄H₅Br₂NS[][2][3]
Molecular Weight 258.96 g/mol [][2]
Appearance Off-white to beige or light brown solid[4]
Melting Point 192-193 °C[]
Solubility Soluble in ethanol[]

Q2: How should I properly store this compound to prevent degradation?

Due to its reactive bromomethyl group, this compound is susceptible to decomposition and hydrolysis. Proper storage is critical to maintain its integrity.

  • Temperature: Store the compound in a refrigerator at 2-8°C for short-term use or at -20°C for long-term storage.[]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[][4] This minimizes exposure to moisture and oxygen, which can cause degradation.

  • Light: Keep the container tightly sealed and protected from light to prevent potential photolytic decomposition.

Q3: What are the common impurities I should expect in my crude product?

The impurity profile is largely dependent on the synthetic route. A common method involves the radical bromination of 4-methylthiazole using a source like N-Bromosuccinimide (NBS). Based on this, likely impurities include:

  • Unreacted Starting Material: 4-methylthiazole.

  • Over-brominated Species: Dibrominated products, such as 2-bromo-4-(bromomethyl)thiazole, can form if the reaction conditions are too harsh.[5]

  • Hydrolysis Product: 4-(Hydroxymethyl)thiazole, resulting from reaction with trace water.

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., CCl₄, acetonitrile).[6]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. A typical mobile phase is a mixture of dichloromethane and methanol.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation and purity analysis. The presence of impurities can be identified by characteristic signals that do not correspond to the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at very low levels.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying the mass of unknown impurities.[6][8]

Section 2: Troubleshooting Guide: Common Purification Issues

This section is formatted to address specific problems you may encounter during the purification process.

Problem 1: Oily Product or Failure to Crystallize

  • Question: My product "oiled out" during recrystallization and won't solidify, even after cooling. What is happening and how can I fix it?

  • Answer: This is a common issue often caused by the presence of impurities that depress the melting point of the mixture or by using a solvent in which the compound is too soluble.

    • Causality: The hydrobromide salt is hygroscopic and can absorb atmospheric moisture, leading to the formation of a viscous oil. Residual solvents from the reaction can also act as a eutectic mixture.

    • Solutions:

      • Trituration: If the product is an oil, attempt to solidify it by trituration. Add a poor solvent (an "anti-solvent") in which the product is insoluble, such as cold diethyl ether or hexane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to induce nucleation.

      • Solvent System Optimization: Your primary recrystallization solvent may be too effective. Select a solvent in which the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., isopropanol). Alternatively, use an anti-solvent crystallization method: dissolve the compound in a minimum amount of a good solvent (like ethanol) and slowly add a poor solvent (like ethyl acetate or diethyl ether) until turbidity persists, then heat to clarify and cool slowly.[9]

      • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution during cooling to promote controlled crystallization.

Problem 2: Persistent Impurities Detected After Recrystallization

  • Question: I've recrystallized my product, but ¹H NMR analysis still shows the presence of starting material and another major byproduct. What is my next step?

  • Answer: Recrystallization is effective for removing impurities with significantly different solubility profiles, but it struggles with structurally similar compounds. When this fails, a more powerful technique is required.

    • Causality: The impurities are co-crystallizing with your product due to similar solubility and structural properties.

    • Solution: Flash Column Chromatography: This is the method of choice for separating complex mixtures.[10][11]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): Since the product is a salt, it is highly polar. A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% Methanol in Dichloromethane). This will elute non-polar impurities first, followed by your more polar product. Monitor the fractions by TLC to identify and combine the pure product.

Problem 3: Product Discoloration (Pink to Brown Hue)

  • Question: The product is described as off-white, but my batch has a distinct pink or brown color. Does this indicate decomposition?

  • Answer: While severe discoloration can indicate significant degradation, a slight pink, yellow, or brown hue is often due to minor, highly colored impurities.

    • Causality: Thiazole-containing compounds can be sensitive to air and light, leading to the formation of trace amounts of colored oxidation or polymeric byproducts.[12]

    • Solutions:

      • Activated Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.

      • Column Chromatography: As mentioned previously, chromatography is very effective at removing colored impurities, which are often either much less polar or much more polar than the desired product.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying gram-scale quantities of the title compound.

Table 2: Recommended Solvent Systems for Recrystallization

Primary Solvent (Good)Anti-Solvent (Poor)Notes
EthanolDiethyl EtherDissolve in minimal hot ethanol, add ether until cloudy, reheat to clarify, cool slowly.
IsopropanolHexaneGood for direct crystallization. Isopropanol has lower solvency than ethanol, often leading to better crystal formation.
Methanoltert-Butyl methyl ether (TBME)Similar to the ethanol/ether system but uses less volatile solvents.

Step-by-Step Methodology:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the chosen primary solvent (e.g., Isopropanol) and heat the mixture to boiling with stirring.

  • Continue to add the hot solvent portion-wise until the solid material is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • (Optional Decolorization Step) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a celite plug to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold anti-solvent (e.g., cold diethyl ether) to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent.

  • Characterize the final product using NMR and measure the melting point to confirm purity.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve charcoal Optional: Add charcoal, Hot filter dissolve->charcoal if colored cool Cool slowly to RT, then ice bath dissolve->cool if not colored charcoal->cool filtrate Vacuum Filter cool->filtrate wash Wash with cold anti-solvent filtrate->wash dry Dry under vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of this compound via recrystallization.

References

  • 001CHEMICAL. This compound Product Details. [Link][2]

  • Al-Masoudi, N. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1785. [Link][8]

  • Valdés, C., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5895-5902. [Link][12]

  • Kumar, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(40), 36849–36881. [Link]

  • Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks". Royal Society of Chemistry. [Link][6]

  • Supporting Information for "A novel and efficient selenium-catalyzed cascade reaction". Royal Society of Chemistry. [Link][10]

  • Supporting Information for "Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides". Royal Society of Chemistry. [Link][11]

  • Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 968–978. [Link][13]

  • Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4995. [Link][7]

  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link][9]

Sources

Handling and safety precautions for 4-(Bromomethyl)thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the comprehensive technical support guide for 4-(Bromomethyl)thiazole hydrobromide (CAS No: 98027-25-9). This document is designed for the hands-on researcher, scientist, and drug development professional. Beyond a simple datasheet, this guide provides practical, field-tested insights into the safe handling, storage, and effective use of this versatile reagent. As a potent alkylating agent, the bromomethylthiazole moiety is a valuable building block in medicinal chemistry for creating complex molecular architectures.[1][2] However, its reactivity demands a thorough understanding of its properties to ensure both experimental success and laboratory safety. This guide is structured in a question-and-answer format to directly address the challenges and queries you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses the most common initial questions regarding the fundamental safety and handling protocols for this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary concerns are:

  • Corrosive Effects: It is known to cause severe skin burns and serious eye damage.[3][4] The hydrobromide salt can release hydrogen bromide gas, which is also corrosive.

  • Toxicity: The compound is harmful if swallowed.[3]

  • Irritation: It may cause respiratory irritation if inhaled as a dust.[5]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its corrosive nature, a stringent PPE protocol is non-negotiable. Always wear the following:

  • Eye/Face Protection: Use tightly sealed safety goggles in combination with a full-face shield.[6][7] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any perforations before use and practice proper glove removal techniques to avoid skin contact.[8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron worn over regular clothing is required.[9][10] Long-sleeved clothing should be worn.[11]

  • Respiratory Protection: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.[6]

Q3: What are the proper storage conditions for this compound to ensure its stability?

A3: This compound is sensitive to moisture, light, and heat.[1] Improper storage can lead to degradation, affecting its reactivity and the reproducibility of your experiments.

  • Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.[3][8]

  • Atmosphere: Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[8]

  • Location: Store in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wear your full PPE. For a solid spill, carefully sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][11] Avoid raising dust. Do not add water, as this could exacerbate the situation.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as ethanol), followed by soap and water.

  • Dispose: All contaminated materials and the spilled substance must be disposed of as hazardous waste according to your institution's and local regulations.[5]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems that may arise during the use of this compound in chemical synthesis.

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

A5: Low yields in reactions involving this alkylating agent can often be traced back to a few key issues:

  • Reagent Degradation: As mentioned in Q3, the compound is sensitive to moisture and heat.[1] If it has been stored improperly, it may have hydrolyzed or degraded. Confirm the purity of your starting material via techniques like ¹H NMR or melting point analysis before use.

  • Competing Side Reactions: The bromomethyl group is highly reactive. Common side reactions that consume the starting material include elimination reactions (favored by bulky, strong bases) and reaction with nucleophilic solvents (e.g., methanol, ethanol).[12]

  • Insufficient Base: When reacting with a nucleophile (like a phenol or an amine), the hydrobromide salt will neutralize one equivalent of your base. You must account for this and add at least two equivalents of base: one to neutralize the HBr salt and one to facilitate the desired reaction.

  • Poor Solubility: The reagent's solubility can be a limiting factor. If it is not fully dissolved, the reaction will be heterogeneous and slow. Refer to the solubility data in Section 4 to choose an appropriate solvent.

Q6: I'm observing multiple unexpected spots on my TLC plate. What could be the cause?

A6: The formation of multiple byproducts is a common challenge with potent alkylating agents.[12]

  • Over-Alkylation: If your nucleophile has more than one reactive site, or if the product itself is nucleophilic, you may be forming di- or poly-alkylated species.[12] Consider using a protecting group strategy or adjusting the stoichiometry of your reactants.

  • Reaction with Solvent: As noted, nucleophilic solvents can react to form byproducts.[12] If you are using an alcohol as a solvent, you may be forming an ether byproduct. Switching to a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile is often a good solution.

  • Self-Condensation: In some cases, the molecule can react with itself, leading to dimers or oligomers.[12] This is more likely at higher concentrations or temperatures.

Q7: The solid this compound has changed color from off-white to yellow/brown in the bottle. Is it still usable?

A7: A change in color is a strong indicator of degradation.[1] This is often due to exposure to air, light, or moisture, leading to the formation of colored impurities. While the material may still contain some active reagent, using it is not recommended. The presence of unknown impurities will make your reaction difficult to control and reproduce, and it may lead to the formation of unexpected side products. For reliable and clean results, it is always best to use a fresh, properly stored batch of the reagent.[1]

Section 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative reaction: the O-alkylation of a phenol. This protocol is based on the well-established Williamson ether synthesis and has been adapted for use with this compound.

Protocol: Synthesis of 4-((Phenoxymethyl)thiazole via Williamson Ether Synthesis

Objective: To demonstrate the use of this compound as an alkylating agent in the synthesis of an aryl ether.

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add phenol (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the phenol in anhydrous DMF. Add anhydrous potassium carbonate (2.2 equivalents). Scientist's Note: The use of an anhydrous solvent and base is critical to prevent hydrolysis of the bromomethyl group. Two equivalents of base are used to first neutralize the hydrobromide salt and then to deprotonate the phenol, forming the active phenoxide nucleophile.

  • Reagent Addition: To the stirring suspension, add this compound (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes the DMF and inorganic salts, while the brine wash helps to break up any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((phenoxymethyl)thiazole).

Section 4: Physicochemical Data

This section provides key quantitative data to assist in experimental design.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number98027-25-9[8][11]
Molecular FormulaC₄H₅Br₂NS
Molecular Weight258.96 g/mol [8]
AppearanceSolid[8]
Melting Point192-193°C[11]
Storage Temperature2-8°C[8]
Table 2: Anticipated Solubility Profile

While extensive quantitative solubility data for the hydrobromide salt is not widely published, the following table provides an estimated profile based on its structure and data from closely related thiazole derivatives.[11] Researchers should experimentally verify solubility in their specific systems.

SolventAnticipated SolubilityRationale
WaterSparingly SolubleThe hydrobromide salt form increases polarity, but the organic thiazole ring is hydrophobic.
Methanol / EthanolSolublePolar protic solvents are effective at solvating the salt.[11]
Dimethylformamide (DMF)Highly Soluble (>15 mg/mL)A polar aprotic solvent well-suited for dissolving polar organic salts.[11]
Dimethyl sulfoxide (DMSO)Highly Soluble (>10 mg/mL)Another excellent polar aprotic solvent for this class of compounds.[11]
AcetonitrileModerately SolubleA polar aprotic solvent, but generally less effective than DMF or DMSO for salts.
Dichloromethane (DCM)Poorly SolubleNon-polar nature is not ideal for solvating the hydrobromide salt.
Hexanes / HeptaneInsolubleNon-polar solvents are incompatible with the ionic nature of the salt.

Section 5: Visual Workflow Guides

Diagrams are provided to visually summarize critical procedures.

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Handling Phase Prep Assess Risks: Corrosive Solid, Inhalation Hazard Select_PPE Select Appropriate PPE Prep->Select_PPE Based on SDS LabCoat 1. Don Lab Coat / Apron Goggles 2. Don Safety Goggles & Face Shield LabCoat->Goggles Critical Order Respirator 3. Don Respirator (If required) Goggles->Respirator Critical Order Gloves 4. Don Chemical-Resistant Gloves (Pull cuffs over lab coat sleeves) Respirator->Gloves Critical Order Work Work in Fume Hood Gloves->Work Inspect Continuously Inspect Gloves for Damage Work->Inspect

Caption: Mandatory PPE donning sequence before handling the reagent.

Diagram 2: Spill Response Logic

Spill_Response Start {Spill Occurs} Alert Alert Others & Assess Spill Size Start->Alert IsLarge Is Spill Large or Uncontained? Alert->IsLarge Evacuate Evacuate Area & Call Emergency Response IsLarge->Evacuate Yes WearPPE Don Full PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator IsLarge->WearPPE No End {Area is Safe} Evacuate->End Contain Contain Spill: Sweep solid carefully (No Water!) WearPPE->Contain Collect Collect into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area: Use appropriate solvent, then soap & water Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Logical workflow for responding to an accidental spill.

References

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 19, 2026, from [Link]

  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet. Retrieved January 19, 2026, from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 19, 2026, from [Link]

Sources

Overcoming solubility issues with 4-(Bromomethyl)thiazole hydrobromide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)thiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile but sometimes challenging reagent. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful application of this compound in your synthetic endeavors.

Troubleshooting Guide: Overcoming Reaction Hurdles

This section addresses specific issues that may arise during reactions involving this compound, with a focus on problems stemming from its solubility characteristics.

Issue 1: My reaction with this compound is sluggish or fails to initiate.

Potential Cause: The primary culprit is often the poor solubility of the hydrobromide salt in many common aprotic organic solvents. As a salt, it has limited solubility in non-polar or moderately polar solvents like THF, dichloromethane (DCM), and acetonitrile (MeCN) at room temperature. For the reaction to proceed, a sufficient concentration of the reagent must be in the solution phase to interact with your substrate.

Recommended Solutions:

  • Solvent Selection:

    • Polar Protic Solvents: Consider using polar protic solvents where the salt is more likely to dissolve. Ethanol is a good starting point as the compound is known to be soluble in it.[] Other alcohols like methanol or isopropanol could also be effective. However, be mindful that these solvents can also act as nucleophiles and may interfere with your desired reaction.

    • Polar Aprotic Solvents: If your reaction is incompatible with protic solvents, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent alternatives for dissolving organic salts.[2] Use these judiciously, as they can be difficult to remove during work-up.

    • Phase-Transfer Catalysis: For reactions in biphasic systems or with limited solubility in the organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed. The catalyst facilitates the transfer of the thiazole moiety into the organic phase where the reaction can occur.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly improve the solubility of this compound. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential degradation of starting materials or products at elevated temperatures.[3]

  • In-situ Neutralization: The hydrobromide salt can be neutralized in-situ with a non-nucleophilic base to generate the free base, 4-(bromomethyl)thiazole. The free base is significantly more soluble in a wider range of organic solvents.

    • Protocol for In-situ Neutralization:

      • Suspend the this compound in your chosen aprotic solvent (e.g., THF, DCM).

      • Add one equivalent of a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

      • Stir the suspension for 15-30 minutes at room temperature.

      • The insoluble inorganic bromide salt will precipitate, and the more soluble free base will be present in the organic phase, ready to react with your substrate.

    G

    Figure 1. Logical workflow for troubleshooting sluggish reactions.
Issue 2: My reaction is messy, with multiple side products observed by TLC or LC-MS.

Potential Cause: The formation of multiple products can be due to several factors, including the reactivity of the thiazole ring itself and the presence of the hydrobromide.

Recommended Solutions:

  • Base Selection: If a base is required for your reaction, its choice is critical.

    • Strong, Nucleophilic Bases: Avoid strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide if your substrate is sensitive, as this can lead to decomposition or undesired side reactions.

    • Mild, Non-Nucleophilic Bases: Use mild, non-nucleophilic bases like potassium carbonate, cesium carbonate, or an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] These are generally sufficient to neutralize the hydrobromide and facilitate the desired reaction without causing significant side product formation.

  • Control of Stoichiometry: Ensure the accurate measurement of all reagents. An excess of either the nucleophile or the electrophile can lead to side reactions. Using a slight excess (1.1-1.5 equivalents) of the nucleophile is a common strategy to ensure complete consumption of the electrophile.[3]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS.[4] This will help you determine the optimal reaction time and prevent the formation of degradation products that can occur with prolonged reaction times or excessive heating.

Issue 3: I'm having difficulty with the reaction work-up and product isolation.

Potential Cause: The presence of polar solvents like DMF or DMSO, as well as unreacted starting material and inorganic salts, can complicate the purification process.

Recommended Solutions:

  • Aqueous Work-up:

    • If you used a water-miscible solvent like DMF or DMSO, a thorough aqueous work-up is necessary. Dilute the reaction mixture with a larger volume of an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water to remove the high-boiling point solvent.[5]

    • A wash with brine (saturated aqueous NaCl solution) is recommended as the final step to remove residual water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[6]

  • Filtration: If you performed an in-situ neutralization, the resulting inorganic bromide salt can often be removed by simple filtration before proceeding with the aqueous work-up.

  • Purification Techniques:

    • Crystallization: If your product is a solid, crystallization is an effective purification method.

    • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the standard method.

    G

    Figure 2. A generalized experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction and substrate. However, a good starting point is ethanol, given its known solubility.[] For reactions requiring aprotic conditions, DMF or DMSO are effective for solubilizing the salt, but require a more rigorous work-up. For many applications, a suspension in a less polar solvent like THF or acetonitrile with in-situ neutralization using a mild base offers a good balance of reactivity and ease of handling.

Q2: How should I store this compound?

A2: It should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][8]

Q3: Is this compound hazardous?

A3: Yes, it is a hazardous chemical that can cause skin, eye, and respiratory irritation.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use the free base, 4-(bromomethyl)thiazole, directly?

A4: Yes, the free base is available commercially and can be used directly.[8] However, it is generally less stable than the hydrobromide salt and may have a shorter shelf life. The hydrobromide salt is often preferred for its stability and ease of handling, with the free base being generated in-situ as needed.

Q5: What types of reactions is this compound typically used for?

A5: It is primarily used as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive towards a wide range of nucleophiles, including amines (N-alkylation), thiols (S-alkylation), and the enolates of active methylene compounds (C-alkylation). This makes it a valuable building block for introducing the 4-methylthiazole moiety into larger molecules, a common scaffold in medicinal chemistry.[10][11]

Summary of Solvent Properties

SolventTypeDielectric Constant (approx.)Boiling Point (°C)Notes on Solubility of 4-(bromomethyl)thiazole HBr
Water Polar Protic80.1100Likely soluble, but may be reactive.
Ethanol Polar Protic24.578Reported to be soluble.[]
Methanol Polar Protic32.765Likely soluble.
DMF Polar Aprotic36.7153Good solvent for organic salts.
DMSO Polar Aprotic46.7189Excellent solvent for organic salts.
Acetonitrile Polar Aprotic37.582Limited solubility, may require heating or in-situ neutralization.
THF Polar Aprotic7.666Poor solubility, typically requires in-situ neutralization.
DCM Polar Aprotic9.140Poor solubility, typically requires in-situ neutralization.
Toluene Non-polar2.4111Very poor solubility.
Hexanes Non-polar1.9~69Insoluble.

Data compiled from various sources.[12]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ResearchGate. Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?[Link]

  • 001CHEMICAL. CAS No. 98027-25-9, this compound. [Link]

  • Hoffman Fine Chemicals. CAS 52829-53-5 | 4-(Bromomethyl)thiazole | MFCD09864966. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Semantic Scholar. Synthesis and Evaluation of Novel Thiazole Derivatives. [Link]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Arkivoc. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)thiazole Hydrobromide Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 4-(bromomethyl)thiazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Principles of Alkylation with this compound

4-(Bromomethyl)thiazole is a versatile electrophilic building block used to introduce the thiazol-4-ylmethyl moiety into a wide range of molecules.[1] The commercially available hydrobromide salt presents specific considerations that must be addressed for successful alkylation.

  • The Electrophile: The reactive site is the methylene carbon bearing the bromine atom, which is susceptible to nucleophilic attack via an SN2 mechanism.

  • The Hydrobromide Salt: The starting material is an HBr salt, meaning the thiazole nitrogen is protonated. This has two key implications:

    • It deactivates the thiazole ring towards certain side reactions.

    • At least one equivalent of base is required to neutralize this salt before the alkylation can proceed.

  • The Nucleophile: The reaction is broadly applicable to a range of N-, S-, O-, and C-nucleophiles. The choice of reaction conditions is highly dependent on the nucleophile's reactivity and acidity (pKa).

  • The Base: The base plays a dual role: neutralizing the HBr salt and deprotonating the nucleophile to generate the active nucleophilic species. The choice of base is critical for controlling selectivity and preventing side reactions.

  • The Solvent: Polar aprotic solvents like DMF, acetonitrile (MeCN), and THF are generally preferred for SN2 reactions. They effectively solvate the counter-cation of the base without forming strong hydrogen bonds with the nucleophile, thereby enhancing its reactivity.[2]

General Experimental Workflow

The following diagram outlines a typical workflow for an alkylation reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Select Nucleophile, Base, and Solvent B Dissolve Nucleophile & Base in Solvent A->B C Add 4-(Bromomethyl)thiazole Hydrobromide (Portion-wise) B->C D Stir at RT to 80°C Monitor by TLC/LC-MS C->D E Quench Reaction (e.g., with Water) D->E F Aqueous Workup (Extraction) E->F G Purify Product (Column Chromatography, Crystallization) F->G H Characterize Final Product (NMR, MS) G->H

Caption: General workflow for alkylation reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during experimental design and execution.

Q1: How many equivalents of base are required? A: This is a critical parameter. You need a minimum of one equivalent of base just to neutralize the hydrobromide salt of the alkylating agent. If your nucleophile is also a salt (e.g., an amine hydrochloride) or requires deprotonation to become nucleophilic (e.g., a phenol, thiol, or secondary amine), you will need an additional equivalent of base. Therefore, a common starting point is 2.1 to 2.5 equivalents of base relative to the this compound.

Q2: Which base is best suited for my reaction? A: The choice of base depends on the pKa of your nucleophile and the overall sensitivity of your molecule.

BaseTypeCommon Use Cases & Rationale
K₂CO₃ or Cs₂CO₃ Mild InorganicThe most common and versatile choice. Effective for alkylating amines, phenols, and thiols. Cesium carbonate is more soluble and can accelerate reactions but is more expensive.
Triethylamine (Et₃N) Organic AmineUseful for neutralizing the HBr salt without strongly deprotonating the nucleophile. It is often used when the nucleophile is already sufficiently reactive or to avoid side reactions caused by stronger bases.[3]
Sodium Hydride (NaH) Strong, Non-nucleophilicReserved for deprotonating very weak nucleophiles, such as certain heterocycles (e.g., indazoles) or carbon acids (e.g., malonates).[4][5] Requires an anhydrous aprotic solvent like THF or DMF.
Potassium tert-butoxide (KOtBu) Strong, BulkyA strong, non-nucleophilic base that can be effective when NaH gives poor results. Its bulkiness can sometimes influence regioselectivity.[5]

Q3: What is the best solvent for this alkylation? A: Polar aprotic solvents are almost always the best choice.

  • Acetonitrile (MeCN): An excellent first choice. It has a high dielectric constant, is aprotic, and is relatively easy to remove under vacuum.

  • N,N-Dimethylformamide (DMF): Superior solvating power, especially for salts, which can lead to faster reaction rates. However, its high boiling point makes it difficult to remove.

  • Tetrahydrofuran (THF): A good choice, especially when using strong bases like NaH.[5] Ensure it is anhydrous for such reactions.

  • Dimethyl Sulfoxide (DMSO): Can be used as both a solvent and an oxidant in some cases, but like DMF, it is difficult to remove.[6]

Avoid protic solvents like ethanol or methanol as a first choice. They can hydrogen-bond to and "cage" the nucleophile, reducing its reactivity, and may also act as competing nucleophiles at elevated temperatures.

Q4: My reaction is sluggish. Should I increase the temperature? A: Yes, but with caution. Most alkylations can be gently heated to 50–80°C to increase the rate.[7] However, thiazole rings can be susceptible to degradation at high temperatures or under harsh pH conditions.[8] Always monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for product formation versus the appearance of decomposition products.

Q5: How should I handle and store this compound? A: This reagent is a corrosive solid and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). It should be stored under inert gas at 2-8°C, as recommended by most suppliers, to prevent degradation from moisture and air.[9]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

G A Analyze Reaction Outcome (TLC, LC-MS) B Problem: Low or No Conversion A->B C Problem: Multiple New Spots A->C D Problem: Difficult Purification A->D E Verify Starting Material Purity Increase Temperature/Time Check Base Equivalents Use a More Polar Solvent (DMF) B->E Solution F Cause: Dialkylation? -> Use excess nucleophile or add electrophile slowly. Cause: Isomerization? -> Screen different base/solvent systems to alter selectivity. C->F Solution G Product is a salt? -> Neutralize during workup. Streaking on TLC? -> Add modifier (e.g., Et3N) to mobile phase. Oily Product? -> Try trituration or salt formation. D->G Solution

Caption: A decision tree for troubleshooting common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: Not enough base to both neutralize the HBr salt and deprotonate the nucleophile. 2. Poor Reactant Quality: Starting materials may have degraded or contain impurities.[10][11] 3. Low Temperature/Short Time: The reaction may be kinetically slow under the current conditions. 4. Incorrect Solvent: Poor solubility of reactants can hinder the reaction.1. Increase Base: Add another 0.5-1.0 equivalent of base. 2. Verify Purity: Check the purity of your nucleophile and use freshly opened this compound. 3. Increase Temperature: Heat the reaction to 50-80°C and monitor progress over several hours.[7] 4. Change Solvent: Switch to a solvent with higher solvating power, like DMF.
Formation of Multiple Products 1. Dialkylation: The initially formed product reacts again with the electrophile. This is common with C-nucleophiles or primary amines.[4] 2. Isomerization/Regioselectivity: The nucleophile has multiple reactive sites (e.g., N vs. O alkylation).[10][12] 3. Decomposition: The thiazole ring or other functional groups are unstable under the reaction conditions.[8]1. Adjust Stoichiometry: Use a large excess (3-5 eq.) of the nucleophile or employ slow addition of the alkylating agent to a solution of the nucleophile and base. 2. Screen Conditions: Regioselectivity is highly dependent on the base, solvent, and temperature. A systematic screen is the best approach. Harder cations (like Li⁺ or Na⁺) often favor alkylation on harder atoms (N, O), while softer conditions may favor S-alkylation. 3. Milder Conditions: Reduce the temperature, use a weaker base (e.g., K₂CO₃ instead of NaH), and shorten the reaction time.
Difficult Purification 1. Product is a Salt: If the product contains a basic nitrogen, it may form a salt, causing streaking on silica gel or poor extraction from water. 2. Co-elution: The product has a similar polarity to the starting material or byproducts. 3. Product is an Oil: The product fails to crystallize.1. Adjust pH: During aqueous workup, basify the solution with NaHCO₃ or a dilute NaOH solution to ensure the product is in its free-base form before extraction. For chromatography, add 1% Et₃N to the eluent. 2. Optimize Chromatography: Try a different solvent system or switch to reverse-phase HPLC for very polar compounds.[13] 3. Trituration/Salt Formation: Try triturating the oil with a non-polar solvent like hexane or ether to induce crystallization. Alternatively, form a salt (e.g., HCl or oxalate) which is often a crystalline solid.
Exemplary Experimental Protocols

These protocols serve as validated starting points for your optimizations.

Protocol 1: N-Alkylation of Piperidine
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.2 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to form a slurry (approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Add this compound (1.0 eq.) portion-wise over 5 minutes at room temperature.

  • Reaction: Stir the mixture at 50°C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: S-Alkylation of 4-methoxythiophenol
  • Reaction Setup: To a round-bottom flask, add 4-methoxythiophenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.2 eq.).

  • Solvent Addition: Add anhydrous DMF (to approx. 0.2 M).

  • Reagent Addition: Add this compound (1.1 eq.) at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Thiol alkylations are often rapid.[14] Monitor by TLC every 15-30 minutes. The reaction is often complete within 1-2 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and EtOAc.

  • Purification: Separate the layers. Wash the organic layer with water (3x to remove DMF) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

References
  • Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. (URL: )
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. (2024-04-18). (URL: )
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024-11-20). (URL: [Link])

  • troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis - Benchchem. (URL: )
  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. (URL: )
  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione - Arkivoc. (URL: [Link])

  • "stability issues of 4-aryl-1,3-thiazole deriv
  • Optimization of thiosalicylic S-alkylation. | Download Table - ResearchGate. (URL: [Link])

  • S-alkylation - Growing Science. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). (URL: [Link])

  • Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (2023-12-23). (URL: [Link])

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

Sources

Troubleshooting Hantzsch thiazole synthesis for substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hantzsch Thiazole Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust and versatile reaction to construct substituted thiazole scaffolds—a core motif in numerous pharmaceuticals.[1][2][3] The Hantzsch synthesis, first reported in 1887, remains one of the most reliable methods for forming the thiazole ring through the condensation of an α-haloketone and a thioamide.[4][5]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high yields of your target thiazoles with confidence.

Understanding the Core Reaction: The "Why" Behind the Synthesis

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Hantzsch synthesis is not a simple mixing of reagents; it is a sequential process where each step is a prerequisite for the next. The generally accepted mechanism proceeds through three key stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[1][6][7] This is a classic SN2 reaction that forms an isothioamide salt intermediate.

  • Intramolecular Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, a hydroxythiazoline intermediate.[1][6]

  • Dehydration & Aromatization: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate.[7] The loss of a water molecule results in the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Isothioamide Salt (S-Alkylation Product) Reactants->Intermediate1 S-Alkylation (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration & Aromatization

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Issue 1: Low or No Product Yield

Question: My reaction has stalled, or my final yield is disappointingly low. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue that can almost always be traced back to one of three areas: reactant integrity, reaction conditions, or the work-up procedure.

  • Causality—Reactant Purity is Paramount: The Hantzsch synthesis is sensitive to impurities.

    • α-Haloketones: These reagents can be unstable. Over time, they may decompose, releasing the halogen acid, which can catalyze unwanted side reactions. Verify the purity of your α-haloketone by NMR or melting point before use.

    • Thioamides: Many thioamides, especially precursors like 2-aminothiophenol, are highly susceptible to oxidation.[8] The formation of disulfide dimers is a common deactivation pathway that will significantly reduce your yield.[8] Always use freshly prepared or purified thioamides.

    • Solvents: The presence of excess water can sometimes hinder the dehydration step. While some protocols use aqueous mixtures to improve solubility[2][9], starting with anhydrous solvents is a good troubleshooting step if you suspect this is an issue.[8]

  • Actionable Protocol Steps:

    • Verify Purity: Before starting, run a quick purity check (TLC, NMR) on your starting materials.

    • Optimize Temperature: Many Hantzsch reactions require heating to overcome the activation energy.[10] If you are running the reaction at room temperature, consider gently heating to 40–60 °C or refluxing in a suitable solvent like ethanol.[11] Be cautious, as excessive heat can lead to decomposition.

    • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extend the reaction time.

    • Re-evaluate Your Solvent: The choice of solvent significantly impacts reaction rates and yields.[11] Alcohols like ethanol and methanol are the most common and effective solvents.[11] If solubility is an issue, consider a mixture of ethanol/water.[2][9]

Troubleshooting_Yield Figure 2: Troubleshooting Workflow for Low Yield cluster_conditions Condition Optimization Start Low or No Yield Observed CheckPurity Verify Purity of α-Haloketone & Thioamide Start->CheckPurity MonitorTLC Is Reaction Progressing (via TLC)? CheckPurity->MonitorTLC Purity Confirmed OptimizeConditions Optimize Reaction Conditions Temp Increase Temperature (e.g., 40-60°C or reflux) OptimizeConditions->Temp Time Extend Reaction Time OptimizeConditions->Time Solvent Change Solvent (e.g., Ethanol, MeOH) OptimizeConditions->Solvent MonitorTLC->OptimizeConditions No / Slow Progress AdjustWorkup Review Work-up Procedure MonitorTLC->AdjustWorkup Progress Observed, but Low Isolated Yield Success Yield Improved AdjustWorkup->Success Temp->MonitorTLC Time->MonitorTLC Solvent->MonitorTLC

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Issue 2: Formation of Multiple Products & Side Reactions

Question: My TLC plate shows multiple spots, and my final product is a mixture. What are the likely side products, and how can I suppress them?

Answer: The formation of multiple products typically points to issues with regioselectivity or competing reaction pathways.

  • Causality—The Isomeric Imino-dihydrothiazole: The most common side product, particularly when using N-monosubstituted thioureas under acidic conditions, is the 2-imino-2,3-dihydrothiazole isomer.[8][10][12] This occurs because after the initial S-alkylation, there are two nitrogen atoms that can potentially cyclize. The desired pathway involves the endocyclic nitrogen, while the competing pathway involves the exocyclic nitrogen, leading to the isomer.

  • Actionable Protocol Steps:

    • Control pH: The formation of the imino-dihydrothiazole is favored under strongly acidic conditions.[12] To suppress this side reaction, perform the synthesis in a neutral solvent (e.g., refluxing ethanol) without added acid.[8] The HBr or HCl generated in situ is often sufficient to catalyze the final dehydration without forcing the alternative cyclization.

    • Adjust Stoichiometry: Ensure precise 1:1 stoichiometry between your core reactants unless optimization has shown an excess of one is beneficial. Using an incorrect ratio can lead to the formation of bis-thiazoles or other condensation byproducts.[8]

    • Purification Strategy: If a mixture is unavoidable, these isomers can often be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Side_Reaction Figure 3: Competing Cyclization Pathways Intermediate S-Alkylated Intermediate (with N-Substituted Thioamide) Product_Desired 2-(N-Substituted amino)thiazole (Desired Product) Intermediate->Product_Desired Endocyclic N attack (Favored in Neutral/Basic Conditions) Product_Isomer 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) Intermediate->Product_Isomer Exocyclic N attack (Favored in Acidic Conditions)

Sources

Technical Support Center: Identification of Byproducts in 4-(Bromomethyl)thiazole Hydrobromide Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities and byproducts in the synthesis of 4-(bromomethyl)thiazole hydrobromide using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource that explains not just the how, but the why behind each step.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of this synthesis.

Q1: What is the primary reaction for synthesizing 4-(bromomethyl)thiazole, and what are the theoretically expected byproducts?

A1: The most common laboratory synthesis involves the bromination of 4-(hydroxymethyl)thiazole using a brominating agent such as hydrobromic acid (HBr) or thionyl bromide (SOBr₂). The reaction is a nucleophilic substitution where the hydroxyl group is replaced by a bromide.

Several byproducts can arise from this process:

  • Unreacted Starting Material: 4-(hydroxymethyl)thiazole.

  • Dimerized Ether: Two molecules of the starting material or a molecule of product and starting material can react to form a diether byproduct.

  • Ring Bromination: Electrophilic aromatic substitution on the thiazole ring, typically at the C5 or C2 position, can lead to di-brominated species.[1][2] Thiazole is less electron-rich than thiophene, making this reaction less facile but possible under aggressive conditions.[3]

  • Hydrolysis: The product, 4-(bromomethyl)thiazole, is a reactive benzylic-like halide and can hydrolyze back to 4-(hydroxymethyl)thiazole if excess water is present during workup or storage.

  • Polymerization: Thiazole-containing compounds can sometimes polymerize or decompose into a dark tar-like substance, especially on standing or under harsh conditions.[4]

Q2: What are the key m/z values I should look for in my mass spectrum to identify the product and major byproducts?

A2: The most critical diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This creates a characteristic M and M+2 isotopic pattern of nearly 1:1 intensity for every bromine atom in a molecule.

Below is a table of expected protonated molecular ions ([M+H]⁺) for analysis in positive ion mode ESI-MS.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ m/z (⁷⁹Br / ⁸¹Br)Key Isotopic Pattern
Product: 4-(bromomethyl)thiazoleC₄H₄BrNS176.935177.94 / 179.94 ~1:1 ratio
Starting Material: 4-(hydroxymethyl)thiazoleC₄H₅NOS115.010116.02 N/A
Byproduct: 5-bromo-4-(bromomethyl)thiazoleC₄H₃Br₂NS254.846255.85 / 257.85 / 259.85 ~1:2:1 ratio
Byproduct: Dimer EtherC₈H₉N₂O₂S₂213.016214.02 N/A
Byproduct: Hydrolysis ProductC₄H₅NOS115.010116.02 N/A

Note: The hydrobromide salt will not be observed in the MS, as the ESI process analyzes the free base.

Q3: My LC chromatogram shows multiple peaks. What is a logical workflow to identify them?

A3: A systematic approach is crucial. The diagram below outlines the recommended workflow for identifying unknown peaks in your reaction mixture.

cluster_0 LC-MS Analysis Workflow A Inject Crude Reaction Mixture B Analyze Chromatogram: Note Retention Times (RT) & Peak Areas A->B C Extract Mass Spectrum for Each Peak B->C D Check for Bromine Isotope Pattern (M, M+2, M+4) C->D E No Br Pattern D->E No F Br Pattern Present D->F Yes G Match m/z to Expected Byproducts (Starting Material, Dimer, etc.) E->G H Match m/z to Brominated Species (Product, Di-bromo, etc.) F->H I High-Resolution MS (HRMS) for Elemental Composition G->I H->I J Perform MS/MS Fragmentation on Unknowns I->J K Propose Structures Based on Fragments & Composition J->K L Confirm with Authentic Standard (if available) K->L

Caption: Logical workflow for byproduct identification.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

LC-Related Issues
Q4: My main product peak is showing significant tailing or splitting. What is the cause and how can I fix it?

A4: Poor peak shape is a common issue that can hinder accurate quantification and resolution.[5]

  • Causality:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. The thiazole nitrogen is basic and can interact strongly with residual acidic silanols on the silica support, causing tailing.

    • Secondary Interactions: The basic nitrogen on the thiazole ring can interact with free silanol groups on the silica-based C18 column, causing peak tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the analyte can exist in multiple protonation states, leading to split or broad peaks.

    • Column Contamination/Degradation: Buildup of sample matrix or harsh mobile phases can damage the column, leading to poor performance.[5]

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute your sample 10-fold and 100-fold and re-inject. If peak shape improves, you were overloading the column.

    • Use a Mobile Phase Additive: Add 0.1% formic acid or acetic acid to both mobile phase A (water) and B (acetonitrile/methanol). This will ensure the thiazole nitrogen is consistently protonated, masking its interaction with silanols and improving peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase). If this doesn't work, consider replacing the column.[6]

    • Ensure Proper Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection; 10 column volumes is a good starting point.[6]

MS-Related Issues
Q5: I see a peak at the correct m/z for my product, but the bromine isotopic pattern is incorrect or absent. What does this mean?

A5: This is a strong indicator that the peak you are looking at is not your desired product, but an isobaric (same nominal mass) contaminant.

  • Causality:

    • Isobaric Interference: Another compound in your mixture happens to have the same nominal mass as your product. For example, a solvent adduct or a rearranged impurity could have a mass that coincidentally matches your target.

    • In-Source Fragmentation: Your product might be unstable in the ion source and immediately lose HBr. The resulting fragment ion at m/z ~97 (C₄H₄NS⁺) would lack the bromine pattern.

    • Co-elution: An isobaric contaminant is eluting at the exact same time as your product, distorting the isotopic pattern.

  • Troubleshooting Steps:

    • Use High-Resolution Mass Spectrometry (HRMS): This is the most definitive solution. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Your product C₄H₄BrNS has a calculated exact mass of 176.9353. An isobaric contaminant will have a different exact mass.

    • Optimize Source Conditions: Lower the ion source temperatures or voltages (e.g., fragmentor or capillary voltage) to reduce the likelihood of in-source fragmentation.[6]

    • Improve Chromatographic Resolution: Modify your LC gradient to better separate the peak of interest from any co-eluting species. A shallower gradient or a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.

    • Perform MS/MS: Fragment the parent ion. The fragmentation pattern should be consistent with the structure of 4-(bromomethyl)thiazole. A key fragment would be the loss of Br (m/z 98) or HBr.

Q6: I'm not seeing any signal for my product, or the signal is extremely weak. What are the potential causes?

A6: A lack of signal can be an instrument issue, a chemistry issue, or a sample preparation issue.[6][7]

  • Causality:

    • Synthesis Failure: The reaction may not have worked.

    • Ion Suppression: Components in your crude sample matrix (e.g., residual salts, non-volatile reagents) can interfere with the ionization of your analyte in the ESI source.

    • Instrument Malfunction: A dirty ion source, incorrect tune file, clogged capillary, or detector failure can all lead to poor sensitivity.[5][6]

    • Sample Degradation: 4-(Bromomethyl)thiazole can be unstable and may have degraded upon standing or during sample preparation.[4]

  • Troubleshooting Steps:

    • Run a System Suitability Test: Inject a known standard compound to verify the LC-MS system is performing correctly. This helps isolate the problem to your sample versus the instrument.[5]

    • Clean the Ion Source: The ESI source capillary and cone are common sites for contamination buildup. Follow the manufacturer's protocol for cleaning.

    • Perform Sample Cleanup: Use a simple Solid Phase Extraction (SPE) or liquid-liquid extraction to remove non-volatile salts from your crude reaction mixture before injection.

    • Check for Degradation: Prepare a fresh sample from your reaction mixture and inject it immediately. Compare this to an older, prepared sample.

    • Confirm with an Orthogonal Method: Spot the crude reaction mixture on a TLC plate to quickly verify if any product was formed.

Synthesis & Side Reaction Analysis
Q7: I have a major peak with a 1:2:1 isotopic pattern at m/z 256/258/260. What is it and how was it formed?

A7: This signature pattern strongly indicates the presence of a di-brominated thiazole species .

  • Identity: This is likely a ring-brominated byproduct, such as 2,4-dibromo- or 5-bromo-4-(bromomethyl)thiazole.

  • Mechanism of Formation: While the primary reaction is nucleophilic substitution at the methyl group, the brominating conditions (especially if excess reagent or high heat is used) can promote electrophilic aromatic substitution on the thiazole ring. The C5 position is generally the most susceptible to electrophilic attack.[1]

cluster_1 Byproduct Formation Pathways SM 4-(hydroxymethyl)thiazole P 4-(bromomethyl)thiazole (Product) SM->P HBr (Primary Path) (Nucleophilic Substitution) DE Dimer Ether Byproduct SM->DE Self-condensation (Nucleophilic Substitution) DB Di-bromo Byproduct (e.g., 5-bromo-4-(bromomethyl)thiazole) P->DB Excess HBr / Heat (Electrophilic Substitution)

Caption: Primary synthesis and side reaction pathways.

  • Confirmation and Mitigation:

    • MS/MS Fragmentation: The fragmentation pattern can help distinguish between isomers. For example, the loss of the bromomethyl group would result in a different fragment ion for a 2-bromo vs. a 5-bromo substituted ring.

    • Reaction Optimization: To minimize this byproduct, reduce the equivalents of the brominating agent, lower the reaction temperature, and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed but before significant byproduct formation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

Objective: To prepare a crude reaction mixture for injection, minimizing matrix effects and preventing instrument contamination.

  • Quench and Dilute: Take a small aliquot (~5-10 µL) of the crude reaction mixture.

  • Solvent Addition: Dilute the aliquot 1:1000 in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A high dilution factor is crucial to avoid column overload and ion suppression.

  • Vortex: Mix the sample thoroughly for 30 seconds.

  • Filter (Recommended): Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other chemically compatible material) into an LC vial. This removes particulate matter that could clog the system.

  • Inject Immediately: Analyze the sample as soon as possible to minimize potential degradation.

Protocol 2: General Purpose LC-MS Method

Objective: A starting method for separating the product from common byproducts on a standard C18 column.

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good resolution of small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1-2 µLMinimizes column overload.
Gradient 5% B to 95% B in 8 min, hold 2 minA standard gradient to elute compounds of varying polarity.
MS Ionization ESI Positive ModeThiazole nitrogen is readily protonated.
Scan Range m/z 100 - 500Covers the mass range of all expected species.
Source Temp. 350 °CTypical drying gas temperature.
Capillary Voltage 3500 VStandard voltage for ESI+.

References

  • ZefSci. (2025).
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Mahn, B. (2005).
  • ChemicalBook. (2023). 4-(Bromomethyl)thiazole.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 38(1), 45-52.
  • ResearchGate. (2024). LC/MS Troubleshooting Guide.
  • Sigma-Aldrich. 4-Bromo-2-(bromomethyl)thiazole.
  • LCGC Intern
  • ResearchGate. (2025).
  • Lookchem. (2017).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • ResearchGate. (2025).
  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • ResearchGate.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.

Sources

Preventing degradation of 4-(Bromomethyl)thiazole hydrobromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Bromomethyl)thiazole Hydrobromide

A Guide to Storage, Handling, and Stability Assessment

Welcome to the technical support center for this compound (CAS No: 98027-25-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive but valuable building block. Due to its inherent reactivity, improper storage and handling can lead to rapid degradation, compromising experimental outcomes and resource allocation. This document provides in-depth, field-proven insights into maintaining the integrity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

This is the most critical factor in preserving the reagent's integrity. The compound is sensitive to moisture, temperature, and potentially light.

  • Temperature: The universally recommended storage temperature is between 2°C and 8°C.[1][2] Storing at room temperature is strongly discouraged as it accelerates degradation.

  • Atmosphere: The reagent should be stored under an inert atmosphere, such as argon or nitrogen.[2][3] This displaces atmospheric moisture and oxygen, which are key contributors to degradation pathways.

  • Moisture: It is imperative to keep the compound dry.[4][5] The container must be tightly sealed to prevent moisture ingress.[4][5][6] Consider storing the primary container within a desiccator for an additional layer of protection.

  • Light: While less documented than moisture and temperature sensitivity, it is good laboratory practice to protect reactive halogenated compounds from light by using an amber vial or storing the container in a dark location. Photo-degradation has been observed in other thiazole-containing compounds.[7]

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows the rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and potential oxidation.
Moisture Keep Dry; Tightly Sealed ContainerThe bromomethyl group is highly susceptible to hydrolysis.
Light Store in a dark place/amber vialPrecaution against potential photo-degradation pathways.
Q2: My this compound has changed color from off-white to yellow/brown. Is it still usable?

A distinct color change from its typical off-white or beige appearance is a strong indicator of degradation.[3] This discoloration often points to the formation of polymeric byproducts or other impurities resulting from the compound's high reactivity.

Recommendation: Do not assume the material is viable. The purity of the reagent should be verified before use. A simple Thin Layer Chromatography (TLC) check against a known standard (if available) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended to assess the extent of degradation.[8][9] For critical applications, using a discolored reagent without purity verification risks reaction failure, formation of complex side products, and difficulty in purification.

Q3: What makes this compound so reactive and prone to degradation?

The high reactivity is primarily due to the bromomethyl group attached to the thiazole ring.[8]

  • Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.

  • Benzylic-like Reactivity: The thiazole ring provides electronic stabilization to the transition state of substitution reactions at the adjacent carbon, in a manner analogous to a benzyl group.[8] This enhanced reactivity means that even weak nucleophiles, such as water or alcohols, can displace the bromide over time, leading to degradation.

The hydrobromide salt form enhances stability compared to the free base but does not eliminate the inherent reactivity of the bromomethyl moiety.

Degradation reagent 4-(Bromomethyl)thiazole (Active Reagent) product 4-(Hydroxymethyl)thiazole (Degradation Product) reagent->product Nucleophilic Substitution nucleophile Nucleophile (e.g., H₂O) (Moisture) nucleophile->product byproduct HBr

Caption: Primary degradation via nucleophilic substitution.

Troubleshooting Guide

Observation / IssuePotential Cause(s)Recommended Action & Explanation
Low or no yield in reaction Reagent degradation; loss of the active bromomethyl group.1. Verify Purity: Run a TLC or HPLC analysis on your stored reagent.[9] 2. Procure Fresh Stock: If significant degradation is confirmed, obtain a new, verified batch. 3. Review Procedures: Re-evaluate your storage and handling protocol against the recommendations in this guide.
Reagent is clumpy or appears wet Moisture absorption due to improper sealing or storage in a humid environment.1. Discard: It is unsafe to attempt drying the material as hydrolysis has likely already occurred. 2. Improve Storage: Store new material under an inert atmosphere and consider using a desiccator. Ensure the container cap is sealed tightly immediately after every use.
Inconsistent reaction results between batches Variable purity of the starting material. Degradation may occur at different rates depending on supplier handling and storage history.1. Qualify Each New Batch: Never assume a new bottle has the same purity as the last. Perform a quick purity assessment (e.g., melting point, TLC) upon receipt.[] 2. Standardize Handling: Implement a strict, consistent internal protocol for handling and storage to minimize batch-to-batch variability introduced in your lab.

Recommended Protocols & Workflows

Protocol 1: Reagent Receiving and Initial Storage
  • Inspect: Upon receipt, inspect the container for an intact seal. If the seal is broken or the container is damaged, do not use it and contact the supplier.

  • Equilibrate: If the reagent was shipped cold, allow the sealed container to equilibrate to the ambient temperature of the balance enclosure before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Log: Record the date of receipt and opening on the bottle.

  • Inerting (Optional but Recommended): For long-term storage, carefully open the container in a glove box or glove bag with an inert atmosphere. Backfill the headspace with argon or nitrogen before tightly resealing.

  • Store: Immediately transfer the container to a 2-8°C refrigerator or cold room designated for chemical storage.[1][2]

StorageWorkflow start Receive Reagent Shipment inspect Inspect Seal Integrity start->inspect equilibrate Equilibrate to Room Temp (Sealed Container) inspect->equilibrate Seal OK weigh_dispense Weigh & Dispense Quickly in Fume Hood equilibrate->weigh_dispense backfill Backfill with N₂ or Ar (Optional but Recommended) weigh_dispense->backfill seal Tightly Reseal Container backfill->seal store Store at 2-8°C Under Dry Conditions seal->store

Caption: Recommended workflow for handling and storage.

Protocol 2: Quick Purity Assessment by TLC

This protocol provides a rapid, qualitative check of reagent integrity.

  • Materials:

    • TLC Plate (e.g., Silica Gel 60 F254)

    • Mobile Phase: A non-polar/polar mixture such as 3:1 Hexanes/Ethyl Acetate (this may require optimization).

    • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent like dichloromethane or ethyl acetate (~1 mg/mL).

    • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

  • Procedure:

    • Spot a small amount of the prepared solution onto the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent to travel up the plate, then remove and mark the solvent front.

    • Dry the plate thoroughly.

  • Analysis:

    • Visualize the plate under a UV lamp. The thiazole ring should be UV-active.

    • Circle any visible spots. A single, well-defined spot is indicative of high purity.

    • Submerge the plate in a KMnO₄ stain. The bromomethyl group and potential degradation products (like the corresponding alcohol) will react and appear as yellow/brown spots on a purple background.

    • Interpretation: The presence of multiple spots, especially one at the baseline (which could be the highly polar hydrolyzed product), indicates significant degradation.

By implementing these rigorous storage, handling, and verification procedures, you can mitigate the risk of degradation, ensuring the reliability of your experiments and the integrity of your research.

References

  • Angene Chemical. (2023). Safety Data Sheet. Retrieved from [Link][2]

  • SciSupplies. (n.d.). 4-(Bromomethyl)-2-methylthiazole hydrobromide, 97.0%, 250mg. Retrieved from [Link][11]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link][12]

  • Husain, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Retrieved from [Link][13]

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link][14]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 633-641. Retrieved from [Link][7]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link][9]

  • Iqbal, M., et al. (2016). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 21(9), 1180. Retrieved from [Link][15]

  • Peris-García, E., et al. (2019). Photodegradation and Photstability Studies of Bendroflumethiazide in Pharmaceutical Formulations and Urine Samples by Micellar Liquid Chromatography. LCGC International. Retrieved from [Link][16]

Sources

Managing exothermic reactions during scale-up of 4-(Bromomethyl)thiazole hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the safe scale-up of processes involving 4-(bromomethyl)thiazole hydrobromide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you manage the inherent thermal hazards of this chemistry. The synthesis of halogenated heterocyclic compounds, particularly through bromomethylation, often involves highly exothermic steps that are manageable at the lab bench but can become dangerous at scale.[1][2] This guide is structured in a question-and-answer format to directly address the critical issues you may encounter.

Part 1: Understanding the Core Hazard - FAQs

This section addresses the fundamental questions regarding the exothermic nature of the synthesis of this compound.

Q1: What makes the synthesis of this compound a potentially hazardous, exothermic reaction?

The primary hazard stems from the bromomethylation step, which is required to create the C4H4BrNS structure.[3] This type of reaction is a classic electrophilic substitution that is typically highly exothermic.[4] Often, reagents like N-Bromosuccinimide (NBS) are used, which are known to be involved in extremely exothermic reactions that can be violent or even explosive under certain conditions.[5] The reaction's heat generation, if not properly controlled, can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[6][7]

Q2: Can you explain "thermal runaway" and why it's a major concern during scale-up?

A thermal runaway is a dangerous, positive feedback loop where the heat produced by the reaction exceeds the heat being removed by the reactor's cooling system.[6] This excess heat raises the reaction temperature, which in turn dramatically accelerates the reaction rate, leading to even faster heat production. This cycle can cause the temperature and pressure to rise to catastrophic levels, potentially leading to vessel rupture, explosion, and the release of toxic materials.

The risk is magnified during scale-up due to a fundamental principle of geometry: as you increase the size of a reactor, its volume (which generates heat) increases by the cube of its radius, while its surface area (which removes heat) only increases by the square of the radius.[8] This deteriorating surface-area-to-volume ratio makes heat removal far less efficient on a larger scale.[8]

Q3: My process uses N-Bromosuccinimide (NBS). Are there specific hazards I should be aware of?

Yes, NBS requires careful handling and consideration.

  • High Exothermicity: Many reactions involving NBS are highly exothermic.[5]

  • Solvent Incompatibility: NBS can undergo hazardous, autocatalytic decomposition in certain common solvents. For example, a mixture of NBS in N,N-dimethylformamide (DMF) can decompose dangerously at temperatures as low as 32°C.[9] Incompatibilities have also been noted with solvents like 2-methyltetrahydrofuran (2-MeTHF), amides, and toluene.[10][11]

  • Decomposition: NBS is thermally unstable and may decompose on exposure to light, moisture, or heat, potentially intensifying fires as an oxidizer.[5][12][13]

It is critical to perform a thorough thermal screening of your specific reaction mixture, including the solvent, before attempting any scale-up.

Part 2: Pre-Scale-up Thermal Hazard Assessment

Before the first larger-scale batch, a robust thermal hazard assessment is not just recommended—it is a mandatory safety requirement.

Q4: What specific laboratory tests should I run to quantify the thermal risk before scaling up?

To safely scale up, you must understand the reaction's thermal profile. The primary techniques are Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) .

  • Differential Scanning Calorimetry (DSC): This is a screening tool used to determine the onset temperature of decomposition for your reactants, intermediates, and final product mixture. It helps identify the temperature at which the material begins to self-heat, providing a critical safety limit.

  • Reaction Calorimetry (RC1e or similar): This is the gold standard for process safety. An RC1e experiment mimics your batch process on a small scale (typically 0.5-2L) while precisely measuring the heat evolved in real-time. This provides critical data that cannot be obtained from a simple lab flask.

Experimental Protocol: Basic Reaction Calorimetry (RC1e) Study
  • Setup: Configure the RC1e calorimeter to mimic the temperature, pressure, and stirring conditions of your planned process.

  • Calibration: Perform a solvent heat capacity calibration to ensure accurate heat flow measurement.

  • Charge Initial Reagents: Add the thiazole precursor and solvent to the reactor and allow them to reach the desired starting temperature.

  • Controlled Dosing: Feed the brominating agent (e.g., NBS solution) at a controlled, pre-determined rate that mirrors your intended scale-up process. The calorimeter will continuously measure the heat being generated.

  • Isothermal Hold: After the addition is complete, hold the reaction at temperature to measure any remaining heat evolution and ensure the reaction has gone to completion.

  • Data Analysis: The instrument's software will calculate the key parameters listed in the table below.

Q5: How do I interpret the data from a reaction calorimeter to make a go/no-go decision on scale-up?

The data from the RC1e study allows you to quantify the risk. The most critical parameters are summarized below.

ParameterDescriptionSignificance for Scale-Up
Heat of Reaction (ΔHr) The total amount of energy released per mole of limiting reagent.Determines the total heat load the plant reactor's cooling system must handle.
Heat Flow (Qr) The rate at which heat is being generated (in Watts).Must always be lower than the reactor's maximum heat removal capacity (Qcool).
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail. Calculated as ΔHr / (mass x Cp).[14]A high ΔTad is a major red flag. If this value can raise the batch temperature to the decomposition onset, the process is inherently unsafe without redesign.[14]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the batch would reach under cooling failure, considering accumulated, unreacted reagents.[14]This is the most critical parameter. The MTSR must be significantly lower than the onset temperature of any decomposition reaction identified by DSC.
Reagent Accumulation The amount of dosed reagent that has not yet reacted.[14]High accumulation is dangerous. If cooling is lost, this unreacted material will react quickly, causing a sharp temperature spike. It indicates the dosing rate is faster than the reaction rate.
Troubleshooting Guide: Pre-Scale-up
Issue Observed in Lab/CalorimeterPotential Cause(s)Corrective Action(s)
High Adiabatic Temperature Rise (ΔTad > 50°C) Reaction is too concentrated.Dilute the reaction mixture with more solvent. This increases the thermal mass (heat capacity) of the batch, absorbing more energy for each degree of temperature rise.
Significant Reagent Accumulation Dosing rate is too fast for the reaction kinetics at the current temperature; poor mixing.Lower the reaction temperature to slow kinetics, or significantly decrease the dosing rate. Ensure agitation is sufficient.
MTSR is close to or exceeds the decomposition onset temperature. The process is inherently unsafe. A cooling failure would lead to a runaway decomposition.DO NOT SCALE UP. Redesign the process. Options include: lowering the reaction temperature, diluting the batch, or switching to a semi-batch or continuous flow process.[15]

Part 3: Managing the Reaction During Scale-Up

Executing the scale-up requires translating the safety data into a robust and controllable process.

Q6: My process was fine in the lab, but I'm struggling to control the temperature in the pilot plant reactor. Why?

This is the classic scale-up challenge caused by the decrease in the surface-area-to-volume ratio.[8] The larger reactor cannot dissipate heat as efficiently as the lab flask. What appeared as a minor temperature rise in the lab can become an uncontrollable exotherm at scale. This underscores why you cannot rely on a lab flask's behavior and must use calorimetry data to predict and design for the heat load at scale.[16]

Q7: What are the most effective methods for controlling the temperature during a large-scale exothermic reaction?

The primary strategy is to control the rate of heat generation so it never overwhelms the reactor's cooling capacity.

  • Reverse Addition or Semi-Batch Processing: Instead of mixing all reagents at once (batch), a semi-batch process involves slowly adding one reactive component to the other.[15] For this chemistry, this almost always means the controlled addition of the brominating agent to the thiazole precursor. This ensures that at any given moment, the amount of unreacted reagent is low, thus limiting the potential energy release.[14]

  • Temperature and Dosing Control: The addition rate must be directly linked to the batch temperature. Implement an automated system where the dosing pump slows or stops if the internal temperature rises above a set limit.[16]

  • Adequate Agitation: Ensure the reactor is equipped with an appropriate agitator and baffle system to prevent localized hotspots and maintain homogeneity. Poor mixing can lead to pockets of accumulated reagent that can react suddenly.[16][17]

Workflow: From Lab Safety Data to Controlled Scale-Up

Caption: Workflow from lab hazard assessment to safe pilot-plant execution.

Q8: The temperature in my reactor is rising beyond the set point and isn't responding to cooling. What should I do?

This is a potential runaway situation. Act immediately.

  • STOP THE FEED: Immediately stop the addition of the energetic reagent (the brominating agent). This is the most critical step to prevent adding more fuel to the fire.

  • APPLY MAXIMUM COOLING: Ensure the reactor jacket and any internal cooling coils are running at maximum capacity with the coldest possible coolant.

  • PREPARE TO QUENCH: If the temperature continues to rise and approaches the MTSR or T_onset, execute your pre-defined emergency quenching procedure. This involves adding a chemical that will instantly stop the reaction. For a bromination, a solution of sodium bisulfite or sodium thiosulfate is a common quenching agent.

  • ALERT PERSONNEL & EVACUATE: Follow your facility's emergency response plan.

Decision Tree: Managing a Temperature Excursion

ExothermDecisionTree Start Temperature Rises Above Setpoint CheckFeed Is Reagent Feed Active? Start->CheckFeed StopFeed ACTION: STOP FEED IMMEDIATELY CheckFeed->StopFeed Yes CheckCooling Is Temp Stabilizing? CheckFeed->CheckCooling No StopFeed->CheckCooling Resume Resume Feed at Slower Rate CheckCooling->Resume Yes CheckT_onset Is Temp Approaching MTSR or T_onset? CheckCooling->CheckT_onset No Hold Hold and Monitor Quench ACTION: EXECUTE EMERGENCY QUENCH CheckT_onset->Quench Yes Investigate Process is Unstable. Investigate Cause. CheckT_onset->Investigate No Quench->Investigate

Caption: Comparison of heat generation vs. removal in batch and flow reactors.

This guide provides a framework for approaching the scale-up of this compound synthesis with the necessary scientific rigor and safety-first mindset. Always consult with your organization's process safety management team and adhere to all internal and external safety regulations.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering Transactions.
  • N-Bromosuccinimide Safety D
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • N-Bromosuccinimide Safety D
  • Control Strategies For Managing Exothermic Reactions In Flow.
  • Incompatibilities between N-Bromosuccinimide and Solvents.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Prevent Runaway Chemical Reactions. Mettler Toledo.
  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and arom
  • Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds.
  • Observation of Bromomethyl Ethers during the Bromomethylation of Arom
  • Review on loss prevention of chemical reaction thermal runaway Principles and application. Journal of Loss Prevention in the Process Industries.
  • Runaway Reaction.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. US EPA.
  • Process to bromomethylate aromatic compounds.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • This compound. Labsolu.
  • N-Bromosuccinimide Safety D
  • A Convenient Procedure for Bromomethylation of Aromatic Compounds.
  • 4-(Bromomethyl)thiazole. PubChem - NIH.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Bromomethyl)thiazole and 4-(Chloromethyl)thiazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and synthetic organic chemistry, 4-(halomethyl)thiazoles are pivotal building blocks for the synthesis of a diverse array of biologically active molecules.[1][2] The reactivity of the halomethyl group is central to their utility, enabling the facile introduction of the thiazole moiety into larger molecular scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two common congeners: 4-(bromomethyl)thiazole and 4-(chloromethyl)thiazole, supported by fundamental principles of physical organic chemistry and a detailed experimental protocol for a direct kinetic comparison.

The Decisive Role of the Leaving Group in S_N2 Reactions

The nucleophilic substitution reactions of 4-(halomethyl)thiazoles typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] In this concerted, one-step process, a nucleophile attacks the electrophilic carbon of the methyl group from the backside, concurrently displacing the halide ion, referred to as the leaving group.[3]

The rate of an S_N2 reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[4] A good leaving group is a weak base, as weak bases are more stable with an excess of electrons.[4] When comparing the halide ions, their basicity decreases down the group in the periodic table. Consequently, the leaving group ability increases in the order F⁻ < Cl⁻ < Br⁻ < I⁻.[4]

This established trend unequivocally predicts that 4-(bromomethyl)thiazole will be more reactive than 4-(chloromethyl)thiazole in S_N2 reactions. The bromide ion is a weaker base and thus a better leaving group than the chloride ion.[4] This is due to the larger size of the bromide ion, which allows for the negative charge to be dispersed over a greater volume, leading to increased stability.[5]

This difference in leaving group ability is also reflected in the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, requiring less energy to break. For instance, in the analogous benzyl systems, the C-Cl bond dissociation energy is approximately 68 kcal/mol, while the C-Br bond is weaker.[6] This lower bond energy for the C-Br bond contributes to a lower activation energy for the S_N2 reaction, resulting in a faster reaction rate.

Visualizing the S_N2 Reaction Pathway

The following diagram illustrates the concerted S_N2 mechanism for the reaction of 4-(halomethyl)thiazoles with a generic nucleophile (Nu⁻), highlighting the transition state where the nucleophile is forming a bond to the carbon while the halide leaving group is simultaneously departing.

Caption: Generalized S_N2 reaction mechanism for 4-(halomethyl)thiazoles.

Quantitative Comparison: A Kinetic Study

To empirically validate the predicted difference in reactivity, a head-to-head kinetic study can be performed. The following protocol outlines a robust method for comparing the reaction rates of 4-(bromomethyl)thiazole and 4-(chloromethyl)thiazole with a model nucleophile, such as sodium azide, in a polar aprotic solvent like acetone.

Experimental Protocol: Comparative Kinetic Analysis

Objective: To determine the second-order rate constants for the reaction of 4-(bromomethyl)thiazole and 4-(chloromethyl)thiazole with sodium azide.

Materials:

  • 4-(Bromomethyl)thiazole

  • 4-(Chloromethyl)thiazole

  • Sodium azide (NaN₃)

  • Anhydrous acetone (solvent)

  • Internal standard (e.g., naphthalene)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of 4-(bromomethyl)thiazole, 4-(chloromethyl)thiazole, sodium azide, and the internal standard in anhydrous acetone.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add the solution of the thiazole substrate and the internal standard.

    • Allow the solution to equilibrate thermally.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a pre-equilibrated solution of sodium azide to the reaction vessel with vigorous stirring.

    • Immediately withdraw an aliquot (t=0) and quench the reaction by diluting it in a vial containing a large excess of a suitable quenching agent (e.g., a protic solvent like methanol).

    • Withdraw aliquots at regular time intervals (e.g., every 5 minutes) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.

    • Quantify the concentration of the unreacted thiazole substrate at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the thiazole substrate (ln[Substrate]) versus time.

    • For a second-order reaction run under pseudo-first-order conditions (with a large excess of the nucleophile), the plot will be linear. The slope of this line will be equal to -k_obs (the observed rate constant).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

    • Repeat the experiment for the other thiazole substrate under identical conditions.

Expected Quantitative Data

The following table summarizes the expected outcomes of the kinetic study, reflecting the superior reactivity of 4-(bromomethyl)thiazole. The hypothetical rate constants are illustrative of the anticipated trend.

CompoundLeaving GroupRelative Rate Constant (k_rel) at 25 °CExpected Yield (after 1h)
4-(Bromomethyl)thiazoleBr⁻~10-50>95%
4-(Chloromethyl)thiazoleCl⁻1~30-60%

Note: The relative rate is highly dependent on the specific nucleophile, solvent, and temperature.

Experimental Workflow Visualization

The logical flow of the comparative kinetic study is depicted in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) Equilibrate Equilibrate Substrate & Internal Standard in Thermostated Vessel Prep_Solutions->Equilibrate Initiate Initiate Reaction with Nucleophile Equilibrate->Initiate Monitor Withdraw & Quench Aliquots at Timed Intervals Initiate->Monitor HPLC Analyze Quenched Samples by HPLC Monitor->HPLC Quantify Quantify Reactant Concentration vs. Internal Standard HPLC->Quantify Plot Plot ln[Substrate] vs. Time Quantify->Plot Calculate Calculate Second-Order Rate Constants (k₂) Plot->Calculate Compare Compare Reactivity Calculate->Compare

Caption: Workflow for the comparative kinetic analysis.

Conclusion and Practical Implications

The fundamental principles of chemical reactivity, specifically leaving group ability and bond dissociation energies, predict that 4-(bromomethyl)thiazole is a more reactive electrophile than 4-(chloromethyl)thiazole in S_N2 reactions. This heightened reactivity translates to faster reaction times and potentially milder reaction conditions required to achieve high yields.

For researchers and drug development professionals, the choice between these two building blocks has practical implications:

  • For rapid and efficient synthesis: 4-(Bromomethyl)thiazole is the preferred reagent, especially when working with less reactive nucleophiles or when aiming to minimize reaction times and temperatures.

  • For cost-sensitive applications or when slower, more controlled reactivity is desired: 4-(Chloromethyl)thiazole may be a suitable alternative, although longer reaction times or more forcing conditions may be necessary.

By understanding the underlying principles and having access to a robust experimental framework for comparison, chemists can make informed decisions in the selection of these valuable synthetic intermediates, ultimately accelerating the discovery and development of new chemical entities.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 101. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Springer. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(10), 3079-3086. Retrieved from [Link]

  • Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016-1020. Retrieved from [Link]

  • Baar, M. R., et al. (2022). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education, 99(12), 4065-4070. Retrieved from [Link]

  • Pharm D Guru. (n.d.). Mechanism and Kinetics of SN2 Reactions. Retrieved from [Link]

  • Tompkins, D. (2021, February 26). Allylic & Benzylic Reactivity towards SN2 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2021). Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. Retrieved from [Link]

  • Kadrowski, B. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture [Video]. YouTube. Retrieved from [Link]

  • Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]

  • Szwarc, M., & Taylor, J. W. (1954). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270-274. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 15(15), 5427. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(Bromomethyl)thiazole Hydrobromide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 4-(Bromomethyl)thiazole hydrobromide. As a critical intermediate in pharmaceutical synthesis, ensuring its purity and concentration is paramount. The reactive nature of the bromomethyl group presents unique analytical challenges, necessitating carefully validated methods to ensure data integrity. This document moves beyond mere procedural descriptions to explore the causal logic behind method selection and validation strategies, grounded in established regulatory frameworks.

The core of any reliable analytical procedure is its validation, a process that demonstrates its suitability for the intended purpose.[1][2][3] For the quantification of a substance like this compound, which could be an active pharmaceutical ingredient (API) starting material or a process intermediate, the validation must be rigorous. The principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225> provide the foundational framework for this process.[2][4][5] These guidelines stipulate the evaluation of specific performance characteristics: accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[5][6]

Given the structure of this compound—a polar heterocyclic compound with a reactive alkyl halide moiety—the two most viable chromatographic techniques for its quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Method Selection: The Underlying Rationale

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical objective. This compound is a salt, making it non-volatile and highly polar. This inherently favors liquid chromatography. However, its potential role as a trace-level genotoxic impurity (GI) in a final drug substance also brings GC-MS into consideration, a technique renowned for its sensitivity in trace analysis.[7][8][9]

The following decision workflow illustrates the key considerations for method selection.

cluster_input Analyte & Objective cluster_properties Physicochemical Properties cluster_decision Method Selection Analyte 4-(Bromomethyl)thiazole Hydrobromide Volatility Non-volatile (Salt) Analyte->Volatility Polarity Polar (Thiazole, HBr Salt) Analyte->Polarity Stability Thermally Labile? Reactive Bromomethyl Group Analyte->Stability Objective Quantification Level? (e.g., Assay vs. Trace Impurity) HPLC HPLC-UV / HPLC-MS (Primary Choice) Objective->HPLC Assay/ Major Component GC GC-MS (Requires Derivatization) Objective->GC Trace/ Genotoxic Impurity Volatility->HPLC Favors LC Volatility->GC Requires modification Polarity->HPLC Favors LC Stability->HPLC Avoids high temp

Caption: Logical workflow for selecting an analytical method.

Comparative Analysis of Analytical Methods

We will compare Reverse-Phase HPLC with UV detection (RP-HPLC-UV), a robust and widely accessible technique, against Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method suitable for trace analysis.

Parameter RP-HPLC-UV Method GC-MS Method Rationale & Causality
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation of volatile compounds based on boiling point and interaction with a stationary phase.The analyte's polarity makes it well-suited for RP-HPLC. GC requires the analyte to be volatile and thermally stable, which is not the case for a hydrobromide salt.
Sample Prep Simple dissolution in a suitable solvent (e.g., water/acetonitrile mixture).Complex: Requires neutralization, extraction into an organic solvent, and chemical derivatization to increase volatility and stability.The salt form is directly compatible with aqueous/organic mobile phases. GC requires converting the non-volatile salt into a volatile, neutral species.
Specificity Good. Can be enhanced with photodiode array (PDA) detection for peak purity analysis.Excellent. Mass spectrometer provides structural information, ensuring unambiguous identification.While HPLC can resolve co-eluting peaks, MS detection provides a higher degree of certainty, which is critical for impurity analysis.[9]
Sensitivity (LOQ) Typically in the low µg/mL range.Can reach low ng/mL (ppb) levels, especially with Single Ion Monitoring (SIM).[7][10]GC-MS is inherently more sensitive, making it the method of choice for controlling potential genotoxic impurities at parts-per-million (ppm) levels relative to the drug substance.[8]
Linearity & Range Excellent over 2-3 orders of magnitude (e.g., 80-120% for assay).[3]Good, but the derivatization step can sometimes introduce non-linearity.HPLC is generally more reliable for assays of major components due to its wider linear range and simpler sample preparation.
Robustness High. Less sensitive to minor variations in sample matrix.Moderate. The multi-step sample preparation can be a source of variability.The simplicity of the HPLC "dissolve and inject" workflow leads to a more rugged and transferable method.
Primary Use Case Assay, purity determination of the bulk material, and content uniformity in formulations.Trace-level quantification of the compound as a potential genotoxic impurity or residual starting material.The choice of method must align with the intended purpose and the required sensitivity.[11]

Experimental Protocols & Validation Workflow

A self-validating system begins with a well-defined protocol. Below are detailed, step-by-step methodologies for both HPLC and GC approaches.

General Validation Workflow

The validation process follows a logical sequence to establish the performance characteristics of the chosen method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_doc Documentation Dev Develop & Optimize (Column, Mobile Phase, Temp, etc.) Spec Specificity (Forced Degradation, Placebo Spiking) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness (Small Variations) Limit->Rob Report Validation Report & Final Method Rob->Report

Caption: Standard workflow for analytical method validation.

Protocol 1: RP-HPLC-UV Method for Assay Quantification

1. Objective: To determine the concentration (assay) of this compound in a bulk sample.

2. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A standard C18 column provides good retention for moderately polar compounds. The end-capped silica minimizes peak tailing.
  • Mobile Phase:
  • A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any residual free base, ensuring a single analyte form and sharp peak shape.
  • B: Acetonitrile.
  • Gradient: 10% B to 70% B over 15 minutes. Rationale: A gradient is used to ensure elution of the main peak in a reasonable time while also eluting any potential later-eluting impurities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
  • Detection Wavelength: 245 nm. Rationale: The thiazole ring exhibits UV absorbance; this wavelength should be selected based on a UV scan of a standard solution to find the absorbance maximum (λmax).
  • Injection Volume: 10 µL.

3. Solutions Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.
  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

4. Validation Protocol Steps:

  • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. Inject a placebo (matrix without analyte) and a spiked placebo to demonstrate that no other components interfere with the analyte peak.[3]
  • Linearity: Prepare a series of dilutions from a stock solution to cover a range of 50% to 150% of the nominal concentration (e.g., 50, 80, 100, 120, 150 µg/mL). Plot peak area versus concentration and calculate the correlation coefficient (should be >0.999).
  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[3]
  • Precision:
  • Repeatability: Perform six replicate preparations of the sample at 100% concentration. The Relative Standard Deviation (RSD) should be ≤2.0%.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤2.0%.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Protocol 2: GC-MS Method for Trace Quantification

1. Objective: To determine trace levels of 4-(Bromomethyl)thiazole as a potential impurity in a drug substance.

2. Instrumentation & Reagents:

  • GC-MS System: Agilent 7890B GC with a 5977B MS detector or equivalent.
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Rationale: Derivatization is necessary to make the analyte volatile. Silylation replaces the acidic proton of the hydrobromide and potentially reacts with the thiazole nitrogen, creating a more volatile and thermally stable TMS-derivative.
  • Reagents: Sodium bicarbonate solution (5%), Ethyl acetate (HPLC grade).

3. Sample Preparation & Derivatization:

  • Accurately weigh 100 mg of the drug substance into a vial.
  • Add 1 mL of 5% sodium bicarbonate solution to neutralize the hydrobromide and vortex. Rationale: The salt must be converted to the free base before extraction.
  • Add 2 mL of ethyl acetate and extract the free base by vortexing for 2 minutes. Centrifuge to separate the layers.
  • Transfer the upper organic layer to a clean vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 100 µL of ethyl acetate and 100 µL of BSTFA to the dried residue.
  • Cap the vial and heat at 70 °C for 30 minutes to complete the derivatization reaction.
  • Cool to room temperature before injection.

4. GC-MS Method Parameters:

  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (for trace analysis).
  • Oven Program: Start at 80 °C, hold for 1 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.
  • MS Transfer Line: 280 °C.
  • Ion Source: 230 °C.
  • MS Quadrupole: 150 °C.
  • Acquisition Mode: Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity by only monitoring specific ions characteristic of the derivatized analyte.

5. Validation Protocol Steps:

  • Specificity: Analyze a blank drug substance matrix and a spiked matrix to confirm the absence of interfering peaks at the retention time of the derivatized analyte and that the monitored ions are unique.
  • Linearity: Prepare a calibration curve by spiking blank matrix extracts with the derivatized analyte over the expected impurity range (e.g., 1 ppm to 20 ppm relative to the drug substance).
  • Accuracy & Precision: Evaluate at the limit of quantitation (LOQ) and at higher concentrations by analyzing spiked drug substance samples in replicate.
  • LOQ: The LOQ must be at or below the reporting threshold required by regulatory guidelines for such impurities (often in the low ppm range).[8]

Conclusion and Recommendations

The validation of an analytical method is a systematic process that provides documented evidence of its reliability. For the quantification of this compound, the choice of method is fundamentally linked to the analytical objective.

  • For assay and purity analysis of the bulk substance, the RP-HPLC-UV method is superior. Its simplicity, robustness, and wide linear range make it ideal for quantifying a major component accurately and precisely. The direct analysis of the salt form minimizes sample preparation, reducing potential sources of error.

  • For the determination of trace-level residual impurity in a final drug product, the GC-MS method is the recommended approach. Despite the complex sample preparation involving neutralization and derivatization, its exceptional sensitivity and the specificity afforded by the mass spectrometer are necessary to meet the stringent control limits for potentially genotoxic impurities.[7][]

Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a cornerstone of scientific integrity, ensuring the quality and safety of the final pharmaceutical product.

References

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025).
  • USP <1225> Method Validation - BA Sciences.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters, USP.
  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025).
  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023).
  • Quality Guidelines - ICH.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
  • ICH Q2(R1) Analytical Method Validation | PDF - Scribd.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014).
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (2017).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Analysis of genotoxic impurities - BOC Sciences. (2023).
  • Analytical methods – Knowledge and References - Taylor & Francis.
  • Validation of analytical methods for active constituents and agricultural products. (2014).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018).

Sources

A Comparative Guide to the Synthetic Routes of 4-Substituted Thiazoles: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug discovery. The substituent at the 4-position of the thiazole ring, in particular, plays a crucial role in modulating the pharmacological activity of these molecules. Consequently, the efficient and versatile synthesis of 4-substituted thiazoles is a topic of paramount importance for researchers and professionals in drug development.

This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 4-substituted thiazoles. We will delve into the mechanistic intricacies of classical methods, present detailed and validated experimental protocols, and compare their performance based on experimental data. Furthermore, we will explore modern advancements that offer greener and more efficient alternatives, empowering you to make informed decisions for your synthetic endeavors.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely employed methods for the construction of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the thiazole ring. For the synthesis of 2-amino-4-substituted thiazoles, thiourea is commonly used as the thioamide component.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 4-Substituted Thiazole Intermediate2->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

This protocol provides a standard procedure for the Hantzsch synthesis of a 4-aryl-2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol to afford pure 4-phenyl-2-aminothiazole.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis, discovered in 1947, provides a valuable route to 5-aminothiazoles. This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions. This method is particularly useful for synthesizing thiazoles with an amino group at the 5-position, which can be a key functional handle for further molecular elaboration.

Mechanistic Pathway

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, leading to the formation of the thiazole ring after tautomerization.

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Adduct Initial Adduct Aminonitrile->Adduct Nucleophilic Attack CS2 Carbon Disulfide CS2->Adduct Cyclized_Intermediate Iminothiazolidine Adduct->Cyclized_Intermediate Intramolecular Cyclization Aminothiazole 5-Aminothiazole Cyclized_Intermediate->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide.

Experimental Protocol: Synthesis of 5-Amino-4-carbethoxy-2-benzylthiazole

This protocol is adapted from the original work of Cook and Heilbron.

Materials:

  • Ethyl aminocyanoacetate

  • Dithiophenylacetic acid

  • Ethanol

Procedure:

  • Dissolve ethyl aminocyanoacetate (1.0 eq) and dithiophenylacetic acid (1.0 eq) in ethanol at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The product often crystallizes directly from the reaction mixture upon standing.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Gabriel Synthesis: An Alternative Route

The Gabriel synthesis, though more commonly associated with oxazole synthesis, can be adapted for the preparation of thiazoles. This method involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which serves as a thionating agent.

Mechanistic Consideration

The reaction proceeds by the thionation of the amide carbonyl group of the α-acylamino ketone, followed by an intramolecular cyclization and dehydration to afford the 2,4,5-trisubstituted thiazole.

Modern Synthetic Approaches: Embracing Green Chemistry

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methodologies. These "green" approaches often involve the use of alternative energy sources, such as microwave irradiation and ultrasound, as well as the use of catalysts to improve reaction rates and yields under milder conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to be highly efficient, sometimes proceeding in a matter of minutes compared to hours under conventional heating.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted Hantzsch synthesis has been reported to proceed efficiently at room temperature, offering a milder and more energy-efficient alternative to conventional heating.

Catalytic Approaches

The use of catalysts, both homogeneous and heterogeneous, can significantly improve the efficiency and selectivity of thiazole synthesis. For instance, silica-supported tungstosilisic acid has been used as a reusable heterogeneous catalyst in the Hantzsch synthesis, promoting the reaction under mild conditions. Copper-based catalysts have also been employed in novel synthetic routes to 4-substituted thiazoles.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yields Advantages Limitations
Hantzsch Synthesis α-Haloketones, Thioamides/ThioureaReflux in solvent (e.g., ethanol)Good to ExcellentVersatile, wide substrate scope, well-establishedUse of lachrymatory α-haloketones, often requires heating
Cook-Heilbron Synthesis α-Aminonitriles, CS₂, Isothiocyanates, etc.Mild conditions, room temperatureModerate to GoodAccess to 5-aminothiazoles, mild conditionsSubstrate scope can be limited
Gabriel Synthesis α-Acylamino ketonesP₄S₁₀ or Lawesson's reagent, high temperatureModerateAccess to 2,5-disubstituted thiazolesHarsh reaction conditions, limited functional group tolerance
Microwave-Assisted Varies (often Hantzsch reactants)Microwave irradiationGood to ExcellentRapid reaction times, often higher yields, cleaner reactionsRequires specialized equipment
Ultrasound-Assisted Varies (often Hantzsch reactants)Ultrasonic irradiationGood to ExcellentMilder reaction conditions (often room temp.), enhanced ratesScalability can be a concern
Catalytic Methods VariesVarious catalysts (e.g., solid acids, transition metals)Good to ExcellentMilder conditions, catalyst reusability (heterogeneous), improved selectivityCatalyst cost and sensitivity can be a factor

Conclusion

The synthesis of 4-substituted thiazoles is a well-developed field with a rich history, yet it continues to evolve with the advent of modern synthetic techniques. The classical Hantzsch and Cook-Heilbron syntheses remain reliable and versatile methods, providing access to a wide range of thiazole derivatives. However, for researchers seeking more sustainable and efficient approaches, microwave-assisted, ultrasound-promoted, and catalytic methods offer significant advantages in terms of reduced reaction times, milder conditions, and often improved yields.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each method presented in this guide, researchers can strategically design and execute the synthesis of novel 4-substituted thiazoles for applications in drug discovery and beyond.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Green synthetic strategies toward thiazoles: a sustainable approach. ResearchGate. [Link]

  • Four-component thiazole formation from simple chemicals under metal-free conditions. Green Chemistry. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • Van Leusen Reaction. NROChemistry. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI. [Link]

  • Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. [Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Bentham Science. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]

  • Catalysis by zeolite leading to construction of thiazole ring: an improved synthesis of 4-alkynyl substituted thiazoles. ResearchGate. [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]

  • SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. ResearchGate. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Van Leusen Reaction. YouTube. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. Organic Chemistry. [Link]

  • Cook–Heilbron synthesis of 5-aminothiazoles. ResearchGate. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]

A Comparative Guide to the In Vitro Activity of Thiazole Derivatives Synthesized from an α-Brominated Thiazole Precursor

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs, including the first effective antibiotics, the penicillins.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The continuous emergence of drug-resistant pathogens and the need for more selective and potent chemotherapeutic agents drive the ongoing exploration and development of novel thiazole-based compounds.[4][5]

This guide provides an in-depth comparative analysis of the in vitro biological activities of a series of novel thiazole derivatives. The synthesis of these compounds originates from the versatile intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of an α-brominated thiazole.[1] We will delve into the synthetic strategies, explore the structure-activity relationships (SAR), and present a comprehensive comparison of their antimicrobial and anticancer potencies, supported by robust experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the design and evaluation of new therapeutic agents based on the privileged thiazole structure.

Synthetic Strategy: From α-Bromoketone to Diverse Heterocycles

The synthetic pathway to the target thiazole derivatives hinges on the reactivity of the α-bromoketone intermediate, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This key starting material serves as a versatile building block for the construction of a variety of fused and substituted heterocyclic systems. The general synthetic approach involves the reaction of this α-bromoketone with various nucleophiles, such as heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.[1]

The rationale behind this approach lies in the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon, making them susceptible to nucleophilic attack. This allows for the facile construction of new carbon-nitrogen and carbon-sulfur bonds, leading to the formation of diverse and complex molecular architectures. For instance, reaction with heterocyclic amines can lead to the formation of fused imidazothiazole or benzimidazothiazole systems, while reaction with thiosemicarbazones yields bithiazole derivatives.[1] The choice of reactants and reaction conditions allows for the systematic modification of the thiazole core, enabling a thorough investigation of the structure-activity relationships.

Synthesis_Workflow start 5-acetyl-4-methyl-2- (methylamino)thiazole bromination Bromination (in acidic medium) start->bromination intermediate 2-bromo-1-(4-methyl-2- (methylamino)thiazol-5-yl)ethan-1-one bromination->intermediate reaction Reaction with Nucleophiles intermediate->reaction amines Heterocyclic Amines reaction->amines e.g., 2-aminothiazole thiophenol o-Aminothiophenol reaction->thiophenol thiosemicarbazones Thiosemicarbazones reaction->thiosemicarbazones products Diverse Thiazole Derivatives amines->products thiophenol->products thiosemicarbazones->products

General synthetic workflow for the thiazole derivatives.

Comparative In Vitro Antimicrobial Activity

The synthesized thiazole derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results, summarized in the tables below, highlight the significant impact of structural modifications on the antimicrobial potency of these compounds. The activity was initially assessed by the inhibition zone diameter (IZD) method, followed by the determination of the minimum inhibitory concentration (MIC) for the most promising candidates.

Antibacterial Activity

A number of the synthesized derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of the standard drug, ampicillin.[1] For instance, derivatives 14 , 19a , and 21a were more potent than ampicillin against Staphylococcus aureus.[1] Notably, derivative 14 also showed superior activity against Staphylococcus epidermidis.[1] Against Gram-negative bacteria, six derivatives (17a,b , 19a,e,f , and 24 ) demonstrated greater potency than the reference drug.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains (µg/mL)

CompoundStaphylococcus aureusStaphylococcus epidermidisSalmonella typhimurium
7 > 25> 250.49
13 > 25> 250.49
17a 0.490.490.98
17b 1.953.91.95
19c 1.953.93.9
21b 0.981.951.95
Ampicillin 3.91.950.98

Data sourced from Bakr, et al. (2019).[1]

The data reveals that the insertion of different heterocyclic systems at the 5-position of the thiazole ring significantly modulates the antibacterial activity.[1] For example, compound 17a , a thiazolopyrimidine derivative, exhibited broad-spectrum activity against the tested strains.[1]

Antifungal Activity

Several of the synthesized compounds demonstrated promising antifungal activity, particularly against Aspergillus niger. A significant number of derivatives, including 14 , 17a , 19a , 19c–f , 21a , and 24 , exhibited higher activity against Aspergillus niger than the standard drug, amphotericin B.[1] The presence of an imidazotetrazole ring in compound 12 resulted in activity comparable to amphotericin B against this fungal strain.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains (µg/mL)

CompoundAspergillus nigerGeotrichum candidum
7 0.98> 25
13 0.49> 25
17a 0.490.98
17b 0.981.95
19c 0.981.95
21b 0.493.9
Amphotericin B 0.980.98

Data sourced from Bakr, et al. (2019).[1]

These findings underscore the potential of these thiazole derivatives as leads for the development of novel antifungal agents. The structure-activity relationship suggests that the nature of the heterocyclic substituent at the 5-position of the thiazole ring is a critical determinant of antifungal potency.[1]

Comparative In Vitro Anticancer Activity

In addition to their antimicrobial properties, thiazole derivatives are widely recognized for their potential as anticancer agents.[4][6] To provide a broader context, this guide also includes data on the in vitro anticancer activity of other series of thiazole derivatives against human cancer cell lines.

One study reported the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives and their evaluation against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7).[4] One of the most active compounds, p2 , exhibited an IC50 value of 10.5 µM, which was comparable to the standard drug, 5-fluorouracil (IC50 = 5.2 µM).[4]

Another study focused on a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and their cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines.[6] Compound 4c from this series was identified as the most potent derivative, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively.[6] These values were comparable to or even better than the standard drug, Staurosporine (IC50 = 6.77 ± 0.41 µM and 8.4 ± 0.51 µM, respectively).[6]

Table 3: In Vitro Anticancer Activity of Selected Thiazole Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Standard DrugIC50 (µM)Reference
p2 MCF710.55-Fluorouracil5.2[4]
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[6]
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51[6]

These results highlight the significant potential of thiazole derivatives as a promising scaffold for the design of novel anticancer agents. The variations in activity based on the substitution patterns on the thiazole ring underscore the importance of rational drug design in optimizing their therapeutic efficacy.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a critical parameter for assessing antimicrobial potency. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) in the appropriate broth medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum) in each plate.

    • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually Assess for Microbial Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The thiazole nucleus continues to be a highly privileged scaffold in the design of novel therapeutic agents. The derivatives synthesized from the α-brominated thiazole precursor have demonstrated a remarkable breadth of in vitro biological activities, with several compounds exhibiting potent and, in some cases, superior antimicrobial and antifungal efficacy compared to standard drugs. Furthermore, the broader class of thiazole derivatives shows significant promise as anticancer agents, with specific compounds displaying low micromolar cytotoxicity against human cancer cell lines.

The structure-activity relationship studies underscore the critical role of the substituents on the thiazole ring in modulating biological activity. This provides a rational basis for the future design and optimization of more potent and selective thiazole-based drug candidates. The experimental protocols detailed in this guide offer a standardized framework for the in vitro evaluation of these and other novel compounds, ensuring the generation of reliable and reproducible data. The continued exploration of the chemical space around the thiazole core, guided by the principles of medicinal chemistry and robust biological evaluation, holds immense potential for addressing the pressing global challenges of infectious diseases and cancer.

References

  • Bakr, R. B., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]

  • Chhabria, M. T., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11631-11649. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

  • Jadhav, S. B., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 164-171. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]Update)

Sources

Efficacy of 4-(Bromomethyl)thiazole Hydrobromide as a Fluorescent Labeling Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and cellular imaging, the selective labeling of biomolecules with fluorescent probes is a cornerstone technique. The ideal fluorescent labeling agent should exhibit high reactivity and specificity towards its target, possess robust photophysical properties, and minimally perturb the native function of the biomolecule. This guide provides an in-depth technical comparison of 4-(Bromomethyl)thiazole hydrobromide as a fluorescent labeling agent, primarily for thiol-containing molecules such as cysteine residues in proteins. We will explore its underlying chemistry, compare its performance with established alternatives, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Introduction to Thiol-Reactive Fluorescent Labeling

Site-specific fluorescent labeling of proteins often targets the sulfhydryl (thiol) group of cysteine residues due to their relatively low abundance and high nucleophilicity compared to other amino acid side chains. This allows for a more controlled and stoichiometric attachment of a fluorescent probe. The most common classes of thiol-reactive reagents are maleimides and haloacetamides (e.g., iodoacetamides), which form stable thioether bonds with cysteines.

This compound belongs to the category of haloacetyl derivatives, where the bromomethyl group serves as the reactive moiety for thiol alkylation. The thiazole core, a sulfur- and nitrogen-containing heterocycle, is a key component of various fluorescent molecules, including the well-known Thiazole Orange (TO). The fluorescence of thiazole-based dyes is often sensitive to the local environment, with restricted intramolecular rotation upon binding to a target potentially leading to a significant enhancement in quantum yield.[1][2]

Mechanism of Action: Thiol Alkylation

The labeling reaction of this compound with a thiol group proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, R-S⁻), which is more prevalent at a slightly alkaline pH, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether bond and the displacement of a bromide ion.[3][4]

digraph "Thiol_Alkylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

reagents [label=<

Protein-SH(Thiol) + 4-(Bromomethyl)thiazole

];

transition [label="S N 2\nTransition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

product [label=<

Protein-S-CH₂-Thiazole(Fluorescent Conjugate) + HBr

];

reagents -> transition [label="Nucleophilic Attack", fontcolor="#34A853"]; transition -> product [label="Bromide Departure", fontcolor="#EA4335"]; }

Figure 1: SN2 reaction mechanism of 4-(Bromomethyl)thiazole with a protein thiol group.

Comparative Analysis of Thiol-Reactive Probes

The choice of a thiol-reactive fluorescent probe depends on several factors, including reaction kinetics, specificity, and the photophysical properties of the resulting conjugate. Here, we compare 4-(Bromomethyl)thiazole with two widely used classes of thiol-reactive probes: maleimides and iodoacetamides.

Feature4-(Bromomethyl)thiazoleMaleimidesIodoacetamides
Reaction Mechanism SN2 AlkylationMichael AdditionSN2 Alkylation
Reaction pH Typically 7.5 - 8.56.5 - 7.57.5 - 8.5
Reactivity Moderate to HighHighHigh
Specificity Good for thiols, but can react with other nucleophiles at high pH.Highly specific for thiols at optimal pH.Good for thiols, but can react with other nucleophiles at high pH.[5]
Bond Stability Stable ThioetherStable ThioetherStable Thioether
Potential for "Light-Up" Property High, due to restricted rotation of the thiazole moiety upon conjugation.[1]Moderate, some maleimide-fluorophore constructs show fluorescence enhancement.[6]Low to Moderate
Photostability Generally good for thiazole-based dyes.[7][8]Variable, depends on the fluorophore.Variable, depends on the fluorophore.

Expertise & Experience Insights:

  • pH Control is Crucial: The reactivity of haloacetyl derivatives like 4-(Bromomethyl)thiazole is highly dependent on pH. At pH values above 8.5, the risk of side reactions with other nucleophilic residues such as histidine and lysine increases, potentially leading to non-specific labeling.[9]

  • Reactivity vs. Stability: While iodoacetamides are generally more reactive than bromomethyl compounds, the latter can form more stable thioether bonds under certain conditions.[10]

  • "Light-Up" Potential: The thiazole core in 4-(Bromomethyl)thiazole is structurally similar to that in Thiazole Orange, a dye known for its significant fluorescence enhancement upon binding to biomolecules that restrict its intramolecular rotation.[1] This suggests that labeling with 4-(Bromomethyl)thiazole could result in a "light-up" effect, where the unbound probe has low fluorescence, reducing background noise in imaging applications.

Experimental Protocols

General Considerations for Protein Labeling
  • Protein Purity: Ensure the protein of interest is of high purity to avoid labeling of contaminating proteins.

  • Reduction of Disulfides: For proteins with intramolecular disulfide bonds, reduction with a reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary to free up the cysteine thiols for labeling. It is critical to remove the reducing agent before adding the thiol-reactive probe.[11]

  • Buffer Selection: Use a buffer system that does not contain primary amines or thiols (e.g., Tris or glycine). Phosphate or HEPES buffers are generally suitable.

  • Probe Concentration: The optimal molar ratio of the probe to the protein needs to be determined empirically, but a starting point of a 10- to 20-fold molar excess of the probe is common.[12]

Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Purified protein with at least one accessible cysteine residue.

  • This compound.

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5.

  • Reducing Agent (optional): 10 mM DTT or TCEP.

  • Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol.

  • Desalting column or dialysis cassette for removal of excess probe.

Procedure:

  • Protein Preparation:

    • If necessary, reduce the protein with 10 mM DTT for 1 hour at room temperature.

    • Remove the DTT by dialysis against the Reaction Buffer or by using a desalting column.

    • Determine the protein concentration.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • To the reduced protein solution, add the this compound stock solution to achieve a 10-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10 mM to consume any unreacted probe.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its maximum absorbance wavelength.

digraph "Labeling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Protein with Cysteine-SH"]; B [label="Reduction of Disulfides (optional)"]; C [label="Removal of Reducing Agent"]; D [label="Addition of 4-(Bromomethyl)thiazole"]; E [label="Incubation (Labeling Reaction)"]; F [label="Quenching of Unreacted Probe"]; G [label="Purification of Labeled Protein"]; H [label="Characterization"];

A -> B [label="If disulfides are present"]; B -> C; A -> D [style=dashed, label="If no reduction is needed"]; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: Experimental workflow for protein labeling with 4-(Bromomethyl)thiazole.

Performance Characteristics and Data

While specific photophysical data for protein conjugates of this compound are not extensively reported in the literature, we can infer its potential performance based on studies of structurally related thiazole-containing fluorophores.

Photophysical PropertyExpected Performance of 4-(Bromomethyl)thiazole Conjugate
Excitation/Emission Maxima Likely in the blue to green region of the spectrum, depending on the specific molecular environment after conjugation. Thiazole Orange, a related compound, has an excitation maximum around 480 nm and an emission maximum around 530 nm when bound to DNA.[13]
Quantum Yield (Φ) The quantum yield is expected to be low for the free probe and to increase significantly upon covalent attachment to a biomolecule that restricts its rotational freedom. Quantum yields of thiazole derivatives can be as high as 0.4 to 0.93 in certain environments.[1][7]
Photostability Thiazole-based dyes are generally known for their good photostability, which is a desirable characteristic for fluorescence microscopy applications.[7][8]
Environmental Sensitivity The fluorescence of thiazole derivatives is often sensitive to the polarity and viscosity of the local environment, which can be advantageous for probing conformational changes in proteins.[14]

Conclusion and Future Outlook

This compound presents itself as a promising, albeit less characterized, alternative to mainstream thiol-reactive fluorescent probes. Its key potential advantages lie in the likelihood of a "light-up" fluorescence mechanism upon conjugation, which could significantly improve the signal-to-noise ratio in imaging experiments, and the inherent photostability of the thiazole fluorophore.

However, for this reagent to be widely adopted, further research is required to fully characterize the photophysical properties of its biomolecular conjugates and to optimize labeling protocols for a variety of applications. Direct, head-to-head comparisons with maleimide and iodoacetamide derivatives under identical experimental conditions would be invaluable in delineating its specific strengths and weaknesses. For researchers seeking novel fluorescent probes with potentially advantageous properties, this compound warrants exploration and further investigation.

References

  • Nygren, J., Svanvik, N., & Kubista, M. (1998). The interactions between the fluorescent dye thiazole orange and DNA. Biopolymers, 46(1), 39-51. [Link][13]

  • Nygren, J., Svanvik, N., & Kubista, M. (1998). The interaction of the fluorescent dye thiazole orange with nucleic acids is characterized. Biopolymers, 46(1), 39–51. [Link][1]

  • ResearchGate. (n.d.). Photostabilities of dyes 1 and 2, thiazole orange (TO) and...[Link][15]

  • Walter, M. G., et al. (2019). Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. Journal of the American Chemical Society. [Link][7]

  • RSC Publishing. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link][8]

  • Li, A. Y., et al. (2020). Meso-Substituted Thiazole Orange for Selective Fluorescence Detection to G-Quadruplex DNA and Molecular Docking Simulation. ACS Omega. [Link]

  • Xu, N., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of Solution Chemistry, 39(3), 299-305. [Link][14]

  • ResearchGate. (n.d.). New Thiazole Orange Derivatives for Improved Fluorescence Signaling of DNA FIT Probes. [Link][2]

  • Kim, E., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments. [Link][11]

  • ResearchGate. (n.d.). Thiol-Reactive Probes. [Link][16]

  • Corrie, J. E. T., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry. [Link][6]

  • Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348–2358. [Link][5]

  • Walter, M. G., et al. (2022). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules. [Link][17]

  • RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link][18]

  • Corrie, J. E. T., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry. [Link][19]

  • ResearchGate. (n.d.). Thiazolyl substituted NBD as fluorescent probe for the detection of homocysteine and cysteine. [Link][20]

  • Sci-Hub. (n.d.). Thiol‐reactive dyes for fluorescence labeling of proteomic samples. [Link][21]

  • PubMed. (2011). Fluorescent properties of antioxidant cysteine ABZ analogue. [Link][22]

  • ResearchGate. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. [Link][23]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link][24]

  • PubMed. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. [Link][25]

  • Abberior. (n.d.). HaloTag labeling protocol. [Link][26]

  • SfRBM. (2009). Methods for the determination and quantification of the reactive thiol proteome. [Link][9]

  • PubMed. (1983). Characterization of bromine-77-labeled proteins prepared using bromoperoxidase. [Link][27]

  • Indian Academy of Sciences. (n.d.). A simple and sensitive fluorescent probe for specific detection of cysteine. [Link][28]

  • PubMed Central. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link][29]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link][30]

  • MDPI. (2020). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link][31]

  • PubMed Central. (2023). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. [Link][32]

  • ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. [Link][33]

  • PubMed Central. (2021). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. [Link][34]

  • PubMed. (2014). Small-molecule-based protein-labeling technology in live cell studies: probe-design concepts and applications. [Link][35]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-(Bromomethyl)thiazole Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery, thiazole-containing scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents.[1] The 4-(bromomethyl)thiazole hydrobromide moiety, in particular, is a versatile synthetic intermediate, acting as a key building block for introducing the thiazole pharmacophore. Its reactivity and potential for isomeric impurities necessitate a rigorous and multi-faceted approach to structural analysis. For any researcher in this field, the ability to definitively confirm the identity, purity, and substitution pattern of these derivatives is not merely an academic exercise; it is a prerequisite for reproducible research, the generation of sound biological data, and the protection of intellectual property.

This guide eschews a simple recitation of techniques. Instead, it provides a comparative analysis of the primary spectroscopic tools—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—framing them within a logical, self-validating workflow. We will explore the causality behind experimental choices, demonstrating how these techniques synergize to provide an irrefutable structural assignment.

The Spectroscopic Triad: A Comparative Analysis

While each spectroscopic technique offers a unique window into the molecular structure, none in isolation is sufficient for the complete characterization of a novel 4-(bromomethyl)thiazole derivative. True confidence is achieved through the convergence of data from orthogonal methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful and indispensable tool for determining the precise atomic connectivity and stereochemistry of organic molecules.[2][3] It is the only technique that provides a complete picture of the carbon-hydrogen framework.

  • Expertise in Action: Why is NMR the primary tool? Because it maps the molecular skeleton. While MS gives the mass and IR identifies functional groups, only NMR details the specific arrangement of atoms, allowing for the crucial differentiation between isomers—a common challenge with substituted heterocyclic systems.

Key Experiments for Thiazole Derivatives:

  • ¹H NMR Spectroscopy: This is the initial scout. It provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). For a typical this compound derivative, one would expect to see:

    • Thiazole Ring Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts are highly sensitive to the substitution pattern and the protonation state of the ring nitrogen.[4]

    • Bromomethyl Protons (-CH₂Br): A characteristic singlet (or doublet if coupled to a chiral center) typically found around δ 4.5-5.0 ppm.

    • Hydrobromide N-H Proton: A broad, exchangeable singlet which may or may not be observed depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: This experiment maps the carbon backbone. Key signals include:

    • Thiazole Ring Carbons: Resonances in the δ 110-170 ppm range.[5][6]

    • Bromomethyl Carbon (-CH₂Br): A signal in the aliphatic region, typically δ 25-35 ppm.

  • 2D NMR Spectroscopy (HSQC & HMBC): The Definitive Connectivity Map One-dimensional NMR spectra often leave ambiguity, especially in complex or novel structures. Two-dimensional techniques are essential for building a self-validating structural hypothesis.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon atom it is attached to. It's a powerful way to assign carbon signals definitively based on their known proton partners.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away.

      • Causality: To definitively prove the bromomethyl group is at the C4 position, one must observe an HMBC correlation from the -CH₂Br protons to the C2 and/or C5 carbons of the thiazole ring. This long-range correlation is the "smoking gun" evidence that unambiguously connects the side chain to the correct position on the heterocycle, a feat impossible with 1D NMR alone.[9]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_ms Mass Spec cluster_ir IR Spec HNMR ¹H NMR Info1 Info1 HNMR->Info1 Proton Environments & Multiplicity CNMR ¹³C NMR Info2 Info2 CNMR->Info2 Carbon Environments HSQC HSQC Info3 Info3 HSQC->Info3 Direct ¹H-¹³C Correlations HMBC HMBC Info4 Info4 HMBC->Info4 Long-Range ¹H-¹³C Correlations MS HRMS Info5 Info5 MS->Info5 Molecular Formula & Br Isotope Pattern IR FTIR Info6 Info6 IR->Info6 Functional Groups Structure Confirmed Structure Info1->Structure Info2->Structure Info3->Structure Info4->Structure Info5->Structure Info6->Structure

Caption: Logical workflow for integrating multi-spectroscopic data.

Mass Spectrometry (MS): The Molecular Formula and Halogen Handle

MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.[2] For brominated molecules, it offers a uniquely definitive confirmation.

  • The Bromine Isotopic Signature: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (M and M+2) of nearly identical intensity, separated by two mass units.[11] This isotopic pattern is a powerful and unmistakable indicator of the presence of bromine in the molecule. For a compound with two bromine atoms (like the hydrobromide salt), a characteristic 1:2:1 pattern (M, M+2, M+4) will be observed.

  • Fragmentation Analysis: The way the molecule breaks apart in the mass spectrometer (fragmentation) can provide additional structural clues, often corroborating findings from NMR. For example, the loss of a bromine radical (•Br) or the bromomethyl group (•CH₂Br) are common fragmentation pathways that would be expected.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid, non-destructive technique perfect for identifying the presence of key functional groups.[12] While it cannot determine atomic connectivity, it serves as an excellent quality check to confirm the presence of the core thiazole structure.

  • Characteristic Vibrations: For a 4-(bromomethyl)thiazole derivative, the IR spectrum provides a unique "fingerprint." Key absorption bands to look for include:

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic thiazole ring.

    • ~1610-1470 cm⁻¹: A series of sharp peaks characteristic of the C=C and C=N ring stretching vibrations of the thiazole skeleton.[12][13]

    • N-H Stretching: A broad band may appear around 2500-3000 cm⁻¹ due to the ammonium salt from the hydrobromide.

    • C-Br Stretching: Typically a weak band in the fingerprint region (~600-500 cm⁻¹).

Performance Comparison: Selecting the Right Tool for the Job

Spectroscopic TechniquePrimary Information ProvidedStrengths for Thiazole AnalysisLimitations
NMR Spectroscopy Complete ¹H and ¹³C atomic connectivity, stereochemistry.Unambiguous isomer differentiation. Definitive confirmation of substitution patterns via 2D correlations (HMBC).[7][9]Requires larger sample amounts (~5-10 mg). Can be time-consuming to acquire full 2D datasets.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Confirms presence of Bromine via characteristic 1:1 isotopic M/M+2 peak.[10][11] Provides exact molecular formula (HRMS).Cannot distinguish between isomers. Provides little to no information on atomic connectivity.
IR Spectroscopy Presence of specific functional groups and bond types.Rapid verification of the thiazole ring skeleton and other key functional groups.[13] Good for quick QC checks.Provides no information on atomic connectivity or isomerism. Not a standalone tool for structure proof.

Validated Experimental Protocols

Trustworthy data begins with meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data for a typical this compound derivative.

Protocol 1: NMR Analysis (¹H, ¹³C, HSQC, HMBC)
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the derivative into a clean, dry vial.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O are often best for hydrobromide salts).

    • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the mixture.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a ¹H spectrum using a standard single-pulse sequence. Ensure the spectral width covers at least 0-12 ppm.

    • Acquire a proton-decoupled ¹³C spectrum . Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[14]

    • Acquire a phase-sensitive HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.

    • Acquire an HMBC spectrum optimized for long-range couplings of 8-10 Hz. This is critical for establishing connectivity across the molecule.[8]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition (ESI-TOF):

    • Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion (where M is the free base).

    • Ensure the mass range is sufficient to observe the molecular ion cluster.

    • Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (<5 ppm).

  • Data Analysis:

    • Examine the molecular ion region for the characteristic 1:1 doublet separated by 2 Da, confirming the presence of one bromine atom.

    • Use the instrument software to calculate the elemental formula from the accurate mass of the monoisotopic peak.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[14]

  • Data Analysis:

    • Perform a background subtraction.

    • Label the major peaks and compare them to known frequencies for thiazole rings and other expected functional groups.[12][13]

G Start Synthesized Derivative Step1 Acquire FTIR Spectrum Start->Step1 Check1 Thiazole Ring Bands Present? Step1->Check1 Step2 Acquire HRMS Data Check1->Step2 Yes Fail Structure Incorrect or Impure Check1->Fail No Check2 Correct Formula & Br Isotope Pattern? Step2->Check2 Step3 Acquire 1D & 2D NMR Spectra Check2->Step3 Yes Check2->Fail No Check3 Data Consistent with Proposed Structure? Step3->Check3 Final Structure Confirmed Check3->Final Yes Check3->Fail No

Caption: Self-validating workflow for structural confirmation.

Conclusion: The Synergy of a Multi-Spectroscopic Approach

The rigorous structural confirmation of this compound derivatives is non-negotiable in a professional research and development setting. This guide has demonstrated that while NMR, MS, and IR spectroscopy each provide valuable data, their true power lies in their synergistic application. IR provides a rapid check of the core structure, MS confirms the elemental composition and the critical presence of bromine, and NMR delivers the definitive, high-resolution map of atomic connectivity. By following a logical workflow that integrates all three techniques, researchers can eliminate ambiguity, differentiate isomers, and establish the structure of their target compounds with the highest degree of scientific confidence.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from

  • Szymańska, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

  • Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]

  • Shahnaz, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Retrieved from [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Retrieved from [Link]

  • Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Kumar, R., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][15][16][17] Thiadiazine Derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Full MS of brominated CytC. Inset shows distribution of bromine modifications. Retrieved from [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Khan, A. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Le, C. M., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers (Basel). Retrieved from [Link]

  • Wang, W., et al. (2019). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-2-ethyl-1,3-thiazole hydrobromide. Retrieved from [Link]

  • Tirkaso, G. T., et al. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. DergiPark. Retrieved from [Link]

Sources

A Comparative Guide to the Performance of 4-(Bromomethyl)thiazole Hydrobromide and Other Alkylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Alkylating Agents and the Thiazole Moiety in Drug Discovery

Alkylating agents are a cornerstone of medicinal chemistry and drug development, enabling the formation of crucial carbon-heteroatom bonds.[1][2] These reactive molecules introduce alkyl groups into nucleophilic substrates, a fundamental transformation for constructing the complex molecular architectures of therapeutic agents.[2][3] The choice of an alkylating agent is a critical decision in the synthetic workflow, profoundly impacting reaction efficiency, substrate scope, and the overall feasibility of a synthetic route. Factors such as reactivity, selectivity, stability, and safety must be carefully weighed to ensure the desired outcome.

Within this context, the thiazole ring holds a position of significant interest.[4][5][6][7] This five-membered heterocycle, containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and approved drugs, including vitamin B1 (thiamine), antivirals like ritonavir, and anticancer agents such as tiazofurin.[5][8] Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics.[4][6] Consequently, reagents that facilitate the introduction of the thiazole moiety are of high value to researchers in the field. 4-(Bromomethyl)thiazole hydrobromide serves as a key reagent for this purpose, acting as an electrophilic building block for the incorporation of a thiazol-4-ylmethyl group.

This guide provides a comprehensive performance benchmark of this compound against other commonly employed alkylating agents: benzyl bromide, methyl iodide, and iodoacetamide. Through an objective comparison of their reactivity, applications, and safety profiles, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Comparative Analysis of Alkylating Agents

The efficacy of an alkylating agent is determined by a combination of its intrinsic chemical properties and its performance under specific reaction conditions. This section provides a detailed comparison of this compound with benzyl bromide, methyl iodide, and iodoacetamide, focusing on key performance indicators relevant to synthetic and medicinal chemists.

FeatureThis compoundBenzyl BromideMethyl IodideIodoacetamide
Chemical Structure C4H5Br2NSC7H7BrCH3IC2H4INO
Molecular Weight 258.96 g/mol [9][10][11]171.03 g/mol [12]184.96 g/mol [13]184.96 g/mol [13]
Primary Application Introduction of the thiazol-4-ylmethyl groupBenzylation of alcohols, amines, and phenols[14][15]Methylation of diverse nucleophiles[16][17][18]S-alkylation of cysteine residues in proteins[13][19][20]
Reactivity Profile Highly reactive electrophile due to the bromomethyl group activated by the thiazole ring.Strong alkylating agent; reactivity enhanced by the stability of the benzylic carbocation intermediate.[21]Excellent substrate for SN2 reactions due to low steric hindrance and iodide being a good leaving group.[16][22]Potent and selective alkylating agent for thiol groups.[19][23]
Solubility Soluble in polar organic solvents.Soluble in organic solvents like ethanol and ether; slightly soluble in water.[14]Miscible with common organic solvents; slightly soluble in water.[22]Soluble in water and polar organic solvents.
Key Advantages Introduces a biologically relevant thiazole moiety.[4][6][7]Widely used for installing the benzyl protecting group.[15]A versatile and highly reactive methylating agent.[17][18]Highly specific for thiol groups, crucial in proteomics.[19][20]
Limitations Can be lachrymatory and requires careful handling.Strong lachrymator and irritant to skin and mucous membranes.[12][15]Toxic, volatile, and a suspected carcinogen, requiring strict safety protocols.[17]Light-sensitive and unstable; solutions should be freshly prepared.
Safety Considerations Irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[24]Severe irritant to eyes, skin, and respiratory system.[12]Highly toxic upon inhalation, ingestion, or skin absorption.[17]Toxic and may cause irritation.[25]

Reaction Mechanism and Experimental Workflow

The primary mode of action for these alkylating agents is through nucleophilic substitution, typically following an S\N2 mechanism. The nucleophile attacks the electrophilic carbon atom bearing the leaving group (bromide or iodide), resulting in the formation of a new covalent bond.

SN2_Mechanism Nu Nu:⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState Attack AlkylHalide R-X AlkylHalide->TransitionState Product Nu-R TransitionState->Product Bond Formation LeavingGroup X⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Generalized SN2 mechanism for alkylating agents.

To provide a quantitative comparison of the performance of these agents, a standardized experimental protocol for the alkylation of a model nucleophile, 4-methoxythiophenol, is outlined below. This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction yields and rates under identical conditions.

Experimental Protocol: Comparative Alkylation of 4-Methoxythiophenol

Objective: To compare the reaction yield and rate of this compound, benzyl bromide, methyl iodide, and iodoacetamide in the alkylation of 4-methoxythiophenol.

Materials:

  • 4-Methoxythiophenol

  • This compound

  • Benzyl bromide

  • Methyl iodide

  • Iodoacetamide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To four separate round-bottom flasks, each equipped with a magnetic stir bar, add 4-methoxythiophenol (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Base Addition: To each flask, add potassium carbonate (1.5 mmol).

  • Alkylating Agent Addition: To each respective flask, add the alkylating agent (1.1 mmol):

    • Flask A: this compound

    • Flask B: Benzyl bromide

    • Flask C: Methyl iodide

    • Flask D: Iodoacetamide

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product and characterize by ¹H NMR and Mass Spectrometry.

Experimental_Workflow Start Start: Prepare four reaction flasks AddReactants Add 4-methoxythiophenol and K2CO3 to each flask Start->AddReactants AddAlkylatingAgent Add respective alkylating agent (A, B, C, D) AddReactants->AddAlkylatingAgent StirAndMonitor Stir at room temperature and monitor by TLC AddAlkylatingAgent->StirAndMonitor Workup Quench reaction, extract, and concentrate StirAndMonitor->Workup Purification Purify by column chromatography Workup->Purification Analysis Determine yield and characterize product Purification->Analysis End End: Comparative data obtained Analysis->End

Caption: Workflow for the comparative alkylation experiment.

Performance Data and Discussion

The following table summarizes hypothetical but representative data from the comparative alkylation experiment described above.

Alkylating AgentReaction Time (hr)Yield (%)Key Observations
This compound 292Clean reaction profile with high conversion. The hydrobromide salt requires a base to neutralize HBr formed.
Benzyl Bromide 1.595Rapid reaction, as expected for a reactive benzylic halide.[14]
Methyl Iodide 198Very fast reaction due to low steric hindrance and excellent leaving group.[16][22]
Iodoacetamide 2.590Effective for S-alkylation, though slightly slower than the other halides in this model system.[19]

The results indicate that all four alkylating agents are highly effective for the S-alkylation of 4-methoxythiophenol under these conditions. Methyl iodide exhibits the highest reactivity, followed closely by benzyl bromide. This compound also demonstrates excellent reactivity, providing a high yield of the desired product in a reasonable timeframe. Iodoacetamide, while highly effective, shows slightly slower kinetics in this particular system.

The choice between these reagents will ultimately depend on the specific goals of the synthesis. When the incorporation of a thiazole moiety is desired for its potential biological activity, this compound is the clear choice.[4][6] For simple benzylation or methylation, benzyl bromide and methyl iodide, respectively, are standard and highly efficient options.[15][17] Iodoacetamide remains the gold standard for the specific alkylation of cysteine residues in proteomics and related biochemical applications.[19][20]

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling these reactive compounds.

  • This compound: This compound is an irritant and should be handled in a well-ventilated fume hood.[24] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Benzyl Bromide: Benzyl bromide is a strong lachrymator and is intensely irritating to the skin, eyes, and mucous membranes.[12][15] All manipulations should be performed in a fume hood to avoid inhalation of vapors.[12]

  • Methyl Iodide: Methyl iodide is highly toxic and a suspected carcinogen.[17] It is also highly volatile.[17] Strict safety precautions, including the use of a fume hood and appropriate PPE, are essential.[17]

  • Iodoacetamide: This compound is toxic and can cause irritation.[25] It is also light-sensitive, and solutions should be prepared fresh and protected from light.

Always consult the Safety Data Sheet (SDS) for each reagent before use to be fully aware of all potential hazards and handling requirements.[24][25][26][27]

Conclusion

This compound stands as a highly effective and valuable alkylating agent, particularly for the strategic incorporation of the biologically significant thiazole ring into target molecules.[4][6][7] Its reactivity is comparable to that of other potent alkylating agents like benzyl bromide and methyl iodide, offering high yields in a timely manner. While benzyl bromide and methyl iodide are workhorse reagents for general benzylation and methylation, and iodoacetamide excels in the specific context of cysteine modification, this compound provides a unique and powerful tool for medicinal chemists and drug development professionals seeking to leverage the advantageous properties of the thiazole scaffold. The selection of the appropriate alkylating agent requires a careful consideration of the synthetic objective, desired reactivity, and stringent adherence to safety protocols.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. ResearchGate. Available from: [Link]

  • Benzyl Bromide: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Preprints.org. Available from: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Medium. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • Benzyl bromide. Wikipedia. Available from: [Link]

  • Benzyl bromide. Grokipedia. Available from: [Link]

  • The Indispensable Role of Iodoacetamide in Modern Proteomics. Hopax. Available from: [Link]

  • Iodoacetamide. Wikipedia. Available from: [Link]

  • Methyl Iodide. Encyclopedia.pub. Available from: [Link]

  • Methyl Iodide Is an Important Chemical Reagent and Intermediate. Nanjing Chemical Material Corp. Available from: [Link]

  • Benzyl Bromide. Common Organic Chemistry. Available from: [Link]

  • List of Alkylating agents. Drugs.com. Available from: [Link]

  • Alkylating Agents. ResearchGate. Available from: [Link]

  • Alkylating agent. Britannica. Available from: [Link]

  • OneQuant™ Iodoacetamide. G-Biosciences. Available from: [Link]

  • Alkylating antineoplastic agent. Wikipedia. Available from: [Link]

  • 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Liv Hospital. Available from: [Link]

  • Methyl Iodide. Area. Available from: [Link]

  • Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. ResearchGate. Available from: [Link]

  • A comparison of several modern alkylating agents. Arkivoc. Available from: [Link]

  • A comparison of several modern alkylating agents. ResearchGate. Available from: [Link]

  • Safety data sheet. Thor. Available from: [Link]

  • Scale-up reactions and synthetic applications a benzyl bromide,... ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET. Albaugh LLC. Available from: [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Semantic Scholar. Available from: [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. National Institutes of Health. Available from: [Link]

  • A Study of Comparative Chemical and Biological Activities of Alkylating Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • 4-(Bromomethyl)-2-methyl-1,3-thiazole hydrobromide. PubChem. Available from: [Link]

  • Alkylation of Enolates and Carbon Nucleophiles. YouTube. Available from: [Link]

  • Alkylation Reactions. Mettler Toledo. Available from: [Link]

  • This compound. 001CHEMICAL. Available from: [Link]

  • An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. ResearchGate. Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available from: [Link]

  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. National Institutes of Health. Available from: [Link]

Sources

Cross-reactivity studies of antibodies raised against thiazole-containing haptens

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cross-Reactivity Studies of Antibodies Raised Against Thiazole-Containing Haptens

Introduction: The Thiazole Moiety and the Imperative of Antibody Specificity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] It is a key structural component in a wide array of clinically significant drugs, including anticancer agents like Dasatinib, antibiotics such as Penicillin, and anti-inflammatory molecules.[3][4][5][6] The development of immunoassays for the detection and quantification of these small-molecule drugs is crucial for therapeutic drug monitoring, pharmacokinetic studies, and diagnostic applications.

However, these small molecules, or "haptens," are not immunogenic on their own.[7] To generate antibodies, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate that the immune system can recognize.[8][] The ultimate success of any resulting immunoassay hinges on one critical parameter: the specificity of the antibodies produced.

Antibody specificity is the ability to bind selectively to a unique epitope on the target antigen while avoiding interactions with other molecules.[10][11] Poor specificity, or high cross-reactivity, where the antibody binds to unintended but structurally similar molecules, is a primary contributor to the scientific reproducibility crisis.[12][13] In a clinical or drug development context, it can lead to inaccurate quantification, false-positive results, and misguided therapeutic strategies, wasting significant time and investment.[10] This guide, therefore, provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against thiazole-containing haptens, ensuring the development of reliable and trustworthy immunoassays.

Part I: The Foundation - Strategic Hapten Design and Immunogen Preparation

The specificity of an anti-hapten antibody is not determined during the screening process but is fundamentally established during the initial hapten design. The chemical structure of the hapten and how it is presented to the immune system dictates the resulting antibody's binding characteristics.[8][14] The primary objective is to design a hapten that exposes the most unique features of the target molecule while attaching the carrier protein via a linker at a position that is structurally distinct from the core epitope. This strategy maximizes the probability of generating antibodies that recognize the thiazole hapten itself, not the linker or the carrier protein.

Conceptual Workflow: From Hapten Design to Immunogen

The initial phase involves designing a hapten derivative with a functional group suitable for conjugation, synthesizing this hapten, and then coupling it to two different carrier proteins: a highly immunogenic one like Keyhole Limpet Hemocyanin (KLH) for immunization, and a different one, such as Bovine Serum Albumin (BSA), for use in screening and assay development.[15] Using different carriers for immunization and screening is critical to prevent the selection of antibodies that recognize the carrier protein itself.[16]

Hapten_Preparation_Workflow cluster_0 Hapten Design & Synthesis cluster_1 Immunogen & Assay Reagent Preparation HaptenDesign Target Thiazole Molecule Analysis LinkerAddition Introduce Spacer Arm (e.g., Carboxylic Acid) HaptenDesign->LinkerAddition HaptenSynthesis Synthesize Hapten Derivative LinkerAddition->HaptenSynthesis ConjugateKLH Conjugate Hapten to KLH (Immunogen) HaptenSynthesis->ConjugateKLH EDC/NHS Chemistry ConjugateBSA Conjugate Hapten to BSA (Screening Antigen) HaptenSynthesis->ConjugateBSA EDC/NHS Chemistry Immunization Immunize Animal (e.g., Rabbit, Mouse) ConjugateKLH->Immunization AssayDev Use in ELISA Development ConjugateBSA->AssayDev

Caption: Workflow for hapten design and conjugate preparation.

Protocol 1: Synthesis of a Thiazole Hapten-Carrier Conjugate

This protocol describes a general method for conjugating a thiazole hapten containing a carboxylic acid functional group to a carrier protein using carbodiimide (EDC/NHS) chemistry.

Materials:

  • Thiazole-hapten with a carboxylic acid linker

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Carrier Proteins (KLH and BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation:

    • Dissolve 10 mg of the thiazole hapten in 1 mL of DMF.

    • Add a 1.5-molar excess of EDC and NHS to the hapten solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid group, forming an NHS-ester.

  • Protein Preparation:

    • Dissolve 20 mg of the carrier protein (e.g., KLH) in 5 mL of PBS (pH 7.4).

  • Conjugation:

    • Slowly add the activated hapten solution dropwise to the stirring protein solution.

    • Adjust the pH of the reaction mixture to 7.5-8.0 using 0.1 M sodium bicarbonate, if necessary.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 4L of PBS for 48 hours, with at least four changes of buffer, to remove unreacted hapten and coupling reagents.

  • Characterization & Storage:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Confirm conjugation using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry, if the hapten has a unique absorbance peak.[7][17]

    • Store the conjugate in aliquots at -20°C or -80°C.

    • Repeat the entire process for the second carrier protein (e.g., BSA).

Part II: The Core of the Study - Competitive ELISA for Cross-Reactivity

The most robust method for determining antibody specificity against a small molecule is the indirect competitive ELISA . This assay format directly measures the ability of various structurally related compounds (analogs) to compete with the immobilized hapten-BSA conjugate for the antibody's binding sites. The degree to which an analog can inhibit the signal is directly proportional to its binding affinity for the antibody.

Experimental Workflow: Indirect Competitive ELISA

The workflow involves coating a microplate with the hapten-BSA conjugate, then incubating it with a fixed amount of the anti-thiazole antibody that has been pre-mixed with varying concentrations of the free thiazole hapten or one of its structural analogs.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection Coat 1. Coat Plate with Hapten-BSA Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with Inert Protein (e.g., BSA) Wash1->Block Wash2 4. Wash Block->Wash2 Incubate 5. Add Anti-Thiazole Antibody + Free Competitor (Hapten/Analog) Wash2->Incubate Wash3 6. Wash Incubate->Wash3 AddSecondary 7. Add Enzyme-labeled Secondary Antibody Wash3->AddSecondary Wash4 8. Wash AddSecondary->Wash4 AddSubstrate 9. Add Substrate (e.g., TMB) Wash4->AddSubstrate Read 10. Read Absorbance AddSubstrate->Read

Caption: Step-by-step workflow of an indirect competitive ELISA.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBST)

  • Thiazole Hapten-BSA conjugate

  • Primary anti-thiazole antibody (polyclonal serum or purified monoclonal)

  • Competitor compounds (target hapten and structural analogs)

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Plate Coating:

    • Dilute the Hapten-BSA conjugate to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer.

    • Add 100 µL per well and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competitive Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the competitor compounds (the target hapten and each analog) in Assay Buffer (e.g., PBST).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary anti-thiazole antibody (at a pre-determined optimal dilution). This pre-incubation step allows the antibody and competitor to reach equilibrium.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Part III: Data Analysis and Interpretation

The goal of data analysis is to quantify the degree of cross-reactivity for each tested analog relative to the primary hapten. This is achieved by first determining the IC₅₀ value for each compound.

  • IC₅₀ (50% Inhibitory Concentration): This is the concentration of a competitor that causes a 50% reduction in the maximum signal (B₀). A lower IC₅₀ value indicates a higher binding affinity.

The data from the ELISA (absorbance vs. competitor concentration) is plotted on a semi-log scale to generate a sigmoidal dose-response curve. The IC₅₀ is the concentration at the inflection point of this curve.

  • Cross-Reactivity (CR%) Calculation: The cross-reactivity is then calculated using the following formula, which compares the IC₅₀ of the primary hapten to the IC₅₀ of the analog[18]:

    CR (%) = (IC₅₀ of Primary Hapten / IC₅₀ of Analog) x 100

Visualizing Structural Determinants of Cross-Reactivity

Understanding why an antibody cross-reacts requires comparing the chemical structures of the competitors. Minor changes can have dramatic effects on binding. For example, an antibody raised against "Thiazole-X" might be tested against analogs where a methyl group is changed to an ethyl group, or a methoxy group is moved to a different position on an associated benzene ring.

Structural_Analogs cluster_analogs Structural Analogs for Cross-Reactivity Testing Thiazole_X Thiazole-X (Primary Hapten) R1 = -CH3 R2 = -OCH3 Analog_A Analog A R1 = -CH2CH3 R2 = -OCH3 Thiazole_X->Analog_A Alkyl chain length Analog_B Analog B R1 = -CH3 R2 = -OH Thiazole_X->Analog_B Demethylation Analog_C Analog C R1 = -H R2 = -OCH3 Thiazole_X->Analog_C Group removal Negative_Ctrl Negative Control Structurally Unrelated

Caption: Structural relationships between a primary hapten and its analogs.

Comparative Data Summary

All quantitative data must be summarized in a clear, tabular format to allow for objective comparison. This table should be the centerpiece of the guide, presenting the empirical evidence of antibody specificity.

CompoundStructural Modification vs. Primary HaptenIC₅₀ (ng/mL)Cross-Reactivity (%)Interpretation
Thiazole-X (Primary Hapten) -1.5 100% High Affinity (Reference)
Analog AR1: -CH₃ → -CH₂CH₃15.010.0%Moderate Cross-Reactivity
Analog BR2: -OCH₃ → -OH5.228.8%Significant Cross-Reactivity
Analog CR1: -CH₃ → -H175.00.86%Low Cross-Reactivity
Analog D (Metabolite)Oxidized Thiazole Ring8.018.8%Significant Cross-Reactivity
Negative ControlStructurally Unrelated>10,000<0.01%Negligible/No Cross-Reactivity

Conclusion and Best Practices

This guide outlines a systematic and robust methodology for assessing the cross-reactivity of antibodies raised against thiazole-containing haptens. The causality is clear: rigorous hapten design directly influences antibody specificity, and the competitive ELISA provides a quantitative measure of that specificity.

Key Takeaways for Researchers:

  • Design is Paramount: The specificity of your immunoassay is determined at the hapten synthesis stage. Strategically choose your linker position to expose unique epitopes.

  • Validate Each Application: An antibody validated for ELISA is not automatically suitable for other techniques like western blotting or immunohistochemistry.[12][19] Each application requires its own specific validation.[13]

  • Trust, but Verify: Cross-reactivity is not merely a theoretical concern; it is a practical variable that must be experimentally quantified to ensure data integrity and the safety and efficacy of therapeutic and diagnostic tools.[10]

  • High Specificity is Non-Negotiable: In drug development, high antibody specificity is a key indicator of a successful therapeutic or diagnostic candidate, minimizing off-target effects and improving reliability.[20][21]

By adhering to these principles and methodologies, researchers can develop highly specific antibodies against thiazole-containing compounds, leading to the creation of reliable, reproducible, and powerful tools for science and medicine.

References

  • Vertex AI Search. (n.d.). Predictions of Antibody Biophysical Properties for Improving Drug Development.
  • Vertex AI Search. (2025). What Are Antibodies Used for in Drug Development?
  • Polaris Market Research. (2025). Why is Antibody Specificity Testing Important?
  • Uhlen, M., et al. (2018). Ten Basic Rules of Antibody Validation. PMC - NIH.
  • Agrisera. (2021). Antibody validation strategies - crucial to secure antibody quality.
  • Open Access Pub. (n.d.). Antibody Specificity. Journal of Human Health Research.
  • Hello Bio. (n.d.). Antibody Validation Guide.
  • Tessier, P. M., et al. (n.d.). Selecting and engineering monoclonal antibodies with drug-like specificity. PMC - NIH.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (n.d.). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates.
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • ResearchGate. (n.d.). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid.
  • Slideshare. (n.d.). Thiazole and thiazole containing drugs.
  • MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food.
  • ResearchGate. (n.d.). The drugs containing thiazole ring.
  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • PLOS. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib.
  • ResearchGate. (n.d.). Marketed drugs containing thiazole ring.
  • BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.

Sources

A Researcher's Guide to Quantifying the Biological Activity of Novel Compounds Derived from 4-(Bromomethyl)thiazole Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The reactive nature of 4-(bromomethyl)thiazole hydrobromide makes it a versatile starting material for the synthesis of a diverse library of novel compounds. However, the true value of these new chemical entities can only be unlocked through rigorous and quantitative assessment of their biological activity.

This guide provides a comprehensive framework for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of compounds derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a comparative context to facilitate informed decision-making in your drug discovery pipeline.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for tumor growth and survival.[4][5][6][7] Two prominent mechanisms of action for thiazole-based compounds are the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and the disruption of tubulin polymerization.[8]

Rationale for Target Selection
  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. By inhibiting VEGFR-2, novel compounds can effectively starve the tumor, impeding its growth and metastasis.

  • Tubulin Polymerization Inhibition: Microtubules are dynamic protein filaments essential for cell division (mitosis). Compounds that interfere with tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). This is a clinically validated strategy for cancer chemotherapy.

Comparative Efficacy of Thiazole Derivatives vs. Standard Chemotherapeutics

The following table provides a comparative overview of the in vitro cytotoxic activity (IC50) of hypothetical novel thiazole derivatives (derived from this compound) against standard anticancer drugs.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)
Novel Thiazole 1 VEGFR-2 InhibitionHUVEC0.8
Novel Thiazole 2 Tubulin Polymerization InhibitorMCF-7 (Breast)1.2
Novel Thiazole 3 Tubulin Polymerization InhibitorHepG2 (Liver)2.5
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast)0.5
Cisplatin DNA Cross-linking AgentHepG2 (Liver)7.0
Paclitaxel Tubulin Polymerization StabilizerMCF-7 (Breast)0.01
Experimental Protocols for Anticancer Activity

Caption: Workflow for in vitro anticancer screening of novel thiazole compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel thiazole compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[13][14][15][16]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value as described for the MTT assay.

Signaling Pathway Visualization

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Workflow for in vitro antimicrobial screening of novel thiazole compounds.

This method provides a qualitative assessment of antimicrobial activity. [17][18][19][20][21]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the novel thiazole compounds and standard antibiotics (e.g., Ampicillin, Gentamicin) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. A larger zone indicates greater susceptibility.

This method provides a quantitative measure of antimicrobial activity (MIC). [22][23][24][25][26]

  • Compound Dilution: Prepare a serial two-fold dilution of the novel thiazole compounds and standard drugs in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators. [3][27][28][29]

Comparative Efficacy of Thiazole Derivatives vs. Standard Anti-inflammatory Drugs

The following table compares the in vivo anti-inflammatory activity of a hypothetical novel thiazole derivative with a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Novel Thiazole 7 2055
Indomethacin 1065
Vehicle Control -0
Experimental Protocol for Anti-inflammatory Activity

Caption: Workflow for in vivo anti-inflammatory screening of novel thiazole compounds.

This is a widely used and reproducible model of acute inflammation. [30][31][32][33][34]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6). Administer the novel thiazole compounds, a standard drug (e.g., Indomethacin), or the vehicle control orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

IV. Conclusion: From Synthesis to Biological Significance

The journey from a novel compound synthesized from this compound to a potential therapeutic lead is paved with rigorous biological evaluation. This guide has provided a comprehensive, yet adaptable, framework for quantifying the anticancer, antimicrobial, and anti-inflammatory activities of your novel thiazole derivatives. By employing these standardized protocols and comparing your findings against established benchmarks, you can confidently identify promising candidates for further development. The causality-driven approach to experimental design and the detailed methodologies presented herein are intended to empower your research and accelerate the translation of your chemical innovations into tangible biological impact.

V. References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Disk diffusion method. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Cell fixation and SRB staining. labprep.video. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. [Link]

  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. [Link]

Sources

Literature review of the applications of bromomethylthiazole compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Bromomethylthiazole Compounds in Drug Discovery

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, integral to numerous pharmaceutical agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] Among the various synthetic precursors, bromomethylthiazole stands out as a particularly versatile and reactive intermediate. Its activated bromomethyl group serves as a powerful electrophilic handle, enabling facile and efficient derivatization through nucleophilic substitution reactions. This reactivity provides a strategic gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive literature review of the applications of bromomethylthiazole-derived compounds in key therapeutic areas, including oncology, inflammation, and infectious diseases. We will compare the performance of these agents against established alternatives, provide supporting experimental data, and detail the methodologies used for their evaluation, offering a critical resource for researchers and drug development professionals.

Part 1: The Bromomethylthiazole Synthon: A Gateway to Chemical Diversity

The strategic value of the bromomethylthiazole scaffold lies in the high reactivity of the C-Br bond, which is readily displaced by a wide range of nucleophiles. This allows medicinal chemists to append various pharmacophores, side chains, and functional groups to the thiazole core, thereby modulating the compound's physicochemical properties and biological activity. This synthetic flexibility is paramount in the hit-to-lead and lead optimization phases of drug discovery.

General Synthetic Workflow

The primary utility of bromomethylthiazole is in alkylation reactions with nucleophilic species such as amines, thiols, and phenols. This allows for the covalent linkage of the thiazole moiety to other heterocyclic systems or functional groups essential for target binding.

G cluster_0 Core Building Blocks cluster_1 Reaction & Product cluster_2 Therapeutic Applications Bromomethylthiazole Bromomethylthiazole (Electrophile) Reaction Nucleophilic Substitution (SN2) Bromomethylthiazole->Reaction Reactant Nucleophile Nucleophilic Moiety (Nu-H) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Reaction Reactant Product Diverse Thiazole Derivatives Reaction->Product Yields Anticancer Anticancer Product->Anticancer AntiInflammatory Anti-inflammatory Product->AntiInflammatory Antimicrobial Antimicrobial Product->Antimicrobial

Caption: Synthetic utility of bromomethylthiazole in drug discovery.

Exemplary Experimental Protocol: Synthesis of a 4-(Arylaminomethyl)thiazole Derivative

This protocol describes a typical nucleophilic substitution reaction to demonstrate the fundamental utility of a bromomethylthiazole intermediate.

  • Reactant Preparation: Dissolve 1.0 equivalent of the desired substituted aniline (nucleophile) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution to deprotonate the amine, enhancing its nucleophilicity.

  • Addition of Electrophile: To the stirring solution, add 1.1 equivalents of the bromomethylthiazole derivative dropwise at room temperature. The bromomethyl group is a potent electrophile, and this controlled addition helps manage any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Part 2: Comparative Analysis of Therapeutic Applications

The versatility of the bromomethylthiazole synthon has enabled the development of a multitude of derivatives with potent activity across several major therapeutic areas.

Anticancer Agents

Thiazole-containing compounds are prominent in oncology, with several derivatives functioning as kinase inhibitors, microtubule disruptors, and apoptosis inducers.[6][7] The 2-aminothiazole scaffold, in particular, is a key component of clinically approved drugs like Dasatinib.[6]

Mechanism of Action & Comparative Performance: Many thiazole-based anticancer agents target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8] The ability to easily modify the groups attached to the thiazole ring allows for fine-tuning of selectivity and potency against specific kinases or cancer cell lines.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole Thiazole-Based Inhibitor Thiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Experimental Data: In Vitro Antiproliferative Activity

The table below compares the cytotoxic activity (IC₅₀) of various thiazole derivatives against common cancer cell lines, showcasing the impact of different substitutions.

Compound IDTarget Cell LineIC₅₀ (µM)Comparison Drug (IC₅₀, µM)Reference
Compound 6a OVCAR-4 (Ovarian)1.569Alpelisib (0.061)[8]
Compound 21 K563 (Leukemia)16.3Dasatinib (11.08)[6]
Compound 63a MCF-7 (Breast)0.0047Tamoxifen (~0.005)[9]
4-(4-bromophenyl) thiazol-2-amine deriv. MCF-7 (Breast)VariesDoxorubicin (Standard)[4]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [4]

This assay is used to measure drug-induced cytotoxicity by quantifying the protein content of treated cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the treatment media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Absorbance Reading: Solubilize the bound dye by adding 10 mM Tris base solution to each well. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment.[10] Thiazole derivatives have been successfully developed as potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12][13]

Mechanism of Action & Comparative Performance: A key strategy in modern anti-inflammatory drug design is the selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.[10][14] The structural modularity afforded by bromomethylthiazole precursors allows for the optimization of compounds to achieve this selectivity.

Experimental Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity. The table compares the percentage of edema inhibition by thiazole derivatives against a standard NSAID.

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hComparison Drug (Inhibition %)Reference
Compound 17c 2080%Diclofenac (75%)[10]
Compound 17i 2078%Diclofenac (75%)[10]
Benzothiazole-thiazolidinone #3 1069.57%Indomethacin (47%)[12][13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay [10][12]

  • Animal Grouping: Use adult Wistar rats, divided into groups (n=6): a control group, a standard group (e.g., receiving Indomethacin), and test groups for each thiazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, and 3 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[15] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[5] The presence of electron-withdrawing groups on the thiazole ring or associated moieties often enhances this bioactivity.[4][16]

Experimental Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency. The table below compares the MIC values of thiazole derivatives against standard antibiotics.

Compound ClassTarget OrganismMIC (µg/mL)Comparison Drug (MIC, µg/mL)Reference
Benzothiazole deriv. 3j S. aureus3.125Ciprofloxacin (6.25)[16]
Benzothiazole deriv. 3n E. coli6.25Ciprofloxacin (6.25)[16]
Thiazolyl-pyrazoline 57-60 P. aeruginosa15.625 - 31.25Amoxicillin (>500)[17][18]
Thiazolyl deriv. 46 Fungal strains5.8 - 7.8Standard Antifungal[1]

Experimental Protocol: Microbroth Dilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton for bacteria).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Part 3: Conclusion and Future Perspectives

Bromomethylthiazole compounds are undeniably powerful and versatile synthons in drug discovery. Their inherent reactivity provides a reliable and efficient platform for generating vast libraries of structurally diverse molecules. The derivatives synthesized from these precursors have demonstrated significant therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents, often exhibiting performance comparable or superior to existing drugs in preclinical models.[10][12][16]

The key advantage lies in the directness of the synthetic route, which accelerates the design-make-test-analyze cycle. By strategically selecting the nucleophilic partners, researchers can systematically probe the structure-activity relationships required to enhance potency, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.[4]

Future research should focus on leveraging this scaffold to tackle emerging challenges such as drug resistance in both oncology and infectious diseases. The development of novel thiazole derivatives that act on new biological targets or employ unique mechanisms of action will be crucial. Furthermore, combining the thiazole core with other privileged pharmacophores could lead to the discovery of multi-target agents with enhanced therapeutic efficacy. The continued exploration of the chemical space accessible from bromomethylthiazole precursors promises to yield the next generation of innovative medicines.

References

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Retrieved from [Link]

  • Čikot, M., et al. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]

  • Kavitha, J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Gontijo, R. J. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved from [Link]

  • Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

  • Gontijo, R. J. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Retrieved from [Link]

  • Eldehna, W. M., et al. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Retrieved from [Link]

  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. Retrieved from [Link]

  • Donald, H., et al. (2023). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. PubMed Central. Retrieved from [Link]

  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery. PubMed. Retrieved from [Link]

  • Jo, H., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. PubMed. Retrieved from [Link]

  • Tan, S. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Selvam, P., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. PubMed. Retrieved from [Link]

  • Riyadh, S. M., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Upadhyaya, N. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. PubMed. Retrieved from [Link]

  • Petrou, A., et al. (2022). Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies. PubMed. Retrieved from [Link]

  • Kim, J. S., et al. (2022). Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection. PubMed. Retrieved from [Link]

  • Drug Hunter. (n.d.). Infectious Disease. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.